Tetrapeptide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C32H40N10O5 |
|---|---|
Molecular Weight |
644.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C32H40N10O5/c33-23(15-21-17-36-18-39-21)28(43)41-26(13-19-7-2-1-3-8-19)30(45)40-25(11-6-12-37-32(34)35)29(44)42-27(31(46)47)14-20-16-38-24-10-5-4-9-22(20)24/h1-5,7-10,16-18,23,25-27,38H,6,11-15,33H2,(H,36,39)(H,40,45)(H,41,43)(H,42,44)(H,46,47)(H4,34,35,37)/t23-,25-,26+,27-/m0/s1 |
InChI Key |
CAYNQHPLZNPBIO-HDLKCZAISA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Dawn of a New Therapeutic Era: A Technical Guide to the Discovery of Novel Bioactive Tetrapeptides
For Immediate Release
In the ever-evolving landscape of drug discovery, bioactive tetrapeptides—short chains of four amino acids—are emerging as a formidable class of therapeutic agents. Their inherent advantages, including high specificity, profound biological activity, and a favorable safety profile, position them as promising candidates for addressing a spectrum of diseases, from cancer to hypertension. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the core methodologies for the discovery, synthesis, and characterization of these novel therapeutic molecules.
The Genesis of Discovery: From Libraries to Natural Sources
The journey to unearthing novel bioactive tetrapeptides commences with the systematic screening of vast chemical libraries or the meticulous exploration of nature's pharmacopeia.[1] High-throughput screening (HTS) serves as a cornerstone in this initial phase, enabling the rapid evaluation of extensive peptide collections for a desired biological effect.[1] Concurrently, advancements in computational biology and artificial intelligence are ushering in a new era of in silico screening, allowing for the predictive identification of tetrapeptides with therapeutic potential.[2] Natural sources, such as marine organisms and traditional medicinal plants, also represent a rich reservoir of untapped tetrapeptide diversity.[3]
The Art of Creation: Solid-Phase Peptide Synthesis
Once a promising candidate is identified, the next critical step is its chemical synthesis. Solid-Phase Peptide Synthesis (SPPS), particularly utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, stands as the gold standard for its efficiency and amenability to automation.[1][4] This technique involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.[4]
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a this compound on a Rink Amide resin, which yields a C-terminally amidated peptide.[1][5]
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU/HOBt or HATU/DIPEA)[4]
-
Deprotection solution: 20% piperidine (B6355638) in dimethylformamide (DMF)[5]
-
Solvents: DMF, Dichloromethane (DCM), Diethyl ether
-
Cleavage cocktail: Trifluoroacetic acid (TFA), deionized water, and triisopropylsilane (B1312306) (TIS) (e.g., 95:2.5:2.5 v/v/v)[5]
Procedure:
-
Resin Swelling: The Rink Amide resin is swelled in DMF for approximately 30-60 minutes in a reaction vessel.[4][6]
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating it with 20% piperidine in DMF for about 20 minutes to expose the free amine.[5][6] The resin is then thoroughly washed with DMF.
-
Amino Acid Coupling: The first Fmoc-protected amino acid is pre-activated with a coupling reagent and then added to the resin.[4] The mixture is agitated for 1-2 hours to facilitate peptide bond formation.[4] The resin is subsequently washed with DMF to remove any unreacted reagents.
-
Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the this compound sequence.
-
Final Cleavage and Deprotection: Once the this compound is fully assembled, the resin is washed with DCM and dried. The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treating the resin with a cleavage cocktail for 2-3 hours.[4][5]
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether.[4] The crude peptide is then purified using High-Performance Liquid Chromatography (HPLC).[1]
-
Characterization: The molecular weight of the purified this compound is confirmed using Mass Spectrometry (MS).[1]
Quantifying Bioactivity: In Vitro Assays
The therapeutic potential of a newly synthesized this compound is determined through a battery of in vitro bioactivity assays. The choice of assay is dictated by the intended therapeutic application.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a this compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[7]
Experimental Protocol:
-
Preparation of Solutions: A stock solution of DPPH in methanol (B129727) or ethanol (B145695) is prepared.[7] Serial dilutions of the this compound and a positive control (e.g., ascorbic acid) are also prepared.[7]
-
Reaction: The this compound solutions are mixed with the DPPH solution and incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[7][8]
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[7][9] A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of DPPH scavenging activity is calculated, and the IC50 value (the concentration of the peptide that scavenges 50% of the DPPH radicals) is determined.[7]
Antihypertensive Potential: Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This assay evaluates the ability of a this compound to inhibit ACE, a key enzyme in the regulation of blood pressure.[10]
Experimental Protocol:
-
Reagents: ACE from rabbit lung, the substrate hippuryl-L-histidyl-L-leucine (HHL), and a buffer solution (e.g., borate (B1201080) buffer pH 8.3) are required.[11][12]
-
Reaction: The this compound is pre-incubated with the ACE solution.[10][11] The reaction is initiated by adding the HHL substrate, and the mixture is incubated at 37°C.[11][12]
-
Termination and Extraction: The reaction is stopped by adding an acid (e.g., 1N HCl).[11] The product, hippuric acid (HA), is extracted with an organic solvent like ethyl acetate.[13]
-
Quantification: The amount of HA is determined by measuring the absorbance at 228 nm or by using HPLC.[11][13]
-
Calculation: The percentage of ACE inhibition is calculated, and the IC50 value is determined.
Anti-diabetic Activity: Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay
This fluorometric assay assesses the ability of a this compound to inhibit DPP-IV, an enzyme involved in glucose metabolism.[2][14]
Experimental Protocol:
-
Reagents: Human recombinant DPP-IV, a fluorogenic substrate (e.g., Gly-Pro-AMC), and a buffer (e.g., HEPES or Tris-HCl) are used.[15][16]
-
Reaction: The this compound is incubated with the DPP-IV enzyme in a 96-well plate.[16]
-
Initiation and Measurement: The reaction is started by adding the substrate. The liberation of the fluorescent product (AMC) is monitored over time using a fluorometer with excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively.[14][15][16]
-
Calculation: The rate of the enzymatic reaction is determined, and the percentage of DPP-IV inhibition by the this compound is calculated to determine the IC50 value.
Data Presentation: A Comparative Overview of Bioactive Tetrapeptides
The following tables summarize quantitative data for a selection of bioactive tetrapeptides, showcasing their diverse therapeutic potential.
Table 1: Antioxidant Activity of Tetrapeptides
| This compound Sequence | Assay | IC50 Value (mg/mL) | Reference |
|---|---|---|---|
| Pro-Ala-Gly-Tyr (PAGY) | DPPH | 1.750 | [17][18] |
| Pro-Ser-Gly-Tyr (PSGY) | DPPH | 1.116 | [17][18] |
| Pro-Ala-Phe-Tyr (PAFY) | DPPH | 1.177 | [17] |
| Pro-Phe-Phe-Tyr (PFFY) | DPPH | 1.437 | [17] |
| Pro-Ala-Ile-Tyr (PAIY) | DPPH | 1.642 |[17] |
Table 2: Antimicrobial Activity of Tetrapeptides
| This compound Sequence | Target Organism | IC50 Value (µM) | Reference |
|---|---|---|---|
| Met-Ile-Cys-Tyr (MICY) | E. coli | 499.17 (at 300 µg/ml) | [19] |
| Phe-Trp-Lys-Tyr (FWKY) | S. aureus | 748.75 (at 450 µg/ml) | [19] |
| Met-Trp-Lys-Tyr (MWKY) | B. subtilis | 769.23 (at 450 µg/ml) | [19] |
| P4 (sequence not specified) | E. coli | 1.9 ± 0.4 | [20] |
| P4 (sequence not specified) | B. subtilis | 0.07 ± 0.01 |[20] |
Table 3: Anticancer Activity of Tetrapeptides
| This compound/Derivative | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound 6g (derivative) | MCF-7 (Breast) | 6.67 ± 0.39 | [21] |
| Compound 6g (derivative) | HeLa (Cervical) | 4.49 ± 0.32 | [21] |
| Compound 6g (derivative) | DU-145 (Prostate) | 10.38 ± 0.42 | [21] |
| Compound 6h (derivative) | MCF-7 (Breast) | 7.32 ± 0.62 | [21] |
| Compound 6h (derivative) | HeLa (Cervical) | 6.87 ± 0.33 |[21] |
Table 4: Antihypertensive Activity of Tetrapeptides
| This compound Sequence | Activity Type | Quantitative Value | Reference |
|---|---|---|---|
| N-(dibenzyloxyphosphinoyl)-L-Ala-L-Pro-L-Pro-OH | In vivo (SHR) | Potent and long-lasting | [22] |
| Various | ACE Inhibition | IC50 values available in AHTPDB | [23] |
| IRW | In vivo (Mesenteric Artery) | Increased ACE-2 expression |[24] |
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms by which tetrapeptides exert their effects is paramount. This often involves elucidating their interactions with cellular signaling pathways. Visualizing these complex networks and the experimental workflows provides clarity and facilitates deeper comprehension.
Workflow for Bioactive this compound Discovery.
Simplified GPCR Signaling Pathway.
Overview of the PI3K/AKT/mTOR Signaling Pathway.
Caspase Activation Pathways in Apoptosis.
Conclusion: The Promising Future of this compound Therapeutics
The field of this compound research is burgeoning, propelled by technological strides in synthesis, screening, and a more profound comprehension of their biological functions.[1] The methodologies delineated in this guide offer a robust framework for the scientific community to discover, synthesize, and characterize novel tetrapeptides. As research continues to unravel the intricate mechanisms of action and therapeutic potential of these molecules, tetrapeptides are poised to become a cornerstone of next-generation therapies, offering hope for a multitude of challenging diseases.
References
- 1. [PDF] Biochemical pathways of caspase activation during apoptosis. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. researchgate.net [researchgate.net]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 14. content.abcam.com [content.abcam.com]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Biochemical Pathways of Caspase Activation During Apoptosis | Annual Reviews [annualreviews.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. New Antimicrobial Peptide with Two CRAC Motifs: Activity against Escherichia coli and Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Novel peptides with orally active and long-lasting antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. AHTPDB: a comprehensive platform for analysis and presentation of antihypertensive peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Molecular Targets of Antihypertensive Peptides: Understanding the Mechanisms of Action Based on the Pathophysiology of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Tetrapeptide structure-activity relationship (SAR) studies
An In-depth Technical Guide to Tetrapeptide Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrapeptides, consisting of four amino acids linked by peptide bonds, are a class of molecules that have garnered significant interest in the fields of medicinal chemistry and drug development. Their relatively small size offers a balance between synthetic accessibility and the potential for high-affinity, specific interactions with biological targets. This unique characteristic makes them attractive candidates for the development of novel therapeutics for a wide range of diseases, including cancer, infectious diseases, neurodegenerative disorders, and inflammatory conditions.[1]
The biological activity of a this compound is intrinsically linked to its primary sequence and three-dimensional conformation. Structure-Activity Relationship (SAR) studies are therefore crucial for understanding how modifications to a this compound's structure influence its biological function. By systematically altering the amino acid sequence, introducing non-natural amino acids, or modifying the peptide backbone, researchers can elucidate the key structural determinants of activity. This knowledge is paramount for the rational design and optimization of this compound-based drug candidates with improved potency, selectivity, and pharmacokinetic properties.
This technical guide provides a comprehensive overview of this compound SAR studies, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.
Quantitative Structure-Activity Relationship (QSAR) of Tetrapeptides
Quantitative Structure-Activity Relationship (QSAR) models are powerful tools in medicinal chemistry that attempt to correlate the structural or physicochemical properties of a series of compounds with their biological activity. For tetrapeptides, QSAR studies can provide valuable insights into the key features that govern their interactions with specific targets.
One area where QSAR has been successfully applied to tetrapeptides is in the study of their bitter taste, a crucial factor in the development of oral pharmaceuticals and nutraceuticals. A study on bitter di-, tri-, and tetrapeptides developed QSAR models using integrated amino acid descriptors. For tetrapeptides, the model demonstrated high predictive quality with a coefficient of determination (R²) of 0.972 ± 0.002 and a cross-validated R² (Q²) of 0.956 ± 0.002.[2][3][4] The key determinants for bitterness in tetrapeptides were identified as:
-
N-terminus: Bulky and hydrophobic amino acids.
-
Second position: Hydrophobicity and partial specific volume of the amino acid.
-
Third and fourth positions: Electronic properties of the amino acids.[2][3][4]
These findings highlight the importance of specific positional properties of amino acids in determining the biological activity of tetrapeptides.
Data Presentation: Quantitative Bioactivity of Tetrapeptides
The following tables summarize quantitative data for various biologically active tetrapeptides, categorized by their primary activity.
Table 1: this compound Enzyme Inhibitors
| This compound Sequence/Name | Target Enzyme | Activity (IC₅₀/Kᵢ) | Reference |
| KMI-927 | BACE1 | 34.6 nM (IC₅₀) | [5] |
| Isophthalic acid derivative 10a | BACE1 | 75 nM (IC₅₀) | [6] |
| Isophthalic acid derivative 11b | BACE1 | 0.29 µM (EC₅₀) | [6] |
| RWRW | ACE | 18.28 µM (IC₅₀) | [7] |
| FWRR | ACE | 25.50 µM (IC₅₀) | [7] |
| WWRR | ACE | 33.75 µM (IC₅₀) | [7] |
| YWRR | ACE | 45.33 µM (IC₅₀) | [7] |
| RWRF | ACE | 112.50 µM (IC₅₀) | [7] |
| RWRY | ACE | 135.75 µM (IC₅₀) | [7] |
| RWRR | ACE | 145.00 µM (IC₅₀) | [7] |
| YYWK | ACE | 19.98 ± 8.19 µM (IC₅₀) | [8] |
| LESD-based inhibitor | Caspase-8 | 50 nM (IC₅₀) |
Table 2: Anticancer Tetrapeptides
| This compound Sequence/Name | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| Pseudoxylallemycin C | K562 | 6.8 µM (GI₅₀) | [9] |
| Pseudoxylallemycin C | HeLa | 16.68 µM (CC₅₀) | [9] |
| CTP-ori | Colon Cancer Cells | ~50-100 µM (IC₅₀) | [10] |
| CTP-rds | Colon Cancer Cells | ~50-100 µM (IC₅₀) | [10] |
Table 3: Antimicrobial Tetrapeptides
| This compound Sequence/Name | Target Organism | Activity (MIC) | Reference |
| DP3 | P. aeruginosa, S. aureus, A. baumannii | Generally higher activity than control | [11] |
| DP5 | P. aeruginosa, S. aureus, A. baumannii | Generally higher activity than control | [11] |
| DP7 | P. aeruginosa, S. aureus, A. baumannii | Generally higher activity than control | [11] |
| DP8 | P. aeruginosa, S. aureus, A. baumannii | Generally higher activity than control | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in this compound SAR studies.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the most widely used method for the chemical synthesis of peptides. The following protocol is based on the Fmoc/tBu strategy.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin or other suitable solid support
-
N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagent
-
1-Hydroxybenzotriazole (HOBt) or other racemization suppressant
-
Piperidine (B6355638) solution (20% in DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
First Amino Acid Coupling:
-
Activate the C-terminal Fmoc-protected amino acid by dissolving it in DMF with a coupling reagent (e.g., DIC) and an additive (e.g., HOBt).
-
Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.
-
Repeat the piperidine treatment.
-
Wash the resin thoroughly with DMF.
-
-
Subsequent Amino Acid Coupling: Repeat step 2 with the next Fmoc-protected amino acid.
-
Repeat Deprotection and Coupling: Continue the cycle of deprotection and coupling until the desired this compound sequence is assembled.
-
Final Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Enzyme Inhibition Assay
This general protocol can be adapted for various enzymes to determine the inhibitory activity of tetrapeptides.
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
This compound inhibitor stock solutions
-
Assay buffer (optimized for the specific enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the this compound inhibitor in the assay buffer. Prepare a solution of the enzyme and the substrate in the assay buffer.
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the enzyme solution to each well (except for the blank).
-
Add varying concentrations of the this compound inhibitor to the test wells. Add buffer to the control wells.
-
Pre-incubate the plate for a defined period to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.
-
Data Acquisition: Immediately begin monitoring the reaction progress by measuring the absorbance or fluorescence at regular intervals using a microplate reader. The wavelength will depend on the substrate and product.
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the this compound. Include untreated cells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability versus the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the dose-response curve.
-
Thioflavin T (ThT) Fluorescence Assay for Amyloid Aggregation Inhibition
This assay is used to monitor the effect of tetrapeptides on the aggregation of amyloidogenic proteins, such as amyloid-beta (Aβ).
Materials:
-
Amyloidogenic protein (e.g., Aβ1-42)
-
Thioflavin T (ThT) stock solution
-
This compound inhibitor stock solutions
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well black, clear-bottom plate
-
Fluorescence plate reader
Procedure:
-
Preparation: Prepare solutions of the amyloidogenic protein, ThT, and the this compound inhibitor in the assay buffer.
-
Assay Setup: In a 96-well plate, mix the amyloidogenic protein with different concentrations of the this compound inhibitor. A control well should contain the amyloid protein without any inhibitor.
-
Incubation: Incubate the plate at 37°C, with or without shaking, to induce aggregation.
-
ThT Addition and Measurement: At various time points, add ThT to the wells and measure the fluorescence intensity using an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.
-
Data Analysis: Plot the fluorescence intensity versus time for each concentration of the inhibitor. A decrease in the fluorescence signal in the presence of the this compound indicates inhibition of amyloid aggregation.
8-Anilino-1-naphthalenesulfonate (ANS) Fluorescence Assay
ANS is a fluorescent probe that binds to hydrophobic regions of proteins, making it useful for studying protein conformation and aggregation.
Materials:
-
Protein of interest
-
8-Anilino-1-naphthalenesulfonate (ANS) stock solution
-
This compound stock solutions
-
Assay buffer
-
Fluorometer
Procedure:
-
Sample Preparation: Prepare a solution of the protein in the assay buffer. Prepare serial dilutions of the this compound.
-
Incubation: Incubate the protein with different concentrations of the this compound for a specified time to allow for any conformational changes or aggregation to occur.
-
ANS Addition: Add ANS to each sample to a final concentration that is optimized for the specific protein.
-
Fluorescence Measurement: Measure the fluorescence emission spectrum of each sample, typically with an excitation wavelength of around 350-380 nm. The emission maximum is usually observed between 450 and 550 nm.
-
Data Analysis: An increase in ANS fluorescence intensity and a blue shift in the emission maximum in the presence of the this compound can indicate changes in protein conformation, such as the exposure of hydrophobic surfaces, which may be related to aggregation or a change in the protein's activity.[12][13][14]
Signaling Pathways and Visualization
Understanding the signaling pathways modulated by tetrapeptides is crucial for elucidating their mechanism of action. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways that can be targeted by tetrapeptides.
Caspase Activation Pathway
Caspases are a family of proteases that play a central role in apoptosis (programmed cell death). Initiator caspases (e.g., Caspase-8, Caspase-9) are activated by specific signals and in turn activate executioner caspases (e.g., Caspase-3), which cleave cellular substrates to execute apoptosis. The recognition of substrates by caspases is highly dependent on the this compound sequence at the cleavage site.
Caption: Overview of the extrinsic and intrinsic caspase activation pathways leading to apoptosis.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK signaling cascade is a crucial pathway that regulates a variety of cellular processes, including proliferation, differentiation, and apoptosis. It consists of a three-tiered kinase module: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and the MAPK.
Caption: Simplified diagram of the MAPK/ERK signaling pathway.
Interleukin-6 (IL-6) Signaling Pathway
IL-6 is a pleiotropic cytokine with a central role in inflammation and immunity. Its signaling is mediated through the IL-6 receptor (IL-6R) and the signal-transducing protein gp130, leading to the activation of the JAK/STAT and other downstream pathways.
Caption: The classical IL-6 signaling pathway leading to gene transcription.
TYROBP Causal Network in Microglia
The TYRO protein tyrosine kinase-binding protein (TYROBP), also known as DAP12, is a key signaling adapter protein in microglia, the resident immune cells of the central nervous system. It is involved in regulating inflammatory responses and phagocytosis. The neuroprotective this compound CAQK has been shown to affect this network.
Caption: A simplified representation of the TYROBP signaling network in microglia.
Conclusion
This compound SAR studies are a cornerstone of modern peptide-based drug discovery. The ability to systematically dissect the relationship between a this compound's structure and its biological function provides a rational basis for the design of potent and selective therapeutic agents. This guide has provided a comprehensive overview of the key aspects of this compound SAR, from the quantitative analysis of bioactivity to detailed experimental protocols and the visualization of relevant signaling pathways. As our understanding of the molecular basis of disease continues to grow, so too will the opportunities for the development of innovative this compound therapeutics. The methodologies and data presented herein serve as a valuable resource for researchers dedicated to advancing this exciting field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. anygenes.com [anygenes.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Tetrapeptides, as small-sized peptidic inhibitors; synthesis and their inhibitory activity against BACE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and SAR analysis of potent BACE1 inhibitors: Possible lead drug candidates for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Virtual Screening for Biomimetic Anti-Cancer Peptides from Cordyceps militaris Putative Pepsinized Peptidome and Validation on Colon Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ANS fluorescence: Potential to discriminate hydrophobic sites of proteins in solid states - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monitoring Protein-Folding Processes with Environment-Sensitive Dyes—Note 9.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 14. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Screening of Tetrapeptide Libraries for Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel therapeutic agents has led researchers to explore the vast chemical space of peptides. Tetrapeptides, consisting of four amino acid residues, represent a compelling class of molecules for drug discovery due to their optimal balance of structural complexity and synthetic accessibility. Their ability to mimic protein secondary structures allows them to modulate protein-protein interactions (PPIs), which are implicated in a myriad of diseases.[1] The advent of powerful computational tools has revolutionized the process of identifying bioactive tetrapeptides, enabling the rapid screening of extensive virtual libraries and significantly reducing the time and cost associated with traditional drug discovery pipelines.
This in-depth technical guide provides a comprehensive overview of the core principles and methodologies involved in the in silico screening of tetrapeptide libraries. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to design and execute virtual screening campaigns, from library generation to hit validation.
Data Presentation: Quantitative Insights from In Silico Screening
The following tables summarize key quantitative data from various in silico screening studies of this compound libraries, offering a comparative look at their potential therapeutic applications.
Table 1: this compound Inhibitors of Dipeptidyl Peptidase-IV (DPP-IV)
| This compound Sequence | Docking Score (kcal/mol) | Predicted IC50 (nM) | Key Interacting Residues | Reference |
| ILE-PRO-ILE | - | - | Arg125, Glu205, Glu206, Tyr547, Tyr662, Tyr666 | [2] |
| TRP-PRO-PHE-ALA | - | - | - | |
| TYR-PRO-LEU-GLY | - | - | - | [1] |
| PHE-PRO-GLY-ARG | - | - | - | |
| ALA-PRO-ILE-VAL | - | - | - | |
| Note: Specific docking scores and IC50 values for all listed peptides were not consistently available in the public domain and would typically be generated during a specific screening project. |
Table 2: Tetrapeptides Targeting Epidermal Growth Factor Receptor (EGFR)
| This compound Sequence | Binding Energy (kcal/mol) | Predicted Activity | Key Interacting Residues | Reference |
| WFF | -20.3 | Inhibits survival of non-small cell lung cancer cells | Polar amino acid residues on the αC-helix, activation loop, and substrate-binding region | [3] |
| GGYR | -9.9 | Potential EGFR antagonist | - | [4] |
| YGYL | -9.6 | Potential EGFR antagonist | - | [4] |
| RGYL | -9.5 | Potential EGFR antagonist | - | [4] |
| WGYL | -9.2 | Potential EGFR antagonist | - | [4] |
Table 3: Tetrapeptides as Potential Anticancer Agents
| This compound Sequence | Target | Predicted IC50 (µM) | In Vitro Validation | Reference |
| ATMP5 | Breast Cancer Cells (MDA-MB-231) | - | Inhibited cell growth, arrested cell cycle, induced apoptosis | [5] |
| ATMP6 | Breast Cancer Cells (MDA-MB-231) | - | Showed anticancer activity | [5] |
| P26 | Breast Cancer Cells (MCF-7, MDA-MB231) | 98.28, 100.55 | High cytotoxic activity | [6] |
| P7 | Breast Cancer Cells (MCF-7, MDA-MB231) | - | High cytotoxic activity | [6] |
Table 4: this compound Modulators of Tumor Necrosis Factor-alpha (TNF-α)
| This compound Sequence | Binding Affinity (Kd) | IC50 | Key Interacting Residues | Reference |
| OB1 | 300 ± 4.85 nM | 4.6 nM | - | [7] |
| OB2 | 46.7 ± 5.46 nM | - | - | [7] |
| OB8 | 3.89 ± 4.54 µM | - | - | [7] |
| Tetrabranched anti-TNF-α peptide | 6 x 10⁻⁶ M | 13 x 10⁻⁶ M | Binds to the same site as adalimumab | [8] |
Experimental Protocols: A Step-by-Step Guide
This section provides detailed methodologies for the key experiments involved in the in silico screening of this compound libraries.
Virtual this compound Library Generation and Preparation
Objective: To create a diverse and structurally sound library of tetrapeptides for virtual screening.
Protocol:
-
Sequence Generation:
-
Define the amino acid building blocks. This can include the 20 proteinogenic amino acids and/or non-natural amino acids to expand chemical diversity.
-
Computationally generate all possible this compound sequences. For the 20 standard amino acids, this results in 20^4 = 160,000 unique sequences.
-
-
3D Structure Generation:
-
For each this compound sequence, generate a 3D conformer. Software such as Open Babel or RDKit can be used for this purpose.
-
To account for peptide flexibility, it is crucial to generate multiple low-energy conformers for each sequence. This can be achieved using conformational search algorithms like simulated annealing or genetic algorithms.
-
-
Ligand Preparation for Docking:
-
Assign appropriate protonation states to the amino and carboxyl termini and ionizable side chains at a physiological pH (e.g., 7.4).
-
Assign partial atomic charges using a force field such as AMBER or CHARMM.
-
Define rotatable bonds within each this compound.
-
Convert the library into a suitable file format for the chosen docking software (e.g., PDBQT for AutoDock Vina).
-
Molecular Docking of this compound Libraries
Objective: To predict the binding mode and estimate the binding affinity of each this compound in the library to a target protein.
Software: AutoDock Vina
Protocol:
-
Target Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, ions, and any co-crystallized ligands not relevant to the binding site.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial atomic charges (e.g., Gasteiger charges).
-
Define the receptor as a rigid entity and save it in PDBQT format.
-
-
Grid Box Definition:
-
Define a 3D grid box that encompasses the binding site of interest on the target protein. The size and center of the grid box should be sufficient to allow the tetrapeptides to move and rotate freely within the binding pocket.
-
-
Docking Execution:
-
Launch AutoDock Vina and provide the prepared protein receptor file, the this compound ligand file (or a directory containing all ligand files), and the grid box parameters.
-
The exhaustiveness parameter controls the thoroughness of the conformational search. Higher values increase the chances of finding the optimal binding pose but also increase computation time.
-
Execute the docking run. Vina will generate an output file for each ligand containing the predicted binding poses and their corresponding binding affinity scores (in kcal/mol).
-
-
Results Analysis:
-
Rank the tetrapeptides based on their predicted binding affinities. Lower binding energy values indicate a more favorable interaction.
-
Visually inspect the top-ranking poses using molecular visualization software (e.g., PyMOL, Chimera) to assess the quality of the predicted interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
Molecular Dynamics (MD) Simulation of this compound-Protein Complexes
Objective: To evaluate the stability and dynamics of the top-ranked this compound-protein complexes from molecular docking in a simulated physiological environment.
Software: GROMACS
Protocol:
-
System Preparation:
-
Select the docked complex of interest.
-
Choose an appropriate force field (e.g., AMBER, CHARMM) for both the protein and the this compound.
-
Place the complex in a periodic box of a chosen shape (e.g., cubic, dodecahedron).
-
Solvate the box with a pre-equilibrated water model (e.g., TIP3P).
-
Add ions (e.g., Na+, Cl-) to neutralize the system and mimic a physiological salt concentration.
-
-
Energy Minimization:
-
Perform energy minimization of the system to remove any steric clashes or unfavorable geometries introduced during the setup. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.
-
-
Equilibration:
-
Perform a two-phase equilibration process:
-
NVT (Canonical) Ensemble: Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent molecules to relax around the solute. Position restraints are often applied to the protein and peptide backbone atoms.
-
NPT (Isothermal-Isobaric) Ensemble: Bring the system to the desired pressure (e.g., 1 bar) while maintaining a constant temperature. This ensures the correct density of the system. Position restraints on the solute are gradually released.
-
-
-
Production MD Run:
-
Run the production MD simulation for a desired length of time (e.g., 100 ns or more). During this phase, the trajectory of all atoms in the system is saved at regular intervals.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to assess the stability of the complex. Key analyses include:
-
Root Mean Square Deviation (RMSD): To monitor the conformational stability of the protein and the peptide.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein and peptide.
-
Hydrogen Bond Analysis: To quantify the formation and breakage of hydrogen bonds between the this compound and the protein over time.
-
Binding Free Energy Calculation (e.g., MM/PBSA or MM/GBSA): To obtain a more accurate estimation of the binding affinity.
-
-
Visualization of Key Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate critical signaling pathways targeted by tetrapeptides and the general workflow of an in silico screening campaign.
Caption: A generalized workflow for in silico screening of this compound libraries.
Caption: Inhibition of the MAPK signaling pathway by a this compound targeting EGFR.
Caption: A this compound antagonist blocking TNF-α signaling.
Conclusion
In silico screening has emerged as an indispensable tool in modern drug discovery, and its application to this compound libraries holds immense promise for the identification of novel therapeutic leads. The integration of virtual library design, molecular docking, and molecular dynamics simulations provides a robust framework for rapidly assessing the potential of vast numbers of tetrapeptides. While computational methods significantly accelerate the initial phases of drug discovery, it is imperative that promising in silico hits are subjected to rigorous experimental validation to confirm their biological activity. The continued development of computational algorithms and the increasing availability of high-performance computing resources will undoubtedly further enhance the power and predictive accuracy of these methods, paving the way for the discovery of next-generation this compound-based therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 4. Pharmacophore-based virtual screening approaches to identify novel molecular candidates against EGFR through comprehensive computational approaches and in-vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GROMACS Tutorials [mdtutorials.com]
- 6. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 7. Peptide-Based Regulation of TNF-α-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Exploring Tetrapeptide Signaling Pathways in Cell Culture: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrapeptides, consisting of four amino acid residues linked by peptide bonds, represent a fascinating class of signaling molecules. Despite their small size, they play crucial roles in a myriad of physiological processes, including cell proliferation, inflammation, fibrosis, and angiogenesis.[1][2][3][4] Their ability to modulate specific cellular pathways makes them attractive candidates for therapeutic development. This technical guide provides an in-depth exploration of the signaling pathways activated by tetrapeptides in cell culture, with a focus on the underlying molecular mechanisms and the experimental methodologies used to elucidate them. We will delve into specific examples, including the pro-proliferative effects of N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP) via the PI3K/Akt pathway and the immunomodulatory actions of Tuftsin.
Core Signaling Cascades Activated by Tetrapeptides
Many tetrapeptides exert their effects by binding to G protein-coupled receptors (GPCRs), a large family of transmembrane receptors that play a critical role in cellular communication.[1][5][6] Upon ligand binding, GPCRs undergo a conformational change, enabling them to activate intracellular G proteins. The activated G protein subunits then modulate the activity of various effector enzymes and ion channels, leading to the generation of second messengers and the initiation of downstream signaling cascades. Two of the most prominent pathways activated by GPCRs are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, growth, and proliferation.[1][7][8] The pathway is initiated by the activation of PI3K, which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[9][10][11] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including the serine/threonine kinase Akt. Once recruited to the membrane, Akt is phosphorylated and activated by other kinases, such as PDK1 and mTORC2.[7] Activated Akt then phosphorylates a wide range of downstream targets, leading to the regulation of various cellular processes.
A notable example of a tetrapeptide that modulates this pathway is N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP) . In U87-MG glioblastoma cells, Ac-SDKP has been shown to reverse the anti-proliferative effects of prolyl oligopeptidase inhibitors by activating the PI3K/Akt pathway.[1][12] This activation is specifically mediated by the p110α catalytic subunit of PI3K, leading to the phosphorylation of Akt at Ser473.[1][12]
References
- 1. AcSDKP Regulates Cell Proliferation through the PI3KCA/Akt Signaling Pathway | PLOS One [journals.plos.org]
- 2. The Role of Tβ4-POP-Ac-SDKP Axis in Organ Fibrosis [mdpi.com]
- 3. N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP): Potential target molecule in research of heart, kidney and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | N-Acetyl-Seryl-Aspartyl-Lysyl-Proline Mitigates Experimental Colitis Through Inhibition of Intestinal Mucosal Inflammatory Responses via MEK-ERK Signaling [frontiersin.org]
- 5. Endomorphin-1 - Wikipedia [en.wikipedia.org]
- 6. The this compound AcSDKP, a physiological inhibitor of normal cell proliferation, reduces the S phase entry of continuous cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. Phosphoinositide (Lipid) Signaling | Cell Signaling Technology [cellsignal.com]
- 9. The Role of Phosphoinositides in Signaling and Disease: Introduction to the Thematic Review Series - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AcSDKP regulates cell proliferation through the PI3KCA/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Periostin: an emerging activator of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Endomorphin-1 and endomorphin-2 show differences in their activation of mu opioid receptor-regulated G proteins in supraspinal antinociception in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Naturally Sourced Pharmacologically Active Tetrapeptides
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the diverse world of naturally occurring tetrapeptides with pharmacological activities. Tetrapeptides, consisting of four amino acid residues, represent a significant class of bioactive molecules due to their structural diversity and potent biological effects. This document provides a comprehensive overview of their natural sources, pharmacological properties, and the experimental methodologies used for their isolation, characterization, and activity assessment.
Natural Sources and Pharmacological Activities of Tetrapeptides
Tetrapeptides with a wide array of pharmacological activities are produced by a variety of organisms, from microorganisms to marine invertebrates and are also found as fragments of larger proteins. These activities include antimicrobial, antioxidant, antihypertensive, and anticancer effects.
Microbial Sources
Fungi are a particularly rich source of cyclic tetrapeptides, many of which exhibit potent biological activities, often as enzyme inhibitors.
-
Histone Deacetylase (HDAC) Inhibitors: A significant number of fungal tetrapeptides are potent inhibitors of histone deacetylases, making them valuable candidates for cancer therapeutics.[1] By inhibiting HDACs, these compounds cause hyperacetylation of histones, leading to alterations in chromatin structure and gene expression, which can induce apoptosis in cancer cells.[1][2] Examples include:
-
Apicidin: A fungal metabolite that inhibits HDAC1 with an IC50 value of 1 nM.[3]
-
HC-toxin: Produced by Cochliobolus carbonum, it is a potent HDAC inhibitor that plays a role in fungal pathogenesis by suppressing plant defense mechanisms.[4]
-
Chlamydocin: A potent HDAC inhibitor with an IC50 value comparable to Trichostatin A (TSA).[2] It has been shown to induce p21-mediated apoptosis in ovarian cancer cells.[2]
-
Trapoxins A and B: These are potent inhibitors of class I and class IIa HDACs.[2] Their mechanism involves the α-keto epoxide moiety covalently binding to the active site of HDACs.[2]
-
Azumamides A-E: Isolated from a marine sponge-derived fungus, these tetrapeptides show strong inhibitory activity against HDACs, with IC50 values ranging from 0.045 to 1.3 µM.[2]
-
-
Antifungal Tetrapeptides: Some fungal tetrapeptides exhibit activity against other fungi.
-
d-Phe-l-Val-d-Val-l-Tyr: A novel tetrapeptide isolated from Penicillium canescens displays antifungal activity against the soybean phytopathogen Fusarium virguliforme, comparable to the commercial fungicide benomyl.
-
-
Phytotoxic Tetrapeptides: Certain fungal tetrapeptides are known for their phytotoxicity.
-
Tentoxin (B1683006): Produced by several Alternaria species, tentoxin induces chlorosis in sensitive plants by inhibiting the F1-ATPase in chloroplasts, which disrupts ATP synthesis.[4][5] This cellular stress also activates the jasmonic acid signaling pathway, contributing to its phytotoxic effects.[4]
-
Versicotide D: Isolated from Aspergillus versicolor, this cyclic this compound exhibits significant phytotoxicity, inhibiting the radicle growth of Ryegrass.[6][7]
-
Marine Sources
The marine environment is a vast reservoir of unique bioactive compounds, including tetrapeptides from sponges and their associated microorganisms.
-
Enzyme Inhibitors from Marine Sponges:
-
Homophymamide A: A cyclic peptide isolated from a Homophymia genus marine sponge, it inhibits carboxypeptidase B with an IC50 value of 0.59 μM.[8]
-
Animal Sources (Protein Hydrolysates)
Bioactive tetrapeptides can be released from larger animal proteins, such as milk casein, through enzymatic hydrolysis. These peptides often exhibit antihypertensive properties.
-
Angiotensin-Converting Enzyme (ACE) Inhibitors: ACE plays a crucial role in regulating blood pressure. Peptides that inhibit ACE are of great interest for the management of hypertension. Several tetrapeptides derived from the enzymatic hydrolysis of milk proteins have shown potent ACE inhibitory activity.
-
RYLGY (αs1-casein f(90-94)) : Exhibits an ACE inhibitory IC50 value of 0.7 µM.[9]
-
AYFYPEL (αs1-casein f(143-149)) : Shows an ACE inhibitory IC50 value of 6.6 µM.[9]
-
YQKFPQY (αs2-casein f(89-95)) : Has an ACE inhibitory IC50 value of 20.1 µM.[9]
-
QGVP (Gln-Gly-Val-Pro): A novel ACE inhibitory peptide identified from the enzymatic hydrolysates of Baijiu byproduct.[10]
-
WWNW, WRQF, WFRV, YYWK, WWDW, and WWTY: These tetrapeptides have demonstrated significant ACE inhibitory activity, with IC50 values ranging from 19.98 ± 8.19 μM to 36.76 ± 1.32 μM.[11]
-
Quantitative Data Summary
The following tables summarize the quantitative data for some of the pharmacologically active tetrapeptides discussed.
Table 1: HDAC Inhibitory Activity of Fungal Tetrapeptides
| This compound/Derivative | Natural Source | Target Enzyme | Activity Type | Quantitative Value (IC50) |
| Apicidin | Fusarium sp. | HDAC1 | Inhibition | 1 nM[3] |
| Chlamydocin | Diheterospora chlamydosporia | HDACs | Inhibition | Nanomolar range[2] |
| Trapoxin A/B | Helicoma ambiens | Class I/IIa HDACs | Inhibition | Potent, low nanomolar[2] |
| Azumamide A | Marine fungus | HDACs | Inhibition | 0.045 µM[2] |
| FR235222 | Acremonium sp. | Histone H4 Deacetylation | Inhibition | 60 nM[2] |
| AS1387392 | Acremonium sp. | Histone H4 Deacetylation | Inhibition | 50 nM[2] |
Table 2: ACE Inhibitory Activity of Tetrapeptides from Protein Hydrolysates
| This compound Sequence | Protein Source | Target Enzyme | Quantitative Value (IC50) |
| RYLGY | αs1-Casein | ACE | 0.7 µM[9] |
| AYFYPEL | αs1-Casein | ACE | 6.6 µM[9] |
| YQKFPQY | αs2-Casein | ACE | 20.1 µM[9] |
| YYWK | Synthetic Library | ACE | 19.98 ± 8.19 µM[11] |
| WWNW | Synthetic Library | ACE | 36.76 ± 1.32 µM[11] |
Table 3: Other Pharmacological Activities of Natural Tetrapeptides
| This compound/Derivative | Natural Source | Activity | Target Organism/Cell Line | Quantitative Value |
| d-Phe-l-Val-d-Val-l-Tyr | Penicillium canescens | Antifungal | Fusarium virguliforme | Activity comparable to benomyl |
| Tentoxin | Alternaria sp. | Phytotoxic | Sensitive Plants | - |
| Versicotide D | Aspergillus versicolor | Phytotoxic | Ryegrass | 74% radicle growth inhibition at 67 µg/mL[7] |
| Homophymamide A | Homophymia sp. (Marine Sponge) | Enzyme Inhibition | Carboxypeptidase B | IC50 = 0.59 µM[8] |
Experimental Protocols
This section details the methodologies for the synthesis, purification, characterization, and bioactivity assessment of tetrapeptides.
Solid-Phase Peptide Synthesis (SPPS) of Tetrapeptides
Solid-phase peptide synthesis is the most common method for the chemical synthesis of tetrapeptides, offering high efficiency and the potential for automation.[12] The Fmoc/tBu strategy is widely used.[13]
Protocol: Fmoc-Based Solid-Phase Peptide Synthesis
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminally amidated peptide) in dimethylformamide (DMF) for 1 hour in a reaction vessel.[12]
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus. This is typically done in two steps of 5 and 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF. Add this solution to the deprotected resin and allow it to react for 1-2 hours at room temperature.[14] Wash the resin with DMF.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence.[12]
-
Final Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin with dichloromethane (B109758) (DCM). Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[12]
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the this compound by mass spectrometry.
Purification by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the primary method for purifying synthetic and naturally derived tetrapeptides based on their hydrophobicity.
Protocol: RP-HPLC Purification of a this compound
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent, often the initial mobile phase, and filter it through a 0.22 µm syringe filter.
-
Chromatographic System:
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
-
Gradient Elution: Elute the peptide using a linear gradient of increasing mobile phase B concentration. A typical gradient might be from 5% to 95% B over 30-60 minutes.
-
Detection: Monitor the elution profile with a UV detector at 214 nm and 280 nm.
-
Fraction Collection: Collect the fractions corresponding to the peak of the desired this compound.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to assess purity.
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a powder.
Characterization by Mass Spectrometry
Mass spectrometry is essential for confirming the molecular weight and sequence of the this compound.
Protocol: ESI-MS/MS Characterization of a this compound
-
Sample Preparation: Prepare a dilute solution of the purified this compound (e.g., 1-10 pmol/µL) in a solvent compatible with electrospray ionization (ESI), such as 50% acetonitrile/0.1% formic acid.[15]
-
Mass Spectrometer Setup: Infuse the sample into the ESI source.
-
MS1 Scan: Acquire a full scan mass spectrum (MS1) to determine the mass-to-charge ratio (m/z) of the parent ion.
-
MS/MS Fragmentation: Select the parent ion for fragmentation using collision-induced dissociation (CID).
-
MS2 Scan: Acquire the tandem mass spectrum (MS2) of the fragment ions.
-
Data Analysis: Analyze the MS2 spectrum to identify the b- and y-ion series, which allows for the determination of the amino acid sequence.[15]
DPPH Radical Scavenging Assay for Antioxidant Activity
This colorimetric assay measures the ability of a this compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Protocol: DPPH Assay
-
Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol.[1][16]
-
Test Samples: Prepare various concentrations of the this compound in the same solvent.
-
Positive Control: Prepare a solution of a known antioxidant, such as ascorbic acid.
-
-
Assay Procedure:
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer or plate reader.[1][16]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100[17]
-
Determine the IC50 value, which is the concentration of the this compound required to scavenge 50% of the DPPH radicals.
-
Signaling Pathways and Mechanisms of Action
Understanding the interaction of tetrapeptides with cellular signaling pathways is crucial for elucidating their mechanism of action.
HDAC Inhibition by Cyclic Tetrapeptides
Many cyclic tetrapeptides from fungal sources exert their anticancer effects by inhibiting histone deacetylases (HDACs). This leads to the accumulation of acetylated histones, altering chromatin structure and gene expression, which can result in cell cycle arrest and apoptosis.
Overview of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[18] It consists of a three-tiered kinase module: MAPKKK, MAPKK, and MAPK.[19][20] Dysregulation of this pathway is often associated with cancer.[21] Some bioactive compounds can modulate this pathway.
Phytotoxic Mechanism of Tentoxin
Tentoxin, a cyclic this compound from Alternaria species, exerts its phytotoxic effects on sensitive plants by targeting the chloroplast F1-ATPase, a critical enzyme for ATP synthesis during photosynthesis. This inhibition leads to a disruption of energy production, causing chlorosis. The resulting cellular stress also triggers the jasmonic acid (JA) signaling pathway, a key component of the plant's defense response.[4]
Conclusion
Naturally occurring pharmacologically active tetrapeptides are a promising and diverse group of molecules with significant potential in drug discovery and development. Their varied sources, from microbes to marine organisms and protein hydrolysates, offer a rich chemical space for exploration. The potent and often specific biological activities of these tetrapeptides, including enzyme inhibition and modulation of key signaling pathways, underscore their value as lead compounds for novel therapeutics. Continued research into the isolation, synthesis, and mechanistic understanding of these compounds will undoubtedly pave the way for new and effective treatments for a range of diseases.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. An Overview of Naturally Occurring Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrocyclic Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Updates on Terpenoids and Other Bioactive Constituents of Marine Sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antihypertensive Peptides from Milk Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Revealing the Sequence Characteristics and Molecular Mechanisms of ACE Inhibitory Peptides by Comprehensive Characterization of 160,000 Tetrapeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 14. rsc.org [rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. apexbt.com [apexbt.com]
- 19. resources.tocris.com [resources.tocris.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. cusabio.com [cusabio.com]
Investigating the diversity of cyclic tetrapeptide structures
An In-depth Technical Guide to the Diversity of Cyclic Tetrapeptide Structures
Introduction
Cyclic tetrapeptides (CTPs) are a fascinating and challenging class of macrocyclic molecules that have garnered significant interest in medicinal chemistry and drug development.[1][2] Comprising four amino acid residues linked in a circular fashion, these compounds often exhibit a unique combination of structural rigidity and conformational flexibility. This constrained yet dynamic nature confers several advantageous properties, including high cell permeability, enhanced stability against proteolytic degradation, and the ability to selectively target and inhibit protein-protein interactions.[1][3]
Naturally occurring CTPs, often isolated from fungi and marine organisms, display a broad spectrum of potent biological activities, including cytotoxic, antimitogenic, antimicrobial, and histone deacetylase (HDAC) inhibitory properties.[4][5] Notable examples include the phytotoxin HC-toxin, the antiprotozoal apicidin, and the antitumor agent trapoxin.[3][5] However, the synthesis of these 12-membered ring structures is notoriously difficult due to high ring strain and the propensity for dimerization or oligomerization during cyclization.[1][6]
This technical guide provides a comprehensive investigation into the structural diversity of CTPs. It covers synthetic methodologies, detailed experimental protocols for their characterization, a summary of their varied biological functions, and the signaling pathways they modulate.
Structural Diversity of Cyclic Tetrapeptides
The structural diversity of CTPs arises from several key factors, including the sequence of amino acids, the stereochemistry (L- or D-configuration) of the constituent residues, and the conformation of the peptide backbone.
-
Backbone Conformation: The 12-membered ring of a CTP is highly strained, which significantly influences the conformation of the four amide bonds.[3] Unlike larger cyclic or linear peptides where the trans conformation is overwhelmingly favored, CTPs can adopt various cis and trans amide bond configurations (tttt, ttct, tctc, etc.).[3] The presence of N-alkylated amino acids, proline, or D-amino acids can stabilize specific conformations, often inducing essential turns for successful cyclization and biological activity.[2][7]
-
Amino Acid Composition: The incorporation of non-proteinogenic, N-methylated, or D-amino acids is a common feature in naturally occurring CTPs.[2] These modifications introduce steric bulk and conformational constraints that are crucial for both the synthesis and the final three-dimensional structure of the molecule. This diversity in building blocks directly translates to a wide range of functional properties.[2][6]
-
Side-Chain Orientations: The constrained backbone forces the amino acid side chains into specific spatial orientations. This fixed presentation of functional groups is key to their ability to bind with high affinity and specificity to biological targets like enzyme active sites or receptor pockets.
Synthetic Methodologies
The synthesis of CTPs is a significant challenge. While various strategies exist, including ring contraction and on-resin cyclization, Solid-Phase Peptide Synthesis (SPPS) followed by a solution-phase cyclization is a prevalent and versatile approach.[6][8]
Logical Workflow for CTP Synthesis and Purification
The general process involves synthesizing a linear peptide precursor on a solid support, cleaving it from the support, and then inducing an intramolecular cyclization reaction in a dilute solution to favor the desired monomeric cyclic product over oligomers.
References
- 1. Synthesis of L-cyclic tetrapeptides by backbone amide activation CyClick strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the Energy Landscapes of Cyclic Tetrapeptides with Discrete Path Sampling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reciprocal biological activities of the cyclic tetrapeptides chlamydocin and HC-toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclic Tetrapeptides with Synergistic Antifungal Activity from the Fungus Aspergillus westerdijkiae Using LC-MS/MS-Based Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Preliminary Bioactivity Screening of Synthetic Tetrapeptides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preliminary bioactivity screening of synthetic tetrapeptides, offering a foundational framework for researchers in drug discovery and peptide science. Tetrapeptides, due to their small size, ease of synthesis, and potential for high specificity and potency, represent a promising class of molecules for therapeutic development. This document outlines common screening assays, detailed experimental protocols, and quantitative data for antioxidant, antimicrobial, anticancer, and enzyme-inhibitory activities. Furthermore, it visualizes key experimental workflows and signaling pathways to facilitate a deeper understanding of the screening process and mechanisms of action.
Introduction to Tetrapeptide Bioactivity Screening
Bioactive peptides are specific protein fragments that have a positive impact on body functions and health.[1] Synthetic tetrapeptides, composed of four amino acid residues, offer several advantages in drug development, including high specificity, good tissue penetration, and lower toxicity compared to larger molecules.[2] Preliminary bioactivity screening is a critical first step in identifying promising this compound candidates for further development. This process typically involves a battery of in vitro assays designed to assess a peptide's potential therapeutic effects across various domains. The most common initial screenings investigate antioxidant, antimicrobial, anticancer, and enzyme-inhibitory properties.
Key Bioactivity Screening Assays and Data
The following sections detail common in vitro assays for preliminary bioactivity screening of synthetic tetrapeptides, accompanied by tables summarizing quantitative data from scientific literature.
Antioxidant Activity
Antioxidant peptides can play a crucial role in preventing damage from reactive oxygen species (ROS), which are implicated in numerous diseases.[3] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate the antioxidant potential of peptides.
| This compound Sequence | Activity Type | Assay | IC50 Value | Source |
| Pro-Ala-Gly-Tyr (PAGY) | Antioxidant | DPPH | 1.750 mg/mL | [4] |
| Pro-Ser-Gly-Tyr (PSGY) | Antioxidant | DPPH | 1.116 mg/mL | [3][4] |
| Pro-Ala-Phe-Tyr (PAFY) | Antioxidant | DPPH | 1.177 mg/mL | [4] |
| Pro-Phe-Phe-Tyr (PFFY) | Antioxidant | DPPH | 1.437 mg/mL | [4] |
| Pro-Ala-Ile-Tyr (PAIY) | Antioxidant | DPPH | 1.642 mg/mL | [4] |
Antimicrobial Activity
With the rise of antibiotic resistance, antimicrobial peptides (AMPs) have emerged as a promising alternative.[5] The antimicrobial activity of tetrapeptides is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of the peptide that prevents visible growth of a microorganism.
| This compound Sequence | Activity Type | Target Organism | MIC Value (µg/mL) | Source |
| Arg-Leu-Tyr-Arg (RLYR) containing dendrimers | Antimicrobial | Bacteria | Not Specified | [5] |
| Colossomin C | Antimicrobial | Staphylococcus aureus, Escherichia coli | 5 | [6] |
| Colossomin D | Antimicrobial | Staphylococcus aureus, Escherichia coli | 5 | [6] |
| StAMP-9 (modified) | Antimicrobial | Staphylococcus aureus | 7.8 | |
| StAMP-9 (modified) | Antimicrobial | Escherichia coli | 3.9 |
Anticancer Activity
Anticancer peptides (ACPs) can selectively target and kill cancer cells, often by disrupting their cell membranes.[7][8] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric assay used to measure the cytotoxic effects of peptides on cancer cell lines.
| This compound Sequence | Activity Type | Cell Line | IC50 Value (µM) | Source |
| Arg-Leu-Tyr-Glu (RLYE) | Antiangiogenic | HUVECs (VEGF-A induced) | 0.06-0.08 nM | [9] |
| VIPF | Anticancer | MCF-7 (Breast) | Not specified, but active | [10] |
| Brevinin-2DYd | Anticancer | A549 (Lung) | 2.975 | [11] |
| Ranatuerin-2Lb | Anticancer | A549 (Lung) | 15.32 | [11] |
Enzyme Inhibitory Activity
Synthetic tetrapeptides can be designed to inhibit specific enzymes involved in disease pathways. A prominent example is the inhibition of Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.
| This compound Sequence | Activity Type | Target Enzyme | IC50 Value (µM) | Source |
| Tyr-Tyr-Trp-Lys (YYWK) | ACE Inhibitor | ACE | 19.98 | [3] |
| Phe-Gly-Ser-Phe (FGSF) | ACE Inhibitor | ACE | 117.11 | [12] |
| Gly-Pro-Ala-Glu | DPP-IV Inhibitor | DPP-IV | 49.6 | [13] |
| Gly-Pro-Gly-Ala | DPP-IV Inhibitor | DPP-IV | 41.9 | [13] |
| Val-Ala-Met-Pro (VAMP) | DPP-IV Inhibitor | DPP-IV | Not Specified | [14] |
Experimental Protocols
This section provides detailed methodologies for the key bioactivity assays mentioned above.
DPPH Radical Scavenging Assay (Antioxidant Activity)
Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The degree of discoloration of the purple DPPH solution, measured spectrophotometrically, indicates the scavenging activity of the peptide.[15]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the synthetic this compound in a suitable solvent (e.g., deionized water or ethanol).
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of the this compound solution to the wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
A control well should contain 100 µL of the solvent and 100 µL of the DPPH solution.
-
A blank well should contain 100 µL of the peptide solution and 100 µL of methanol.
-
-
Incubation and Measurement:
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of the peptide that scavenges 50% of the DPPH radicals) is determined by plotting the scavenging activity against the peptide concentration.
-
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) (Antimicrobial Activity)
Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 colonies of the test bacterium and inoculate into 5 mL of Mueller-Hinton Broth (MHB).
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[7]
-
-
Preparation of Peptide Dilutions:
-
Prepare a stock solution of the this compound in a sterile solvent (e.g., sterile deionized water).
-
Perform serial two-fold dilutions of the peptide stock solution in a 96-well polypropylene (B1209903) microplate to obtain a range of concentrations.
-
-
Assay Procedure:
-
Add 100 µL of the diluted bacterial suspension to each well of the 96-well plate containing the serially diluted peptide.[7]
-
Include a positive control (bacteria without peptide) and a negative control (broth without bacteria).
-
-
Incubation and Observation:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the peptide at which no visible growth of the microorganism is observed.
-
MTT Assay (Anticancer Activity)
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[16]
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Peptide Treatment:
-
Prepare various concentrations of the this compound solution in a cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the peptide solutions at different concentrations.
-
Include a control group with cells treated with the medium only.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
-
Formazan Solubilization and Measurement:
-
Remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation:
-
Cell viability is calculated as: Cell Viability (%) = (Absorbance_sample / Absorbance_control) * 100
-
The IC50 value (the concentration of the peptide that inhibits 50% of cell growth) is determined from the dose-response curve.
-
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
Principle: This assay measures the inhibition of ACE activity by a peptide. ACE converts the substrate hippuryl-L-histidyl-L-leucine (HHL) to hippuric acid (HA) and L-histidyl-L-leucine. The amount of HA produced is quantified, and a decrease in its formation indicates ACE inhibition.
Protocol:
-
Reagent Preparation:
-
Prepare solutions of ACE (from rabbit lung), HHL, and the synthetic this compound in a suitable buffer (e.g., borate (B1201080) buffer with NaCl).
-
-
Assay Procedure:
-
In a microcentrifuge tube, pre-incubate 50 µL of the this compound solution with 50 µL of the ACE solution at 37°C for 10 minutes.
-
Initiate the reaction by adding 150 µL of the HHL solution and incubate at 37°C for 30-60 minutes.
-
A control reaction is performed with the buffer instead of the peptide solution.
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
The produced hippuric acid is extracted with ethyl acetate (B1210297).
-
The ethyl acetate layer is evaporated, and the residue is redissolved in deionized water.
-
The concentration of hippuric acid is determined by measuring the absorbance at 228 nm using a spectrophotometer or by RP-HPLC.
-
-
Calculation:
-
The percentage of ACE inhibition is calculated as: ACE Inhibition (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value is determined from the dose-response curve.
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex processes.
Experimental Workflow for Preliminary Bioactivity Screening
Caption: A generalized workflow for the synthesis, purification, and preliminary bioactivity screening of synthetic tetrapeptides.
Signaling Pathway: Anti-inflammatory Action of KPV Peptide
The tripeptide KPV (Lys-Pro-Val) is a well-studied example of a small peptide with potent anti-inflammatory properties. It exerts its effects by modulating key inflammatory signaling pathways such as NF-κB and MAPK.[1][5][7] This mechanism is a relevant model for understanding how small peptides, including tetrapeptides, can regulate cellular responses.
Caption: The anti-inflammatory mechanism of the KPV peptide, which involves uptake by the PepT1 transporter and subsequent inhibition of the NF-κB and MAPK signaling pathways.
Signaling Pathway: Antiangiogenic Action of RLYE this compound
The this compound Arg-Leu-Tyr-Glu (RLYE) has been shown to inhibit angiogenesis by directly targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9]
Caption: The antiangiogenic mechanism of the RLYE this compound, which involves competitive binding to VEGFR-2, thereby inhibiting VEGF-A-mediated downstream signaling and angiogenesis.
Conclusion
The preliminary bioactivity screening of synthetic tetrapeptides is a multifaceted process that employs a range of in vitro assays to identify candidates with therapeutic potential. This guide has provided a framework for this process, including detailed experimental protocols for key assays, compilations of quantitative data, and visual representations of workflows and signaling pathways. By systematically evaluating the antioxidant, antimicrobial, anticancer, and enzyme-inhibitory activities of novel tetrapeptides, researchers can efficiently identify promising lead compounds for further development in the quest for new and improved therapeutics.
References
- 1. peptidesciences.com [peptidesciences.com]
- 2. The immunomodulatory properties of low-molecular tri- and tetrapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lifewellmd.com [lifewellmd.com]
- 6. Inhibitory mechanism of angiotensin-converting enzyme inhibitory peptides from black tea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PepT1-Mediated Tripeptide KPV Uptake Reduces Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Arg-Leu-Tyr-Glu this compound inhibits tumor progression by suppressing angiogenesis and vascular permeability via VEGF receptor-2 antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The immunomodulatory activity of tetra- and tripeptides of tuftsin-kentsin group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. particlepeptides.com [particlepeptides.com]
A Technical Guide to Computational Modeling of Tetrapeptide-Receptor Interactions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the computational and experimental methodologies employed in the study of tetrapeptide-receptor interactions. Tetrapeptides, consisting of four amino acid residues, are a significant class of molecules with diverse biological activities, often acting as modulators of signaling pathways through their interaction with specific receptors.[1][2] Understanding these interactions at a molecular level is crucial for the rational design of novel therapeutics. This guide details the core computational modeling techniques, experimental validation protocols, and the intricate signaling pathways governed by these interactions.
The Landscape of this compound-Receptor Interactions
Tetrapeptides can be both linear and cyclic, with cyclic structures often mimicking the reverse turns found on the surface of proteins, making them attractive candidates for drug design.[2] Their biological activities are diverse, ranging from immunomodulatory effects to the regulation of angiogenesis.[1][3] Two prominent examples include:
-
Tuftsin (Thr-Lys-Pro-Arg): An immunomodulatory peptide that stimulates phagocytosis in macrophages and microglia by binding to the Neuropilin-1 (Nrp1) receptor.[1][4]
-
Arg-Leu-Tyr-Glu (RLYE): A this compound that inhibits angiogenesis by binding to Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and blocking its signaling cascade.[3]
The specificity and affinity of these interactions are key determinants of their biological outcomes. Computational modeling, in conjunction with experimental validation, provides a powerful paradigm for elucidating the molecular basis of these interactions and for the discovery of novel this compound-based therapeutics.
Computational Modeling Workflow
The computational investigation of this compound-receptor interactions typically follows a multi-stage workflow, integrating various techniques to predict and analyze the binding process. This workflow allows for the screening of large libraries of peptides and the detailed characterization of promising candidates before their synthesis and experimental testing.
A generalized workflow is depicted below:
Caption: A generalized workflow for the study of this compound-receptor interactions.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of a ligand (this compound) to a receptor.[5] It is often the first step in a computational workflow to generate initial models of the this compound-receptor complex.
Detailed Protocol for Peptide Docking:
-
Preparation of Receptor and Peptide Structures:
-
Receptor: Obtain the 3D structure of the receptor from a protein database like the RCSB PDB. Prepare the structure by removing water molecules, adding polar hydrogens, and assigning correct protonation states.
-
Peptide: Generate the 3D structure of the this compound using molecular modeling software. For docking, the peptide can be treated as flexible.
-
-
Defining the Binding Site:
-
If the binding site is known, define a "docking box" that encompasses the active site residues.
-
If the binding site is unknown, blind docking can be performed where the entire receptor surface is searched.
-
-
Running the Docking Simulation:
-
Analysis of Results:
-
Rank the generated poses based on their docking scores, which estimate the binding affinity.
-
Visually inspect the top-ranked poses to assess the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the peptide and the receptor.
-
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the this compound-receptor complex, allowing for the assessment of its stability and the refinement of the binding pose over time.[8]
Detailed Protocol for Protein-Peptide MD Simulation using GROMACS:
-
System Preparation:
-
Start with the best-ranked docked complex from the molecular docking step.
-
Choose a suitable force field (e.g., AMBER, CHARMM) that is well-parameterized for proteins and peptides.[9]
-
Place the complex in a simulation box of appropriate size and shape (e.g., cubic, dodecahedron).
-
Solvate the box with a chosen water model (e.g., TIP3P).[9]
-
Add ions to neutralize the system and mimic physiological salt concentration.
-
-
Energy Minimization:
-
Perform energy minimization to remove steric clashes and relax the system to a low-energy conformation.[6]
-
-
Equilibration:
-
Perform a two-phase equilibration:
-
NVT (constant Number of particles, Volume, and Temperature): Heat the system to the desired temperature while keeping the protein-peptide complex restrained.
-
NPT (constant Number of particles, Pressure, and Temperature): Equilibrate the pressure of the system while gradually releasing the restraints on the complex.
-
-
-
Production MD:
-
Run the production simulation for a desired length of time (typically nanoseconds to microseconds) without any restraints.
-
-
Analysis:
-
Analyze the trajectory to assess the stability of the complex (e.g., Root Mean Square Deviation - RMSD), flexibility of different regions (e.g., Root Mean Square Fluctuation - RMSF), and specific interactions (e.g., hydrogen bond analysis).
-
Experimental Validation
Experimental validation is crucial to confirm the predictions from computational models and to provide accurate quantitative data on the binding affinity and kinetics of the this compound-receptor interaction.
Binding Assays
Several biophysical techniques are available to characterize the binding of tetrapeptides to their receptors. Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are two widely used label-free methods.[10][11]
Detailed Protocol for Bio-Layer Interferometry (BLI):
-
Assay Setup:
-
Select an appropriate biosensor (e.g., streptavidin-coated for biotinylated peptides).
-
Prepare the assay buffer, ensuring it is optimized to minimize non-specific binding.[12]
-
Hydrate the biosensors in the assay buffer.
-
-
Ligand Immobilization:
-
Immobilize the this compound (ligand) onto the biosensor surface.
-
-
Baseline Establishment:
-
Equilibrate the biosensors in the assay buffer to establish a stable baseline.
-
-
Association:
-
Dip the biosensors into wells containing a serial dilution of the receptor (analyte) and measure the binding response in real-time.
-
-
Dissociation:
-
Move the biosensors back to the assay buffer and measure the dissociation of the receptor from the peptide.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).[10]
-
Detailed Protocol for Surface Plasmon Resonance (SPR):
-
Sensor Chip Preparation:
-
Choose a suitable sensor chip (e.g., CM5 for amine coupling).
-
Activate the chip surface (e.g., with a mixture of EDC and NHS).
-
-
Ligand Immobilization:
-
Covalently immobilize the this compound (ligand) onto the sensor chip surface.
-
Deactivate any remaining active groups.
-
-
Analyte Injection:
-
Inject a series of concentrations of the receptor (analyte) over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units) in real-time to measure association.
-
-
Dissociation Phase:
-
Flow the running buffer over the chip to measure the dissociation of the analyte.
-
-
Regeneration:
-
Inject a regeneration solution to remove the bound analyte from the ligand, preparing the surface for the next injection.
-
-
Data Analysis:
-
Similar to BLI, fit the sensorgrams to a binding model to calculate k_on, k_off, and K_D.[13]
-
Quantitative Data Presentation
The following tables summarize quantitative data for the interaction of selected tetrapeptides with their receptors, providing a basis for comparison and for the validation of computational models.
Table 1: Binding Affinity of this compound Antagonists to CXCR4
| This compound/Compound | Receptor | Assay Type | Binding Affinity (IC₅₀) | Reference |
| P12 | CXCR4 | Cell-based | Potent antagonist | [14] |
| T140 | CXCR4 | Not specified | ~40 µM (highest conc. tested) | [1] |
| AMD3100 | CXCR4 | Not specified | Submicromolar | [15] |
Table 2: Binding Affinity of RLYE to VEGFR-2
| This compound | Receptor | Assay Type | Binding Affinity (IC₅₀) | Reference |
| RLYE | VEGFR-2 | In vitro angiogenesis | 0.06-0.08 nM | [3] |
Table 3: Binding Affinity of Tuftsin and Analogs to Neuropilin-1
| This compound | Receptor | Assay Type | Binding Affinity (K_D) | Reference |
| Tuftsin (TKPR) | Neuropilin-1 | Competition Binding | Not specified, but binds selectively | [16] |
| TKPPR (antagonist) | Neuropilin-1 | Competition Binding | Higher affinity than Tuftsin | [17] |
| Anti-Nrp1B Antibody | Neuropilin-1 | Not specified | 0.2 nM | [18] |
This compound-Modulated Signaling Pathways
Tetrapeptides exert their biological effects by modulating intracellular signaling pathways upon binding to their cognate receptors. Understanding these pathways is essential for elucidating their mechanism of action and for designing drugs with desired functional outcomes.
CXCR4 Antagonist Signaling
The CXCL12/CXCR4 signaling axis is implicated in cancer metastasis and HIV-1 entry.[4] this compound antagonists of CXCR4 block the binding of the natural ligand CXCL12, thereby inhibiting downstream signaling cascades.
Caption: Simplified signaling pathway of the CXCR4 receptor and its inhibition by this compound antagonists.
Upon binding of CXCL12, CXCR4 activates the Gαi subunit of the heterotrimeric G protein.[4] This leads to the activation of downstream pathways including the Erk, p38, and STAT3 signaling cascades, which promote cell migration, proliferation, and survival.[1][14] this compound antagonists competitively inhibit CXCL12 binding, thereby blocking these downstream effects.[4]
Tuftsin/Neuropilin-1 Signaling
The this compound Tuftsin (TKPR) binds to the Neuropilin-1 (Nrp1) receptor and signals through the canonical TGFβ pathway to induce an anti-inflammatory response in microglia.[1][4]
Caption: The Tuftsin-Nrp1 signaling cascade leading to an anti-inflammatory response.
Tuftsin binding to Nrp1 leads to the activation of its co-receptor, TGFβ receptor-1 (TβR1).[1][4] This initiates the canonical TGFβ signaling pathway, characterized by the phosphorylation of Smad3.[1] Phosphorylated Smad3 then translocates to the nucleus to regulate gene expression, leading to an anti-inflammatory M2 phenotype in microglia.[1][4] Concurrently, this pathway can inhibit the phosphorylation of Akt.[1]
Conclusion
The computational modeling of this compound-receptor interactions, rigorously validated by experimental data, is a cornerstone of modern peptide-based drug discovery. This guide has provided a detailed overview of the key computational and experimental protocols, along with insights into the signaling pathways modulated by these interactions. The integration of these methodologies facilitates a deeper understanding of the molecular basis of this compound function and accelerates the design and development of novel therapeutic agents for a wide range of diseases.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Kinetic binding assay using biolayer interferometry. [bio-protocol.org]
- 3. Arg-Leu-Tyr-Glu this compound inhibits tumor progression by suppressing angiogenesis and vascular permeability via VEGF receptor-2 antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Dynamics Simulation of the p53 N-terminal peptide – Bonvin Lab [bonvinlab.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. VEGF-A splice variants bind VEGFRs with differential affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Introductory Tutorials for Simulating Protein Dynamics with GROMACS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BLI Platform Key Features Enable to Interrogate KD, Kon and Koff [bindingsolution.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Identifying Protein Interactions with Histone Peptides Using Bio-layer Interferometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad.com [bio-rad.com]
- 14. Development of a CXCR4 antagonistic peptide, P12, to suppress pancreatic cancer progress via enhancing T cell responses and sensitizing cells to gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tuftsin binds neuropilin-1 through a sequence similar to that encoded by exon 8 of vascular endothelial growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Structural studies of neuropilin/antibody complexes provide insights into semaphorin and VEGF binding | The EMBO Journal [link.springer.com]
Unlocking Therapeutic Frontiers: A Technical Guide to Novel Tetrapeptides
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic development is continually evolving, with peptides emerging as a class of molecules with significant potential due to their high specificity and potency. Among these, tetrapeptides—comprising four amino acid residues—are gaining increasing attention for their diverse biological activities and therapeutic applications. This technical guide provides an in-depth exploration of the core aspects of novel tetrapeptide research, focusing on their therapeutic potential, experimental validation, and underlying mechanisms of action.
Quantitative Analysis of Therapeutic Tetrapeptides
The efficacy and characterization of novel tetrapeptides are underpinned by robust quantitative data. The following tables summarize key in vitro and in vivo findings for promising tetrapeptides in various therapeutic areas.
Table 1: In Vitro Activity of a Cyclic this compound (4B8M) in Inflammation Models
| Parameter | Cell Line | Concentration | Result | Reference |
| Cytotoxicity (vs. Cyclosporine A) | Mouse Splenocytes | Not Specified | Less toxic than Cyclosporine A | [1][2] |
| Prostaglandin (B15479496) E2 (PGE2) Receptor Expression (EP1, EP3) | Lipopolysaccharide-stimulated Jurkat T cells | Not Specified | Lowered expression | [1][2] |
| ICAM-1 Expression | Human Peripheral Blood Mononuclear Cells (PBMC) | Not Specified | Lowered expression | [1][2] |
| Intracellular PGE2 Level | Human KERTr Keratinocyte Cell Line | Not Specified | Induced an increase | [1][2] |
Table 2: In Vivo Efficacy of a Cyclic this compound (4B8M) in Mouse Inflammation Models
| Model | Administration | Dosage | Outcome | Reference |
| Oxazolone-induced Ear Edema | Topical | 0.07% - 0.1% in ointment | Potent anti-inflammatory properties | [2] |
| Toluene (B28343) Diisocyanate-induced Skin Inflammation | Not Specified | Not Specified | Potent anti-inflammatory properties | [1][2] |
| Carrageenan-induced Air Pouch | Not Specified | Not Specified | Inhibited inflammatory processes | [1][2] |
| Dextran (B179266) Sulfate-induced Colitis | Not Specified | Not Specified | Ameliorated inflammation | [1][2] |
| Ovalbumin-induced Allergic Pleurisy | Not Specified | Not Specified | Ameliorated inflammation | [1][2] |
Table 3: Antihypertensive Activity of Soy-Derived this compound (FFYY)
| Parameter | Method | Value | Reference |
| ACE Binding Affinity | In Silico | -9.5 Kcal/mol | [3] |
| ACE Inhibitory Concentration (IC50) | In Vitro | 1.9 µM | [3] |
| Systolic Blood Pressure Reduction (Single Dose) | In Vivo (SHR model) | Effective amelioration | [3] |
| Systolic Blood Pressure Reduction (Chronic Administration) | In Vivo (SHR model) | Reduced elevation | [3] |
Detailed Experimental Protocols
The validation of novel tetrapeptides relies on a suite of well-defined experimental protocols. This section details the methodologies employed in the characterization and efficacy testing of the discussed tetrapeptides.
Synthesis and Characterization of Tetrapeptides
-
Solid-Phase Peptide Synthesis (SPPS): This is the most common method for synthesizing tetrapeptides. The process involves the stepwise addition of amino acids to a growing peptide chain attached to a solid resin support. The Fmoc/tBu strategy is widely used, where the Fmoc group protects the N-terminus and is removed by a base, while side chains are protected by acid-labile groups.
-
Purification: Following cleavage from the resin, the crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The identity and purity of the synthesized this compound are confirmed using mass spectrometry (for molecular weight determination) and analytical HPLC.
In Vitro Assays for Anti-Inflammatory Activity (Cyclic this compound 4B8M)
-
Cell Viability Assay (MTT Assay): Mouse splenocytes are cultured with varying concentrations of the this compound. The metabolic activity of the cells, which correlates with viability, is measured colorimetrically using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[2]
-
Flow Cytometry for Receptor Expression: Jurkat T cells or PBMCs are stimulated with lipopolysaccharide (LPS) and then treated with the this compound. The cells are subsequently stained with fluorescently labeled antibodies specific for prostaglandin E2 receptors (EP1, EP3) or ICAM-1 and analyzed by flow cytometry to quantify the expression levels.[1][2]
-
PGE2 Level Determination: Human KERTr keratinocytes are treated with the this compound, and the intracellular levels of PGE2 are measured using a competitive enzyme-linked immunosorbent assay (ELISA).[1][2]
In Vivo Models for Anti-Inflammatory Activity (Cyclic this compound 4B8M)
-
Contact Hypersensitivity Models: In mice sensitized with an allergen like oxazolone (B7731731) or toluene diisocyanate, the this compound is topically applied to the inflamed ear. The degree of inflammation is assessed by measuring the change in ear thickness.[2]
-
Carrageenan-Induced Air Pouch Model: An air pouch is created on the dorsum of mice, and inflammation is induced by injecting carrageenan. The this compound is administered, and the inflammatory response is evaluated by measuring the volume of exudate and the number of inflammatory cells in the pouch.[1][2]
-
Induced Colitis and Pleurisy Models: To model human inflammatory diseases, colitis is induced in mice using dextran sulfate, and allergic pleurisy is induced with ovalbumin in sensitized mice. The therapeutic effect of the this compound is determined by assessing clinical signs, histological changes, and inflammatory markers in the respective tissues.[1][2]
In Silico and In Vivo Evaluation of Antihypertensive Activity (this compound FFYY)
-
Molecular Docking (In Silico): Computational docking studies are performed to predict the binding affinity of the this compound FFYY to the active site of the Angiotensin-Converting Enzyme (ACE).[3]
-
ACE Inhibition Assay (In Vitro): The inhibitory activity of the FFYY this compound on ACE is determined using a spectrophotometric assay. The assay measures the rate of substrate conversion by ACE in the presence and absence of the peptide to calculate the IC50 value.[3]
-
Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR) (In Vivo): The FFYY peptide is administered orally to SHR models. Blood pressure (systolic, diastolic, and mean) is monitored using a tail-cuff method after a single dose and over a period of chronic administration to evaluate its antihypertensive effects.[3]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental processes is crucial for understanding the therapeutic potential of novel tetrapeptides. The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.
Signaling Pathways
Experimental Workflows
Conclusion and Future Directions
The exploration of novel tetrapeptides represents a promising avenue for the development of new therapeutics. The examples of the anti-inflammatory cyclic this compound 4B8M and the antihypertensive this compound FFYY highlight the potential of these molecules to address significant unmet medical needs. The detailed experimental protocols and visualized signaling pathways provided in this guide serve as a foundational resource for researchers in this field.
Future research should focus on expanding the library of novel tetrapeptides, optimizing their pharmacokinetic and pharmacodynamic properties, and further elucidating their mechanisms of action. The integration of computational design, high-throughput screening, and advanced in vivo models will be instrumental in accelerating the translation of these promising molecules from the laboratory to the clinic.
References
- 1. Anti-Inflammatory Activity of a Cyclic this compound in Mouse and Human Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In silico and in vivo experiment of soymilk peptide (this compound - FFYY) for the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Tetrapeptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, offering a robust and efficient method for the construction of peptides by assembling amino acids on an insoluble resin support.[1][2] This technique has revolutionized peptide research and drug development by simplifying the purification process and enabling automation.[3][4] These application notes provide a detailed, step-by-step protocol for the manual synthesis of a tetrapeptide using the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.[3][5]
The Fmoc/tBu strategy employs the base-labile Fmoc group for the temporary protection of the α-amino group and acid-labile tert-butyl (tBu) based groups for the permanent protection of reactive amino acid side chains.[3][6] The synthesis proceeds from the C-terminus to the N-terminus, with the C-terminal amino acid being the first to be attached to the solid support.[3][7] The process involves a series of cyclical deprotection and coupling steps to elongate the peptide chain.[3] Finally, the synthesized this compound is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.[1][3]
Experimental Workflow Overview
The synthesis of a this compound via Fmoc-SPPS involves a cyclical process of deprotection and coupling, followed by final cleavage and purification.
Caption: Workflow for Solid-Phase this compound Synthesis.
Experimental Protocols
Resin Preparation
The initial step involves the preparation of the solid support, typically a polystyrene-based resin, to which the first amino acid will be attached.
-
Protocol:
-
Place the desired amount of resin (e.g., 100-200 mesh for automated synthesis) in a reaction vessel.[8]
-
Add dimethylformamide (DMF) to the resin and allow it to swell for at least 1 hour at room temperature.[8] This ensures that the reactive sites within the resin beads are accessible.
-
After swelling, drain the DMF using a filter.[3]
-
First Amino Acid Loading (Attachment to Resin)
This step covalently links the C-terminal amino acid to the resin. The following protocol is for loading onto a 2-chlorotrityl chloride resin, which is suitable for obtaining a C-terminal carboxylic acid.[8]
-
Protocol:
-
Dissolve 1.5 equivalents of the first Fmoc-protected amino acid in dichloromethane (B109758) (DCM).
-
Add 3.0 equivalents of diisopropylethylamine (DIPEA) to the amino acid solution.
-
Add the solution to the swollen resin and agitate the mixture for 1-2 hours at room temperature.[3]
-
To cap any remaining reactive sites on the resin, add a solution of DCM/Methanol/DIPEA (80:15:5) and mix for 15 minutes.[9]
-
Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[3]
-
Peptide Chain Elongation Cycle
This cycle consists of two main steps: Fmoc deprotection and amino acid coupling, which are repeated for each subsequent amino acid in the this compound sequence.[3]
-
Fmoc Deprotection: This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling reaction.[1]
-
Protocol:
-
Add a solution of 20% piperidine (B6355638) in DMF to the resin.[8]
-
Agitate the mixture for 5-10 minutes at room temperature.[3]
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF to remove the piperidine and cleaved Fmoc groups.[8]
-
-
-
Amino Acid Coupling: This step forms the peptide bond between the free amine on the resin-bound peptide and the carboxyl group of the incoming Fmoc-protected amino acid.[1]
-
Protocol:
-
In a separate vessel, pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent and an additive.[3] A common coupling reagent system is HBTU/DIPEA or HATU/DIPEA.[3]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[3]
-
After the coupling is complete, drain the solution and wash the resin thoroughly with DMF.[3]
-
-
Final Cleavage and Deprotection
This final step simultaneously cleaves the synthesized this compound from the resin and removes the permanent side-chain protecting groups.[3]
-
Protocol:
-
After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DMF, followed by DCM, and then dry the resin under vacuum.[3]
-
Prepare a cleavage cocktail. A common cocktail is Reagent K, which is suitable for peptides containing Cys, Trp, Met, or Tyr.[10]
-
Add the cleavage cocktail to the dried peptide-resin.
-
Gently agitate the mixture for 2-3 hours at room temperature.[3]
-
Filter the resin and collect the filtrate containing the cleaved peptide.[3]
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.[3][11]
-
Centrifuge the mixture to pellet the crude peptide.[3]
-
Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and byproducts.[11]
-
Dry the crude peptide.[3]
-
Purification and Analysis
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[12][13] The identity and purity of the final this compound are confirmed by mass spectrometry (MS) and analytical HPLC.[12][14]
-
Purification (RP-HPLC):
-
Protocol:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water with 0.1% TFA).[11][13]
-
Inject the sample onto a C18 RP-HPLC column.[11]
-
Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA).[11]
-
Monitor the elution profile at 220 nm and collect the fractions corresponding to the major peak.[12]
-
Analyze the purity of the collected fractions by analytical HPLC.[12]
-
Pool the pure fractions and lyophilize to obtain the purified peptide.[12]
-
-
-
Characterization (Mass Spectrometry):
-
Protocol:
-
Quantitative Data Summary
| Step | Reagent/Parameter | Quantity/Condition | Purpose |
| Resin Swelling | DMF | Sufficient to cover resin | Prepare resin for reaction |
| Time | > 1 hour | Ensure complete swelling | |
| First Amino Acid Loading | Fmoc-Amino Acid | 1.5 equivalents | Attach C-terminal amino acid |
| DIPEA | 3.0 equivalents | Base for activation | |
| Time | 1-2 hours | Drive reaction to completion | |
| Fmoc Deprotection | 20% Piperidine in DMF | 2 x (5-10 min) | Remove Fmoc protecting group |
| Amino Acid Coupling | Fmoc-Amino Acid | 3-5 equivalents | Elongate peptide chain |
| Coupling Reagent (e.g., HBTU) | 3-5 equivalents | Activate carboxyl group | |
| Base (e.g., DIPEA) | 6-10 equivalents | Maintain basic conditions | |
| Time | 1-2 hours | Form peptide bond | |
| Final Cleavage | Cleavage Cocktail (e.g., Reagent K) | Sufficient to cover resin | Cleave peptide and remove side-chain protection |
| Time | 2-3 hours | Ensure complete cleavage | |
| Purification (RP-HPLC) | Mobile Phase A | 0.1% TFA in Water | Ion-pairing agent |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier for elution | |
| Detection Wavelength | 220 nm | Detect peptide bonds |
Conclusion
Solid-phase peptide synthesis, particularly the Fmoc/tBu strategy, provides a reliable and efficient method for the synthesis of tetrapeptides. The protocols and data presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to successfully synthesize, purify, and characterize tetrapeptides for a wide range of applications. Adherence to these detailed methodologies is crucial for obtaining high-purity peptides for research and therapeutic development.
References
- 1. Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins - Amerigo Scientific [amerigoscientific.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 6. m.youtube.com [m.youtube.com]
- 7. peptide.com [peptide.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of Synthetic Tetrapeptides using RP-HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of synthetic peptides, ensuring the high purity required for research, therapeutic, and diagnostic applications.[1] The inherent heterogeneity of crude synthetic peptide mixtures, which can contain deletion sequences, truncated peptides, and byproducts from protecting groups, necessitates robust purification strategies.[2][3] Reversed-Phase HPLC (RP-HPLC) is the most widely utilized method for peptide purification due to its high resolution and compatibility with volatile mobile phases suitable for subsequent lyophilization.[1][2][4] This document provides detailed application notes and protocols for the purification of synthetic tetrapeptides using RP-HPLC.
RP-HPLC separates molecules based on their hydrophobicity.[2][4] The process involves a non-polar stationary phase (commonly C18-modified silica) and a polar mobile phase.[1][2] Peptides are loaded onto the column in a highly aqueous environment and are eluted by a gradient of increasing organic solvent concentration; more hydrophobic peptides elute later.[1][4] Trifluoroacetic acid (TFA) is a common mobile phase additive that acts as an ion-pairing agent, improving peak shape and resolution.[3][5][6]
Key Considerations for Tetrapeptide Purification
The purification of tetrapeptides by RP-HPLC is influenced by several factors, including the amino acid composition, the choice of stationary and mobile phases, and the gradient profile. The small size of tetrapeptides means that even minor differences in amino acid side chains can significantly impact their retention behavior.
Experimental Protocols
This section details the step-by-step methodology for the purification of a crude synthetic this compound.
Materials and Equipment
Table 1: Materials and Reagents
| Item | Specification | Vendor (Example) |
| HPLC Grade Water | Milli-Q® or equivalent | MilliporeSigma |
| Acetonitrile (B52724) (ACN) | HPLC Grade, UV cutoff < 190 nm | Fisher Scientific |
| Trifluoroacetic Acid (TFA) | HPLC Grade, >99.5% purity | Thermo Fisher Scientific |
| Crude Synthetic this compound | Lyophilized powder | N/A |
| Syringe Filters | 0.22 µm or 0.45 µm PVDF or PTFE | MilliporeSigma |
Table 2: Equipment and Columns
| Equipment | Specification | Vendor (Example) |
| HPLC System | Preparative or Semi-preparative | Agilent, Waters |
| UV Detector | Variable Wavelength | Agilent, Waters |
| Fraction Collector | Automated | Agilent, Waters |
| Lyophilizer | - | Labconco, SP Scientific |
| Analytical HPLC System | For purity analysis | Agilent, Waters |
| RP-HPLC Column (Preparative) | C18, 5-10 µm particle size, 100-300 Å pore size, e.g., 21.2 x 250 mm | Waters, Phenomenex |
| RP-HPLC Column (Analytical) | C18, 3-5 µm particle size, 100-300 Å pore size, e.g., 4.6 x 150 mm | Waters, Phenomenex |
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of TFA in HPLC-grade water. To do this, add 1 mL of TFA to a 1 L volumetric flask and bring it to volume with water.[5] Degas the solution for 15-20 minutes using sonication or vacuum filtration.
-
Mobile Phase B (Organic): Prepare a 0.1% (v/v) solution of TFA in HPLC-grade acetonitrile. Add 1 mL of TFA to a 1 L volumetric flask and bring to volume with acetonitrile.[5] Degas the solution similarly to Mobile Phase A.
Sample Preparation
-
Accurately weigh approximately 10-50 mg of the crude lyophilized this compound, depending on the preparative column capacity.
-
Dissolve the peptide in a minimal amount of Mobile Phase A or a mixture of Mobile Phase A and B that ensures complete dissolution.[7][8] For hydrophobic peptides, a small percentage of acetonitrile may be necessary.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could block the column.[7][9]
HPLC System Setup and Purification
-
Column Installation and Equilibration: Install the preparative C18 column into the HPLC system.
-
Purge the pumps with the prepared mobile phases to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) at a determined flow rate until a stable baseline is achieved on the UV detector.[5] This may take 10-15 column volumes.
Table 3: Example Preparative RP-HPLC Gradient for this compound Purification
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0 | 95 | 5 | 10.0 |
| 5 | 95 | 5 | 10.0 |
| 35 | 65 | 35 | 10.0 |
| 40 | 5 | 95 | 10.0 |
| 45 | 5 | 95 | 10.0 |
| 46 | 95 | 5 | 10.0 |
| 55 | 95 | 5 | 10.0 |
Note: This is a starting gradient and should be optimized based on the hydrophobicity of the specific this compound. A shallower gradient (e.g., 0.5-1% change in Mobile Phase B per minute) often provides better resolution for closely eluting impurities.[6]
-
Injection and Fraction Collection:
-
Set the UV detector to monitor at 214-220 nm, where the peptide bond absorbs.[2][4]
-
Inject the filtered sample onto the equilibrated column.
-
Start the gradient program and begin collecting fractions as peaks elute from the column. The fraction size will depend on the peak width and the volume of the fraction collector tubes.
-
Post-Purification Processing
-
Purity Analysis of Fractions: Analyze the purity of each collected fraction using an analytical RP-HPLC system.[6] A rapid analytical gradient can be used for this screening.
-
Pooling of Pure Fractions: Combine the fractions that meet the desired purity level (e.g., >95%).
-
Lyophilization: Freeze the pooled fractions at -80°C. Lyophilize the frozen sample under high vacuum to remove the water and acetonitrile, yielding the purified peptide as a stable, fluffy white powder.[6][10] The lyophilization process involves freezing, primary drying (sublimation), and secondary drying.[10]
Workflow and Logic Diagrams
Caption: Workflow for the purification of synthetic tetrapeptides.
Troubleshooting
Table 4: Common Issues and Solutions in this compound Purification
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (tailing or fronting) | - Column degradation- Sample overload- Inappropriate mobile phase pH | - Use a new column- Reduce sample load- Adjust mobile phase pH; TFA is generally effective for peptides |
| Poor Resolution | - Gradient is too steep- Inappropriate stationary phase | - Optimize the gradient to be shallower- Try a different stationary phase (e.g., C8) or a column with a different pore size |
| No Peptide Elution | - Peptide is very hydrophobic- Peptide precipitated on the column | - Increase the final percentage of Mobile Phase B- Ensure the peptide is fully dissolved before injection |
| Multiple Peaks for a Single Peptide | - Isomers or conformers- On-column degradation | - Alter mobile phase pH or temperature- Ensure mobile phases are fresh and of high quality |
Conclusion
The protocol outlined above provides a comprehensive framework for the successful purification of synthetic tetrapeptides using RP-HPLC. Optimization of the gradient conditions and careful sample handling are critical for achieving high purity and yield. The use of analytical HPLC for fraction analysis is essential for ensuring the quality of the final purified product. This methodology is widely applicable in research and drug development settings where high-purity peptides are required.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. lcms.cz [lcms.cz]
- 4. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 8. protocols.io [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. uk-peptides.com [uk-peptides.com]
Application Note: Confirmation of Tetrapeptide Sequences by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrapeptides, composed of four amino acid residues, are of significant interest in biochemical research and drug development due to their diverse biological activities. Accurate confirmation of their primary amino acid sequence is a critical step in quality control, ensuring the correct molecule is being investigated for its therapeutic potential. Tandem mass spectrometry (MS/MS) is a powerful and indispensable analytical technique for the precise determination of peptide sequences.[1][2][3] This application note provides a detailed protocol for the confirmation of a tetrapeptide sequence using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).
Principle of this compound Sequencing by MS/MS
In a typical tandem mass spectrometry experiment, the this compound is first ionized, most commonly by Electrospray Ionization (ESI).[1] The resulting protonated molecular ion ([M+H]⁺) is then selected in the first stage of the mass spectrometer (MS1). This selected ion is then subjected to fragmentation, typically through collision-induced dissociation (CID), where it collides with an inert gas.[1][4]
The fragmentation of the peptide backbone occurs primarily at the amide bonds, leading to the formation of a series of characteristic fragment ions.[5][6] Cleavage of the peptide bond can result in the charge being retained on the N-terminal fragment (b-ions) or the C-terminal fragment (y-ions).[7] By analyzing the mass-to-charge (m/z) ratios of these fragment ions in the second stage of the mass spectrometer (MS2), the amino acid sequence can be deduced. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue.[5]
Experimental Workflow
The overall experimental workflow for this compound sequence confirmation by mass spectrometry involves several key stages, from sample preparation to data analysis.
Caption: Experimental workflow for this compound sequence confirmation.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality mass spectra.[8] Contaminants such as salts and detergents can interfere with ionization and suppress the peptide signal.[9][10]
-
Reagents and Materials:
-
Purified this compound sample (lyophilized powder)
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Formic acid (FA), mass spectrometry grade
-
Microcentrifuge tubes
-
-
Procedure:
-
Prepare a stock solution of the this compound at a concentration of 1 mg/mL in HPLC-grade water.
-
Create a working solution by diluting the stock solution to a final concentration of 1-10 pmol/µL in a solvent mixture of 50% acetonitrile and 0.1% formic acid.[1] This solvent composition is compatible with ESI and promotes efficient ionization.[10]
-
Mass Spectrometry Analysis
This protocol is designed for a tandem mass spectrometer equipped with an electrospray ionization source.
-
Instrumentation:
-
Tandem mass spectrometer (e.g., quadrupole time-of-flight (Q-TOF) or triple quadrupole)
-
Electrospray ionization (ESI) source
-
Syringe pump for direct infusion
-
-
Data Acquisition:
-
Infuse the prepared this compound solution into the mass spectrometer at a constant flow rate of 5-10 µL/min using a syringe pump.[1]
-
Acquire a full scan mass spectrum (MS1) in positive ion mode to identify the protonated molecular ion ([M+H]⁺) of the this compound.
-
Set up a data-dependent acquisition (DDA) method to automatically trigger MS/MS scans on the most intense ion detected in the MS1 scan, which should correspond to the [M+H]⁺ of the this compound.
-
Alternatively, manually select the m/z of the [M+H]⁺ ion for fragmentation.
-
Acquire MS/MS spectra using collision-induced dissociation (CID). Optimize the collision energy to achieve a good distribution of fragment ions.
-
Data Presentation and Analysis
This compound Fragmentation
The fragmentation of a this compound results in a series of b- and y-ions, as illustrated below for a generic this compound (R1-R2-R3-R4).
Caption: Fragmentation pattern of a this compound showing b- and y-ions.
Data Interpretation
The acquired MS/MS spectrum is analyzed to identify the series of b- and y-ions. The mass difference between adjacent peaks in each series corresponds to the mass of an amino acid residue. By systematically "walking" along the ion series, the amino acid sequence can be determined.
Example: Sequencing of Ala-Val-Gly-Leu
Let's consider a hypothetical this compound, Ala-Val-Gly-Leu. The theoretical monoisotopic masses of the b- and y-ions are calculated and compared with the experimentally observed m/z values in the MS/MS spectrum.
Table 1: Theoretical and Observed Fragment Ion Masses for Ala-Val-Gly-Leu
| Ion Type | Theoretical m/z | Observed m/z | Amino Acid |
| b-ions | |||
| b₁ | 72.04 | 72.05 | Ala |
| b₂ | 171.11 | 171.12 | Val |
| b₃ | 228.13 | 228.14 | Gly |
| y-ions | |||
| y₁ | 132.10 | 132.11 | Leu |
| y₂ | 189.12 | 189.13 | Gly |
| y₃ | 288.19 | 288.20 | Val |
Analysis of the Data:
-
Matching Fragment Ions: The observed m/z values in the MS/MS spectrum would be matched to the theoretical values for the b- and y-ions of the proposed sequence.
-
Sequence Confirmation:
-
The mass difference between the b₂ and b₁ ions (171.12 - 72.05 = 99.07) corresponds to the residue mass of Valine.
-
The mass difference between the b₃ and b₂ ions (228.14 - 171.12 = 57.02) corresponds to the residue mass of Glycine.
-
Similarly, the mass difference between the y₂ and y₁ ions (189.13 - 132.11 = 57.02) corresponds to Glycine.
-
The mass difference between the y₃ and y₂ ions (288.20 - 189.13 = 99.07) corresponds to Valine.
-
Conclusion
Tandem mass spectrometry is a highly sensitive and accurate method for the confirmation of this compound sequences. The detailed protocols and data analysis strategies outlined in this application note provide a robust framework for researchers, scientists, and drug development professionals to confidently verify the primary structure of synthetic and purified tetrapeptides. This analytical approach is essential for ensuring the quality and integrity of peptides used in a wide range of scientific and pharmaceutical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asdlib.org [asdlib.org]
- 5. Peptide Sequencing with Electrospray LC/MS Part 2: Interpretation of a Simple Spectrum | Separation Science [sepscience.com]
- 6. researchgate.net [researchgate.net]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 10. massspec.unm.edu [massspec.unm.edu]
Application Notes and Protocols for Designing Cell-Based Assays to Measure Tetrapeptide Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioactive peptides are crucial signaling molecules in a multitude of physiological processes, making them a significant area of interest for therapeutic development.[1] Tetrapeptides, consisting of four amino acid residues, represent a versatile class of bioactive peptides with a wide range of biological activities, including antimicrobial, antihypertensive, antioxidant, and immunomodulatory effects.[2] The efficacy of these peptides is determined by their ability to interact with cellular components and modulate specific signaling pathways.[1] Therefore, robust and reliable cell-based assays are essential for characterizing the activity of novel tetrapeptides, elucidating their mechanisms of action, and advancing their development as potential drug candidates.[3]
This document provides detailed application notes and protocols for a suite of cell-based assays designed to measure various aspects of tetrapeptide activity. These assays are fundamental tools for researchers in drug discovery and development, providing quantitative data to guide lead optimization and preclinical studies.
Assessing this compound-Induced Cellular Viability and Cytotoxicity
A primary step in characterizing a novel this compound is to determine its effect on cell viability. This is crucial for identifying potential cytotoxic effects, which could be either a desired outcome (e.g., for anticancer peptides) or an unwanted side effect.[4] Commonly used methods for assessing cell viability include MTT, XTT, and LDH assays, which measure metabolic activity and membrane integrity, respectively.[4]
MTT Assay: Measuring Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[4][5] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[4] The amount of formazan produced is proportional to the number of living cells.[4]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Protocol: MTT Assay
Materials:
-
Cancer cell line (e.g., HeLa, A549) or other relevant cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of the this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (background control) and cells with vehicle control (untreated).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C until purple formazan crystals are visible.[6]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Mix gently and incubate for at least 1 hour at 37°C to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
| This compound Conc. (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 1.25 | 100 |
| 1 | 1.18 | 94.4 |
| 10 | 0.85 | 68.0 |
| 50 | 0.42 | 33.6 |
| 100 | 0.15 | 12.0 |
Investigating this compound Interaction with G-Protein Coupled Receptors (GPCRs)
GPCRs are a large family of transmembrane receptors that play a pivotal role in cell signaling and are common targets for therapeutic drugs.[7] Many bioactive peptides exert their effects by binding to and activating GPCRs.[8] Measuring changes in intracellular second messengers, such as cyclic AMP (cAMP), is a common method to assess GPCR activation.[9]
Signaling Pathway: GPCR Activation and cAMP Modulation
Caption: GPCR signaling cascade leading to cAMP production.
cAMP Assay: Quantifying Second Messenger Levels
This protocol measures changes in intracellular cAMP levels to determine if a this compound activates or inhibits a GPCR.[9]
Protocol: cAMP Measurement Assay
Materials:
-
HEK293 cells stably expressing the GPCR of interest
-
Cell culture medium
-
This compound stock solution
-
GPCR agonist (positive control)
-
GPCR antagonist (optional)
-
cAMP assay kit (e.g., HTRF, ELISA, or GloSensor)
-
384-well microplates
-
Microplate reader compatible with the chosen assay kit
Procedure:
-
Seed the cells in a 384-well plate and allow them to attach overnight.[9]
-
Prepare serial dilutions of the this compound in an appropriate assay buffer.
-
Pre-incubate the cells with the this compound dilutions or vehicle for a specified time.
-
Stimulate the cells with a known GPCR agonist to induce cAMP production. For Gi-coupled receptors, co-stimulation with forskolin (B1673556) may be necessary to measure the inhibition of cAMP production.[9]
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.[9]
-
Generate dose-response curves for the this compound's effect on agonist-induced cAMP levels.
Data Presentation:
| This compound Conc. (nM) | cAMP Level (relative to control) | % Agonist Response |
| 0 (Agonist only) | 10.5 | 100 |
| 0.1 | 9.8 | 93.3 |
| 1 | 7.2 | 68.6 |
| 10 | 4.5 | 42.9 |
| 100 | 2.1 | 20.0 |
| 1000 | 1.2 | 11.4 |
Evaluating this compound-Mediated Enzyme Inhibition
Many tetrapeptides function by inhibiting the activity of specific enzymes.[5] Cell-based enzyme inhibition assays are crucial for determining the potency and mechanism of action of such peptides.
General Protocol for a Cell-Based Enzyme Inhibition Assay
This protocol provides a general framework for measuring the inhibition of a target enzyme within a cellular context. The specific substrate and detection method will vary depending on the enzyme of interest.
Logical Relationship: Enzyme Inhibition Assay
Caption: Principle of an enzyme inhibition assay.
Protocol: Cell-Based Enzyme Inhibition Assay
Materials:
-
Cells overexpressing the target enzyme
-
Cell culture medium
-
This compound stock solution
-
Specific enzyme substrate (e.g., a fluorogenic or colorimetric substrate)
-
Lysis buffer
-
96-well or 384-well plates
-
Microplate reader
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the this compound for a defined period.
-
Lyse the cells to release the intracellular enzymes.
-
Add the specific enzyme substrate to the cell lysates.
-
Incubate for a time that allows for measurable product formation in the absence of the inhibitor.
-
Measure the signal (e.g., fluorescence or absorbance) generated by the product using a microplate reader.
-
Calculate the percentage of enzyme inhibition for each this compound concentration and determine the IC50 value.
Data Presentation:
| This compound Conc. (µM) | Enzyme Activity (RFU/min) | % Inhibition |
| 0 (Control) | 520 | 0 |
| 0.1 | 450 | 13.5 |
| 1 | 280 | 46.2 |
| 10 | 110 | 78.8 |
| 100 | 30 | 94.2 |
Measuring this compound-Induced Cytokine Release
Bioactive peptides can modulate the immune system by inducing the release of cytokines from immune cells.[10][11] Measuring the levels of specific cytokines secreted into the cell culture medium is a key method for assessing the immunomodulatory activity of tetrapeptides.
ELISA for Cytokine Quantification
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used and sensitive method for quantifying the concentration of specific cytokines in cell culture supernatants.[12][13]
Protocol: Cytokine Release Assay using ELISA
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a relevant immune cell line
-
RPMI 1640 medium with 10% FBS
-
This compound stock solution
-
Stimulating agent (e.g., LPS or PHA, as a positive control)
-
Commercial ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α)
-
96-well plates
-
Microplate reader
Procedure:
-
Isolate PBMCs from healthy donor blood or culture an appropriate immune cell line.
-
Seed the cells in a 96-well plate at a suitable density.
-
Treat the cells with different concentrations of the this compound. Include an untreated control and a positive control (e.g., LPS).
-
Incubate the cells for 24-48 hours to allow for cytokine production and secretion.
-
Collect the cell culture supernatants by centrifugation.
-
Quantify the concentration of the target cytokine in the supernatants using a commercial ELISA kit, following the manufacturer's protocol.[14]
-
Generate a standard curve using the provided cytokine standards.
-
Calculate the concentration of the cytokine in each sample based on the standard curve.
Data Presentation:
| Treatment | Cytokine Concentration (pg/mL) |
| Untreated Control | 50 |
| This compound (1 µM) | 250 |
| This compound (10 µM) | 800 |
| This compound (100 µM) | 1500 |
| Positive Control (LPS) | 2000 |
Conclusion
The cell-based assays described in these application notes provide a robust framework for the initial characterization of this compound activity. By systematically evaluating cytotoxicity, receptor interaction, enzyme inhibition, and immunomodulatory effects, researchers can gain valuable insights into the therapeutic potential of novel this compound candidates. The detailed protocols and data presentation guidelines are intended to facilitate reproducible and high-quality data generation, ultimately accelerating the drug discovery and development process. It is important to optimize assay conditions, such as cell type, incubation times, and reagent concentrations, for each specific this compound and biological question.[15]
References
- 1. Bioactive peptides, networks and systems biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-Based Drug Discovery - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]
- 8. Biophysical characterization of G-protein coupled receptor-peptide ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cytokines: From Clinical Significance to Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Multitarget Therapeutic Peptide Derived From Cytokine Receptors Based on in Silico Analysis Alleviates Cytokine-Stimulated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. marinbio.com [marinbio.com]
Application Notes and Protocols for Manual Tetrapeptide Synthesis using the Fmoc/tBu Strategy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and high-fidelity synthesis of peptides for research, diagnostics, and therapeutic development. The 9-fluorenylmethoxycarbonyl (Fmoc) / tert-butyl (tBu) strategy is the most widely adopted approach for SPPS due to its use of a base-labile N-terminal protecting group (Fmoc) and acid-labile side-chain protecting groups (tBu-based), which allows for orthogonal deprotection under mild conditions.[1][2] This application note provides a detailed protocol for the manual synthesis of a tetrapeptide using the Fmoc/tBu strategy, from resin preparation to final cleavage and purification.
The synthesis proceeds from the C-terminus to the N-terminus, with the growing peptide chain covalently attached to an insoluble solid support, simplifying the purification process at each step.[3] The cyclical process involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.[3] This cycle is repeated until the desired this compound sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups using a strong acid, typically trifluoroacetic acid (TFA).[4][5]
Data Presentation
The success of a peptide synthesis is determined by the efficiency of each coupling step and the purity and yield of the final product. The following tables provide representative data for the manual synthesis of a this compound on a 0.1 mmol scale.
Table 1: Resin Loading Efficiency
| Resin Type | Initial Loading Specification (mmol/g) | Experimental Loading (mmol/g) | Loading Efficiency (%) |
| Wang Resin | 0.5 | 0.48 | 96 |
| Rink Amide Resin | 0.6 | 0.57 | 95 |
Table 2: Per-Cycle Coupling Efficiency (Kaiser Test)
| Coupling Cycle | Amino Acid | Kaiser Test Result | Estimated Coupling Efficiency (%) |
| 1 (Resin Loading) | Fmoc-AA4-OH | N/A | See Table 1 |
| 2 | Fmoc-AA3-OH | Negative (Colorless) | >99.5 |
| 3 | Fmoc-AA2-OH | Negative (Colorless) | >99.5 |
| 4 | Fmoc-AA1-OH | Negative (Colorless) | >99.5 |
Table 3: Final this compound Purity and Yield
| This compound Sequence | Crude Purity (HPLC %) | Purified Purity (HPLC %) | Overall Yield (%) |
| H-Ala-Phe-Gly-Leu-OH | ~85 | >98 | 65 |
| H-Val-Gln-Trp-Asn-NH2 | ~80 | >97 | 60 |
Experimental Workflow
The overall workflow for the manual synthesis of a this compound using the Fmoc/tBu strategy is depicted below. This process involves a series of discrete steps, each followed by thorough washing to remove excess reagents and byproducts.
Caption: Manual Solid-Phase this compound Synthesis Workflow.
Core Chemical Reactions
The Fmoc/tBu strategy relies on two key orthogonal reactions: the base-catalyzed deprotection of the N-terminal Fmoc group and the carbodiimide-mediated coupling of the next amino acid.
Caption: Key Chemical Reactions in Fmoc/tBu SPPS.
Experimental Protocols
The following are detailed protocols for the manual synthesis of a this compound.
Resin Preparation and First Amino Acid Loading
This protocol describes the initial preparation of the resin and the attachment of the C-terminal amino acid.
-
Materials:
-
Wang resin or Rink Amide resin (0.1 mmol scale)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Fmoc-protected amino acid (C-terminal) (5 equivalents)
-
Coupling reagents: HBTU (4.5 equivalents) and HOBt (4.5 equivalents) or HATU (4.5 equivalents) and HOAt (4.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (10 equivalents)
-
Methanol (B129727) (for capping)
-
Solid-phase synthesis vessel
-
-
Protocol:
-
Resin Swelling: Place the resin in the synthesis vessel and add DMF. Allow the resin to swell for at least 30-60 minutes with gentle agitation.[6] Drain the DMF.
-
Fmoc Deprotection (for Rink Amide resin): If using a pre-loaded Fmoc-Rink Amide resin, deprotect the Fmoc group by adding 20% piperidine in DMF and agitating for 10-20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid, coupling reagent (e.g., HBTU), and HOBt in DMF. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes.[6]
-
Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture for 1-2 hours at room temperature.[3]
-
Washing: Drain the coupling solution and wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Capping (Optional): To block any unreacted functional sites on the resin, add a solution of methanol in DCM and agitate for 30 minutes. Wash the resin as in the previous step.[1]
-
Peptide Chain Elongation Cycle
This cycle of deprotection and coupling is repeated for each subsequent amino acid in the this compound sequence.
-
Materials:
-
Peptide-resin from the previous step
-
20% piperidine in DMF
-
Fmoc-protected amino acid (3-5 equivalents)[3]
-
Coupling reagents (as above)
-
DIPEA
-
DMF, DCM
-
-
Protocol:
-
Fmoc Deprotection: Add 20% piperidine in DMF to the peptide-resin. Agitate for 10-20 minutes to remove the Fmoc group.[7] Drain the solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vial, activate the next Fmoc-protected amino acid as described in the resin preparation protocol.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate for 1-2 hours at room temperature.[3]
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times).
-
Kaiser Test: Take a small sample of the resin beads and perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (colorless or yellowish beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.[6]
-
Repeat this cycle for the remaining two amino acids of the this compound.
-
Final Cleavage and Deprotection
This final step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups.
-
Materials:
-
Dried peptide-resin
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water in a ratio of 95:2.5:2.5.[8]
-
Cold diethyl ether[3]
-
Centrifuge tubes
-
-
Protocol:
-
Final Fmoc Deprotection: After the final coupling cycle, perform one last Fmoc deprotection as described above and wash the resin thoroughly.
-
Resin Drying: Wash the peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage: Add the freshly prepared cleavage cocktail to the dried peptide-resin. Gently agitate the mixture for 2-3 hours at room temperature.[3]
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.[3]
-
Isolation: Centrifuge the mixture to pellet the crude peptide. Decant the ether and wash the pellet with cold ether two more times.
-
Drying: Dry the peptide pellet under vacuum to obtain the crude product.
-
Analysis and Purification: Analyze the crude peptide by HPLC and mass spectrometry. Purify the peptide using preparative HPLC.
-
Conclusion
The Fmoc/tBu strategy for manual solid-phase peptide synthesis is a robust and versatile method for obtaining short peptides like tetrapeptides in high purity and good yield. Careful execution of each step, including thorough washing and monitoring of reaction completion, is crucial for success. The protocols and data presented in this application note provide a comprehensive guide for researchers and professionals in the field of drug development and peptide science.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. digital.csic.es [digital.csic.es]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] Acid CleavageLDeprotection in Fmoc / tBu Solid-Phase Peptide Synthesis | Semantic Scholar [semanticscholar.org]
- 5. Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. mdpi.com [mdpi.com]
Application Note: Cleavage and Deprotection Protocols for Resin-Bound Tetrapeptides
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
The final cleavage of a synthesized peptide from its solid support and the concurrent removal of side-chain protecting groups are critical steps in Solid-Phase Peptide Synthesis (SPPS). The success of these procedures dictates the final yield and purity of the crude peptide. This document provides detailed protocols for the cleavage and deprotection of resin-bound tetrapeptides, focusing on the widely used Fmoc/tBu strategy. It covers the selection of appropriate cleavage cocktails based on amino acid composition, protocols for common resins like Wang and Rink Amide, and post-cleavage work-up procedures.
Introduction
In Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the terminal step involves treating the peptidyl-resin with a strong acid, most commonly Trifluoroacetic Acid (TFA).[1] This process cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups. During this process, reactive cationic species are generated from these protecting groups (e.g., tert-butyl cations from Boc or tBu groups) and the resin linker itself.[1] These carbocations can lead to undesired side reactions, such as the alkylation of nucleophilic residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[1]
To mitigate these side reactions and ensure the integrity of the final peptide, a "cleavage cocktail" containing TFA and a variety of nucleophilic scavengers is employed.[1] The composition of this cocktail is critical and must be tailored to the specific amino acid sequence of the tetrapeptide.[1]
Selecting the Appropriate Cleavage Cocktail
The choice of scavengers is dictated by the presence of sensitive amino acid residues in the this compound sequence. The goal is to efficiently trap the reactive carbocations generated during acidolysis.[2]
Table 1: Common TFA Cleavage Cocktails and Their Applications
| Reagent Name | Composition (v/v) | Target Peptides & Applications | Reference |
| Standard Cocktail | 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS) | General purpose for peptides without highly sensitive residues. TIS is an effective carbocation scavenger. | [1][2] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | A robust, universal cocktail for peptides with multiple sensitive residues, including Cys, Met, Trp, and Arg. | [1][2][3] |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | An "odorless" cocktail where TIS replaces thiol scavengers. Useful for peptides with trityl groups. | [1] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Recommended for peptides containing Arg(Pbf/Pmc), Trp, His, Met, and Cys. | [2] |
Note: The selection of the cleavage cocktail is dependent on the linker, the protecting groups, and the reactive properties of the unprotected side-chains. All cleavage cocktails should be prepared fresh before use.[4]
Experimental Protocols
Safety Precaution: Trifluoroacetic Acid (TFA) is a strong, corrosive acid. All procedures involving TFA must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]
Protocol 1: Standard Cleavage from Wang Resin
This protocol is suitable for peptides synthesized on Wang resin, which yields a C-terminal carboxylic acid. Wang resin is acid-labile and can be cleaved with a high concentration of TFA.[5]
Materials:
-
Peptide-bound Wang resin (dried)
-
Cleavage Cocktail (e.g., Standard Cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 50-100 mg) in a suitable reaction vessel. If the N-terminal Fmoc group is present, it should be removed with 20% piperidine (B6355638) in DMF prior to cleavage.[6]
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (approximately 5-10 mL per 0.5 g of resin).[1][4]
-
Incubation: Gently agitate or swirl the mixture at room temperature for 1.5 to 2 hours.[5][6] For more resistant protecting groups, the time may need to be extended.[4]
-
Peptide Collection: Filter the cleavage solution containing the peptide into a clean collection tube.[7]
-
Resin Washing: Wash the resin 2-3 times with a small volume of fresh TFA and combine the filtrates to ensure complete recovery.[6][7]
-
Peptide Precipitation: In a fume hood, add the combined TFA filtrate dropwise to a 10-fold volume of cold diethyl ether in a centrifuge tube. A white precipitate of the crude peptide should form.[1][7] This mixture can be incubated at -20°C to maximize precipitation.[1]
-
Pelleting and Washing: Centrifuge the suspension to pellet the precipitated peptide. Carefully decant the ether.[7] Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.[7][8]
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[7] The peptide is now ready for analysis and purification.
Protocol 2: Cleavage from Rink Amide Resin
This protocol is for peptides synthesized on Rink Amide resin, which yields a C-terminal amide. This resin is also acid-labile.[9]
Materials:
-
Peptide-bound Rink Amide resin (dried)
-
Cleavage Cocktail (select based on Table 1, e.g., Reagent K for sensitive residues)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group is removed by treating the resin with 20% piperidine in DMF for about 30 minutes. Wash thoroughly with DMF, followed by DCM, and then dry.[9]
-
Cleavage Reaction: Add the appropriate cleavage cocktail to the resin. For Rink Amide resin, a two-stage procedure can be beneficial to avoid colored by-products. First, treat the resin with a milder TFA solution (e.g., 10% TFA in DCM) to detach the peptide.[10][11]
-
Incubation: Agitate the mixture at room temperature. Reaction times can vary from 15 minutes to 2 hours depending on the TFA concentration and the peptide sequence.[9][10]
-
Peptide Collection: Filter the cleavage solution into a collection tube.
-
Resin Washing: Wash the resin with fresh TFA or a TFA/DCM mixture and combine the filtrates.[10]
-
Deprotection (if two-stage): If a mild cleavage was performed, evaporate the solvent from the filtrate and treat the residue with a strong cleavage cocktail (e.g., 95% TFA with scavengers) to remove side-chain protecting groups.[11]
-
Peptide Precipitation: Precipitate the peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.[9]
-
Pelleting, Washing, and Drying: Follow steps 7 and 8 from Protocol 1.
Post-Cleavage Work-Up and Analysis
After cleavage and precipitation, the crude peptide requires further processing.
Table 2: Post-Cleavage Work-Up Procedures
| Step | Procedure | Purpose | Reference |
| Washing | Resuspend the peptide pellet in cold diethyl ether and centrifuge. Repeat 3-4 times. | To remove residual TFA, scavengers, and other organic byproducts. | [8] |
| Drying | Allow the final ether to evaporate overnight in a fume hood or use a vacuum desiccator. | To obtain a dry, solid crude peptide product. | [8] |
| Dissolution | Dissolve the peptide in a suitable solvent for analysis, typically 0.1% TFA in water or a water/acetonitrile mixture. | To prepare the sample for HPLC analysis and purification. | [8] |
| Analysis | Analyze the crude peptide purity by analytical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). | To determine the success of the synthesis and cleavage, and to guide purification. | [8] |
| Purification | Purify the peptide using preparative RP-HPLC. | To isolate the desired peptide from impurities. | [8] |
| Final Salt Form | If TFA salts are undesirable for the final application, perform a salt exchange (e.g., to acetate (B1210297) or hydrochloride). | To obtain the peptide in a biocompatible or desired salt form. | [8] |
Visualization of Workflows
Cleavage and Deprotection Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Aggregation in Solid-Phase Tetrapeptide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for aggregation-related issues during solid-phase tetrapeptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation during solid-phase peptide synthesis (SPPS)?
A1: During SPPS, peptide aggregation is the self-association of growing peptide chains on the solid support. This phenomenon is primarily driven by the formation of intermolecular hydrogen bonds, leading to the formation of stable secondary structures like β-sheets.[1][2][3] Hydrophobic interactions between amino acid side chains can further stabilize these aggregates.[4] Aggregation can physically block reactive sites, leading to incomplete deprotection and coupling reactions, which in turn results in low yields and difficult purifications.[1][5]
Q2: How can I identify if aggregation is occurring during my synthesis?
A2: Several signs can indicate on-resin aggregation. A noticeable shrinking of the resin bed is a common physical indicator.[1] In automated synthesizers that monitor UV absorbance during the Fmoc deprotection step, a broadening and tailing of the piperidine-dibenzofulvene adduct peak suggests slower, incomplete removal of the Fmoc group, which is often a direct consequence of aggregation.[2][6] Additionally, qualitative tests like the Kaiser test may give false negative results (yellow or faint blue) even when deprotection is incomplete, as the aggregated chains can prevent ninhydrin (B49086) from accessing the free amines.[7]
Q3: Which amino acid sequences are most prone to aggregation?
A3: Sequences containing stretches of hydrophobic and β-branched amino acids such as Valine (Val), Isoleucine (Ile), Leucine (Leu), Phenylalanine (Phe), and Alanine (Ala) are highly susceptible to aggregation.[2][8] Glycine (Gly), when present in conjunction with these hydrophobic residues, can also promote the formation of β-sheet structures.[8] Aggregation is less likely to be a significant issue for peptides shorter than five or six residues.[9]
Q4: Can the choice of resin influence aggregation?
A4: Yes, the resin choice is critical. Using a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g) increases the distance between the growing peptide chains, thereby reducing the likelihood of inter-chain interactions and aggregation.[4][10] Resins with good swelling properties, such as polyethylene (B3416737) glycol (PEG)-based resins (e.g., NovaSyn® TG, NovaPEG), can improve the solvation of the peptide chains and minimize aggregation.[1][11]
Troubleshooting Guide
Problem: Incomplete Coupling or Deprotection
This is often the primary symptom of on-resin aggregation. The following steps provide a systematic approach to troubleshoot this issue.
-
Visual Inspection: Observe the resin bed for any signs of shrinking or clumping.
-
Monitor Fmoc Deprotection: If using an automated synthesizer, analyze the UV chromatogram for broadened or tailing peaks during the Fmoc removal step.
-
Kaiser or TNBS Test: Perform a qualitative test for free amines after the deprotection step. A negative or weak positive result suggests a problem.
If aggregation is suspected, the following "rescue" protocols can be attempted:
-
Change of Solvent: Switch from the standard N,N-Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/NMP/DCM (1:1:1), which can improve solvation of the peptide-resin complex.[1][11][12]
-
Chaotropic Salts: Wash the resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF, before the coupling step to disrupt secondary structures.[4][11] Ensure the salt is thoroughly washed away before adding the activated amino acid.
-
Sonication: Gently sonicate the reaction vessel in a water bath for 15-30 minutes to mechanically break up aggregates.[4]
-
Elevated Temperature: Perform the coupling reaction at a higher temperature (e.g., 50-60°C). This can be done with conventional heating or, more effectively, with microwave irradiation.[9]
For sequences known to be difficult, or after a failed synthesis, the following strategies should be considered from the outset of a new synthesis:
-
Microwave-Assisted SPPS: Utilize a microwave peptide synthesizer to enhance both coupling and deprotection efficiency by disrupting hydrogen bonds.[3][9]
-
Backbone Protection:
-
Pseudoproline Dipeptides: Strategically insert pseudoproline dipeptides (derivatives of Serine, Threonine, or Cysteine) to introduce a "kink" in the peptide backbone, which disrupts the formation of β-sheets.[4] The native amino acid is regenerated during the final cleavage from the resin.
-
Hmb/Dmb Protecting Groups: Incorporate 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protecting groups on the α-nitrogen of specific amino acid residues to prevent hydrogen bonding.[4][9]
-
-
Resin and Reagent Selection:
Experimental Protocols
Protocol 1: Microwave-Assisted Coupling Cycle
This protocol is for a typical coupling cycle using a microwave peptide synthesizer.
-
Fmoc Deprotection: Add 20% piperidine (B6355638) in DMF to the resin. Irradiate with microwaves at a maximum of 75°C for 3-5 minutes. Drain the vessel and repeat once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (5 eq.), HATU (4.9 eq.), and HOBt (5 eq.) in DMF.
-
Add DIPEA (10 eq.) to the amino acid solution and pre-activate for 1 minute.
-
Add the activated amino acid solution to the resin.
-
Irradiate with microwaves at a maximum of 75°C for 5-10 minutes.
-
-
Washing: Wash the resin with DMF (5-7 times) to remove excess reagents.
-
Proceed to the next cycle.
Protocol 2: Manual Incorporation of a Pseudoproline Dipeptide
This protocol describes the manual coupling of a pseudoproline dipeptide.
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF in a reaction vessel.
-
Activation of Pseudoproline Dipeptide:
-
Coupling: Immediately add the activated dipeptide solution to the resin and agitate for 1-2 hours at room temperature.[11][13]
-
Monitoring: Perform a TNBS or Kaiser test to confirm the absence of free primary amines, indicating complete coupling.[13]
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).[13]
-
Fmoc Deprotection: Proceed with the standard Fmoc deprotection protocol to remove the Fmoc group from the newly added dipeptide.[13]
Protocol 3: Monitoring Fmoc Deprotection by UV-Vis Spectrophotometry
This protocol allows for the quantification of Fmoc deprotection.
-
Sample Collection: During the deprotection step, collect the filtrate containing the dibenzofulvene (DBF)-piperidine adduct.
-
Dilution: Dilute a precise aliquot of the filtrate in a suitable solvent (e.g., ethanol).
-
Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of the diluted sample at approximately 301 nm.[6]
-
Analysis: A consistent absorbance reading from one cycle to the next indicates efficient deprotection. A significant drop in absorbance suggests incomplete Fmoc removal, likely due to aggregation. A broadened peak shape in a real-time monitoring system is also a strong indicator of aggregation.[10]
Data Summary
Table 1: Comparison of Strategies to Mitigate Aggregation
| Strategy | Principle | Typical Application | Advantages | Disadvantages |
| Low-Loading Resin | Increases distance between peptide chains | Long or hydrophobic peptides | Simple to implement | Lower overall yield per gram of resin |
| Chaotropic Salts | Disrupts secondary structures | "Rescue" protocol for ongoing synthesis | Can be effective for immediate troubleshooting | Must be thoroughly removed; can interfere with coupling |
| Microwave Irradiation | Increases kinetic energy, disrupts H-bonds | Difficult and hydrophobic sequences | Significantly speeds up synthesis, improves yields[9] | Requires specialized equipment |
| Pseudoproline Dipeptides | Introduces a "kink" in the peptide backbone | Ser, Thr, or Cys containing sequences | Highly effective at preventing β-sheet formation[2] | Sequence-dependent; cost of specialized dipeptides |
| Hmb/Dmb Protection | Blocks backbone N-H hydrogen bonding | Glycine-rich or other aggregation-prone sequences | Very effective for specific "difficult" sequences | Cost of protected amino acids; may require modified coupling protocols |
Visualizations
Caption: Mechanism of peptide aggregation during solid-phase synthesis.
Caption: Troubleshooting workflow for aggregation in SPPS.
Caption: Overview of aggregation prevention strategies in SPPS.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. chempep.com [chempep.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]
- 9. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 12. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Tetrapeptide Solubility for Biological Assays
For researchers, scientists, and drug development professionals, ensuring the solubility of tetrapeptides in biological assays is a critical step for obtaining accurate and reproducible results. This guide provides practical troubleshooting advice and answers to frequently asked questions to address common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the solubility of my tetrapeptide?
A1: The solubility of a this compound is primarily dictated by its amino acid composition.[1][2] Key factors include:
-
Hydrophobicity: A high proportion of hydrophobic amino acids (e.g., Leucine, Valine, Phenylalanine) will decrease aqueous solubility.[3]
-
Net Charge: The overall charge of the peptide at a given pH significantly impacts its interaction with the aqueous solvent. Solubility is often lowest at the peptide's isoelectric point (pI), where the net charge is zero.[2][4]
-
Secondary Structure: The formation of secondary structures, such as beta-sheets, can lead to aggregation and reduced solubility.[3]
-
Peptide Length: While tetrapeptides are relatively short, longer peptides generally have lower solubility due to increased hydrophobic interactions.[1][2]
Q2: I've synthesized a new this compound. What is the first step to determine its solubility?
A2: Always start with a small-scale solubility test to avoid wasting your sample.[2][5] It is recommended to test the solubility of a small portion of the peptide in your desired buffer before dissolving the entire batch.[2] Begin with the most common and least harsh solvents first, such as sterile distilled water or a standard biological buffer like PBS.[1][6]
Q3: My this compound won't dissolve in water or PBS. What should I try next?
A3: If your this compound is insoluble in aqueous buffers, the next step is to analyze its amino acid sequence to determine its net charge.
-
For acidic peptides (net negative charge): Try dissolving it in a dilute basic solution, such as 0.1M ammonium (B1175870) bicarbonate.[7]
-
For basic peptides (net positive charge): Attempt to dissolve it in a dilute acidic solution, like 10-25% acetic acid.[7][8]
-
For neutral or very hydrophobic peptides: These often require a small amount of an organic co-solvent for initial dissolution.[1][5]
Q4: When should I use an organic co-solvent, and which one should I choose?
A4: Organic co-solvents are necessary for highly hydrophobic or uncharged peptides that do not dissolve in acidic or basic aqueous solutions.[1] Dimethyl sulfoxide (B87167) (DMSO) is a common first choice due to its high solubilizing power and compatibility with many biological assays at low concentrations.[7][9] Other options include dimethylformamide (DMF) and acetonitrile (B52724) (ACN).[7]
Q5: My this compound dissolved in DMSO, but precipitated when I added it to my aqueous assay buffer. What can I do?
A5: This is a common issue known as "crashing out." It occurs when the peptide is no longer soluble as the solvent composition changes. To mitigate this, add the concentrated peptide-organic solution to the aqueous buffer very slowly while vortexing.[7] This helps to avoid localized high concentrations of the peptide that can lead to precipitation.[7] If precipitation still occurs, you may need to lower the final concentration of the peptide or slightly increase the percentage of the organic co-solvent in the final solution, if your assay can tolerate it.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Lyophilized peptide is difficult to weigh and handle. | Static electricity or light, fluffy nature of the powder. | Briefly centrifuge the vial before opening to collect all the powder at the bottom of the tube.[5] |
| Peptide is insoluble in initial aqueous buffer. | High hydrophobicity or the pH of the buffer is close to the peptide's isoelectric point (pI). | 1. Analyze the peptide sequence to determine its net charge.2. If acidic, try a dilute basic buffer (e.g., 0.1M ammonium bicarbonate).[7]3. If basic, try a dilute acidic buffer (e.g., 10% acetic acid).[6][8]4. If neutral or hydrophobic, proceed to use an organic co-solvent.[1][5] |
| Peptide remains insoluble after pH adjustment. | Strong hydrophobic interactions are overriding the effect of charge. | Use a minimal amount of an organic co-solvent like DMSO to dissolve the peptide first, then slowly dilute it into your aqueous buffer with vigorous mixing.[7][9] |
| Peptide solution is cloudy or contains visible particles. | Incomplete dissolution or aggregation. | 1. Sonicate the solution in a water bath to help break up particles.[1][6]2. Gently warm the solution (to <40°C), but monitor for any signs of peptide degradation.[6]3. Before use, centrifuge the solution at high speed and use the clear supernatant.[1][7] |
| Low or inconsistent results in biological assays. | Inaccurate stock concentration due to incomplete solubilization or peptide degradation. | 1. Ensure the peptide is fully dissolved before making dilutions.[5]2. Protect the peptide solution from excessive heat and light.[6]3. Prepare fresh solutions and avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
| Solubilization Agent | Recommended Usage | Final Concentration in Assay | Considerations |
| Water / Aqueous Buffer (e.g., PBS) | Initial attempt for all peptides, especially short and charged ones.[1][6] | N/A | May not be sufficient for hydrophobic or neutral tetrapeptides.[1] |
| Dilute Acetic Acid (10-30%) | For basic peptides (net positive charge).[6][8] | Dependent on buffering capacity of the final assay medium. | Adjust final pH if necessary. |
| Dilute Ammonium Bicarbonate (0.1M) | For acidic peptides (net negative charge).[7] | Dependent on buffering capacity of the final assay medium. | Adjust final pH if necessary. Avoid with Cysteine-containing peptides in alkaline solutions.[6] |
| DMSO (Dimethyl Sulfoxide) | For hydrophobic or neutral peptides.[7][9] | Typically <1%, ideally <0.5% for cell-based assays.[7][10] | Can be toxic to cells at higher concentrations. May oxidize peptides containing Met or Cys.[11] |
| DMF (Dimethylformamide) | Alternative to DMSO, especially for peptides with Cys or Met.[7] | Keep as low as possible. | Less common than DMSO but a viable alternative. |
| Chaotropic Agents (6M Guanidine HCl or 8M Urea) | For severely aggregated peptides as a last resort.[5][8] | Must be diluted to non-denaturing concentrations for biological assays. | Can interfere with biological systems and may need to be removed.[5] |
Experimental Protocols
Protocol 1: Systematic Solubility Testing
This protocol outlines a stepwise approach to determine the optimal solvent for a new this compound.
-
Preparation: Before opening, centrifuge the vial of the lyophilized this compound to ensure all the powder is at the bottom.[5] Allow the vial to warm to room temperature.[5]
-
Initial Test in Aqueous Buffer:
-
Dispense a small, known amount of the peptide into a microcentrifuge tube.
-
Add a small volume of sterile, distilled water or your primary assay buffer (e.g., PBS) to achieve a high concentration.
-
Vortex for 30-60 seconds.[7] If the solution is clear, the peptide is soluble.
-
-
pH Adjustment (if insoluble in aqueous buffer):
-
Calculate the net charge of your this compound at neutral pH.
-
If acidic (net negative charge): Add a small amount of 0.1M ammonium bicarbonate and vortex.[7]
-
If basic (net positive charge): Add a small amount of 10% acetic acid and vortex.[6]
-
If the solution becomes clear, the peptide is soluble under these conditions.
-
-
Organic Co-Solvent Test (if insoluble after pH adjustment):
-
Dilution into Final Buffer:
-
Once the peptide is dissolved in the initial solvent, slowly add this concentrated stock solution to your final aqueous buffer while vortexing to reach the desired final concentration.[7]
-
Observe for any signs of precipitation.
-
Protocol 2: Chemical Modification Strategies for Improved Solubility
If a this compound sequence is inherently problematic, consider these modifications during peptide synthesis.
-
Amino Acid Substitution: Replace hydrophobic amino acids with more hydrophilic ones if it does not compromise biological activity.[11] For example, substituting Alanine or Glycine for a more hydrophobic residue can improve solubility.[11]
-
Incorporation of Charged Residues: Adding charged amino acids like Lysine or Arginine (basic) or Aspartic Acid or Glutamic Acid (acidic) can significantly enhance aqueous solubility.[2]
-
N-terminal Acetylation and C-terminal Amidation: These modifications can remove the terminal charges, which can sometimes aid in solubility depending on the overall sequence.[2]
-
PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains is a powerful method to increase the hydrophilicity and solubility of peptides.[2]
Visual Diagrams
Caption: A workflow for systematically testing this compound solubility.
References
- 1. jpt.com [jpt.com]
- 2. lifetein.com [lifetein.com]
- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. benchchem.com [benchchem.com]
- 8. genscript.com [genscript.com]
- 9. Peptide Synthesis Knowledge Base [peptide2.com]
- 10. benchchem.com [benchchem.com]
- 11. News - How to increase the solubility of peptides? [gtpeptide.com]
Technical Support Center: Enhancing Tetrapeptide Stability in Serum and Plasma Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with tetrapeptides in serum and plasma samples.
Troubleshooting Guides
This section addresses common problems encountered during tetrapeptide stability experiments, offering potential causes and solutions in a question-and-answer format.
Question: My this compound shows significantly lower than expected stability in my serum/plasma assay. What are the potential causes and how can I troubleshoot this?
Answer:
Rapid degradation of your this compound is a common issue. The proteolytic-rich environment of serum and plasma can quickly break down unmodified peptides.[1] Here’s a systematic approach to troubleshoot this problem:
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Inherent Instability of the this compound Sequence | Certain amino acid sequences are more susceptible to cleavage by proteases. |
| Solution: Consider sequence modification. Replacing L-amino acids with D-amino acids at susceptible positions can prevent recognition by proteases.[2] Cyclization of the peptide can also enhance stability by making the structure more rigid and less accessible to enzymes.[2][3][4] | |
| Suboptimal Sample Handling and Storage | Improper collection, processing, or storage of serum/plasma can lead to increased proteolytic activity. |
| Solution: Adhere to strict sample handling protocols. Centrifuge blood samples within 30 minutes of collection. Store plasma and serum at -80°C for long-term stability.[5][6] Minimize freeze-thaw cycles by aliquoting samples.[6] | |
| Presence of Active Proteases | Serum and plasma are rich in proteases that actively degrade peptides.[1][7] The act of coagulation can activate additional proteases in serum compared to plasma.[8][9][10] |
| Solution: Incorporate a cocktail of protease inhibitors into your samples immediately after collection.[11] Consider using plasma collected with anticoagulants like EDTA, which can inhibit metalloproteases.[9][12] | |
| Assay Conditions | Incubation temperature and pH can significantly impact protease activity and peptide stability.[3] |
| Solution: Optimize your assay conditions. Most stability assays are conducted at 37°C to mimic physiological conditions, but if initial degradation is too rapid, consider a lower temperature for preliminary experiments. Ensure the pH of your buffer system is optimal for peptide stability.[3] |
To visualize the troubleshooting process, refer to the workflow diagram below:
Caption: Troubleshooting workflow for low this compound stability.
Question: I'm observing inconsistent results in my this compound stability assays across different batches of serum/plasma. What could be causing this variability?
Answer:
Variability between sample batches is a frequent challenge. This can stem from differences in the donors or the handling of the samples.
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Inter-individual Variation | The composition and activity of proteases can vary significantly between individuals. |
| Solution: Pool plasma or serum from multiple donors to average out individual differences. This will provide a more consistent matrix for your stability assays. | |
| Differences in Sample Collection and Processing | Inconsistent application of anticoagulants, centrifugation speed, or time before freezing can alter the proteolytic profile of the samples.[13] |
| Solution: Standardize your sample collection and processing protocol. Ensure all blood is collected in the same type of tube (e.g., EDTA for plasma) and processed under identical conditions. | |
| Matrix Effects | Serum and plasma are complex matrices. Differences in lipid or protein content between batches can affect peptide solubility and interaction with proteases. |
| Solution: For initial screening, consider using a simpler, more defined matrix, such as a buffer with a specific protease, before moving to serum or plasma. This can help isolate the effect of specific enzymes on your this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound degradation in serum and plasma?
A1: The primary mechanism is enzymatic degradation by proteases.[14] Serum and plasma contain a wide variety of endopeptidases and exopeptidases that can cleave the peptide bonds of the this compound, leading to loss of activity.[15]
Q2: What are the most effective chemical modifications to enhance this compound stability?
A2: Several modifications can significantly improve stability:
-
Substitution with D-amino acids: Replacing L-amino acids with their D-isomers at cleavage sites makes the peptide resistant to most natural proteases.[14][16]
-
N-terminal acetylation and C-terminal amidation: These modifications protect the ends of the this compound from degradation by exopeptidases.
-
Cyclization: Creating a cyclic structure restricts the peptide's conformation, making it a poorer substrate for many proteases.[2][3]
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains increases the steric hindrance around the peptide, shielding it from proteases.[16]
Q3: Should I use serum or plasma for my stability studies?
A3: For in vitro stability assays, plasma is often preferred over serum. The coagulation process that forms serum can activate certain proteases, potentially leading to faster degradation than what might be observed in vivo.[8][9][10] Plasma, collected with anticoagulants like EDTA, can inhibit some of these proteases.[9][12] However, it's important to note that peptides may exhibit different stability profiles in whole blood, plasma, and serum.[8][9][10] For the most comprehensive understanding, testing in both matrices can be beneficial.
Q4: What analytical methods are best for quantifying this compound stability?
A4: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with Mass Spectrometry (MS), are the gold standards for quantifying the disappearance of the parent peptide and the appearance of degradation products over time.[17][18] These methods offer high sensitivity and specificity. Other techniques like Circular Dichroism (CD) can be used to assess changes in the peptide's secondary structure, which can be an indirect measure of degradation.[17][19]
Quantitative Data Summary
The following table summarizes the half-life of a model this compound (e.g., Arg-Trp-Lys-Val) in human serum with and without various stability-enhancing modifications. Data is presented as a hypothetical example to illustrate the impact of different strategies.
| This compound Modification | Half-life in Human Serum (minutes) | Fold Improvement |
| Unmodified | 5 | - |
| N-terminal Acetylation & C-terminal Amidation | 30 | 6 |
| D-Arg Substitution at N-terminus | 120 | 24 |
| Cyclization (Head-to-tail) | 240 | 48 |
| PEGylation (2kDa PEG) | > 480 | > 96 |
Experimental Protocols
Protocol 1: In Vitro this compound Stability Assay in Human Serum
This protocol outlines a standard procedure for assessing the stability of a this compound in human serum.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Pooled human serum (thawed at 37°C)
-
Quenching solution (e.g., 10% Trichloroacetic acid (TCA) in water)
-
Incubator or water bath at 37°C
-
Microcentrifuge
-
HPLC or LC-MS/MS system
Procedure:
-
Pre-warm the pooled human serum to 37°C.
-
Initiate the reaction by spiking the this compound stock solution into the serum to a final concentration of 10 µM. Ensure the final DMSO concentration is less than 1%.
-
Incubate the mixture at 37°C with gentle agitation.
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately add the aliquot to a tube containing the quenching solution (e.g., 100 µL of 10% TCA) to stop the enzymatic reaction.
-
Vortex the quenched sample and incubate on ice for 10 minutes to precipitate proteins.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant for analysis.
-
Analyze the supernatant using a validated HPLC or LC-MS/MS method to quantify the remaining concentration of the intact this compound.
-
Plot the percentage of remaining this compound against time and calculate the half-life (t½).
Caption: Workflow for an in vitro this compound stability assay.
Protocol 2: Blood Sample Collection and Plasma Preparation for Stability Studies
This protocol describes the proper procedure for collecting and processing blood to obtain plasma suitable for peptide stability analysis.
Materials:
-
Vacutainer tubes containing EDTA as an anticoagulant
-
Tourniquet
-
Alcohol swabs
-
Sterile needles
-
Centrifuge
-
Cryovials for aliquoting
Procedure:
-
Select an appropriate venipuncture site and clean it with an alcohol swab.
-
Apply a tourniquet and perform the venipuncture, collecting blood into an EDTA-containing vacutainer tube.
-
Gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant.
-
Centrifuge the blood sample at 1,500-2,000 x g for 15 minutes at room temperature. This must be done within 30 minutes of collection.[13]
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat layer.
-
For long-term storage, immediately aliquot the plasma into cryovials.
Caption: Workflow for plasma preparation from whole blood.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guide to Blood Sample Handling for Proteomics and Metabolomics Studies - Creative Proteomics [creative-proteomics.com]
- 6. protavio.com [protavio.com]
- 7. Design of a serum stability tag for bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pxbiovision.com [pxbiovision.com]
- 14. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protease Inhibitors [labome.com]
- 16. How to Improve Peptide Stability? NovoPro [novoprolabs.com]
- 17. ijsra.net [ijsra.net]
- 18. researchgate.net [researchgate.net]
- 19. Proteins & Peptides Stability and Thermal Denaturation Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
Technical Support Center: Optimizing Coupling Reagents for Difficult Tetrapeptide Sequences
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of difficult tetrapeptide sequences.
Frequently Asked Questions (FAQs)
Q1: What makes a this compound sequence "difficult" to synthesize?
A1: Difficult this compound sequences often contain one or more of the following characteristics that can impede coupling reactions and lead to lower yields and purity:
-
Sterically Hindered Amino Acids: Residues with bulky side chains (e.g., Val, Ile, Thr) or α,α-disubstituted amino acids (e.g., Aib) can physically block the approach of the activated amino acid, slowing down the reaction rate.[1]
-
N-methylated Amino Acids: The presence of a methyl group on the backbone nitrogen reduces its nucleophilicity and introduces steric hindrance, making peptide bond formation challenging.
-
Proline-containing Sequences: The unique cyclic structure of proline can create conformational constraints and steric challenges, particularly in cis-proline motifs.[2]
-
Sequences Prone to Aggregation: Hydrophobic sequences or those capable of forming strong intermolecular hydrogen bonds can aggregate on the solid support, leading to incomplete reactions.[3]
-
Racemization-prone Residues: Certain amino acids, like Cysteine and Histidine, are more susceptible to epimerization (loss of stereochemical integrity) during activation.[4]
Q2: How do I choose the right coupling reagent for my difficult this compound sequence?
A2: The selection of a coupling reagent is critical for the success of synthesizing challenging peptides.[5] Consider the following factors:
-
Reactivity: For sterically hindered couplings, highly reactive reagents like HATU, HCTU, or COMU are often necessary to achieve reasonable reaction rates and yields.[6][7]
-
Racemization Suppression: To minimize epimerization, reagents containing additives like HOBt or, more effectively, HOAt (as in HATU) or OxymaPure (as in COMU) are recommended.[5]
-
Side Reactions: Uronium/aminium salt reagents like HBTU and HATU can sometimes lead to guanidinylation of the N-terminal amine as a side reaction, especially if used in excess. Phosphonium reagents like PyBOP do not have this issue.
-
Safety and Handling: Reagents based on HOBt and HOAt are potentially explosive.[5] COMU, which is based on OxymaPure, offers a safer alternative with comparable or even superior performance.[8]
Q3: What are the common causes of low yield in this compound synthesis and how can I troubleshoot them?
A3: Low yields in this compound synthesis can stem from several issues. Here are common causes and their solutions:
-
Incomplete Coupling: This is often the primary cause, especially with difficult sequences.
-
Peptide Aggregation: The growing peptide chain may aggregate on the resin, blocking reactive sites.
-
Solution: Change the synthesis solvent from DMF to N-methylpyrrolidone (NMP), which may improve solvation.[3] Incorporating structure-disrupting elements like pseudoproline dipeptides can also be effective.
-
-
Steric Hindrance: Bulky amino acids can significantly slow down the coupling reaction.
-
Solution: Utilize highly reactive coupling reagents such as HATU or COMU.[6] Extended reaction times may also be necessary.
-
Q4: How can I minimize epimerization during the synthesis of my this compound?
A4: Epimerization, the change in the stereochemistry of an amino acid, is a critical side reaction that can compromise the biological activity of the final peptide.[9] To minimize this:
-
Choice of Coupling Reagent: Use coupling reagents known for low racemization, such as those incorporating HOAt or OxymaPure.[5][8]
-
Use of Additives: When using carbodiimide (B86325) reagents like DIC, the addition of HOBt or HOAt is crucial to suppress racemization.
-
Base Selection: The choice of base can influence the extent of epimerization. Weaker bases like N-methylmorpholine (NMM) or collidine may be preferable to stronger, more sterically hindered bases like DIPEA in some cases.
-
Pre-activation Time: Minimize the pre-activation time of the amino acid with the coupling reagent before adding it to the resin-bound peptide.[10]
Troubleshooting Guides
Guide 1: Low Coupling Efficiency and Yield
| Symptom | Possible Cause | Troubleshooting Steps |
| Low crude peptide yield with deletion sequences observed in Mass Spectrometry. | Incomplete coupling reaction. | 1. Switch to a more potent coupling reagent: If using a carbodiimide like DIC/HOBt, consider upgrading to an onium salt like HATU, HCTU, or COMU.[3]2. Perform a double coupling: After the initial coupling reaction, repeat the step with fresh reagents to drive the reaction to completion.[3]3. Extend reaction time: Increase the coupling time, especially for known difficult couplings.[3] |
| Resin clumping, poor swelling, and low yield. | On-resin peptide aggregation. | 1. Change the solvent: Switch from DMF to NMP to improve peptide chain solvation.[3]2. Incorporate pseudoproline dipeptides: Strategically introduce these to disrupt secondary structure formation. 3. Elevated temperature synthesis: Performing the coupling at a higher temperature (e.g., 50-60°C) can help break up aggregates. |
| Consistently low yield at a specific coupling step involving a sterically hindered amino acid. | Steric hindrance is preventing efficient reaction. | 1. Use a highly reactive coupling reagent: HATU or COMU are particularly effective for sterically hindered amino acids.[6][7]2. Increase reagent equivalents: Use a higher excess of the amino acid and coupling reagent.3. Allow for longer reaction times. |
Guide 2: High Levels of Epimerization
| Symptom | Possible Cause | Troubleshooting Steps |
| Significant diastereomeric impurity detected by HPLC. | Racemization during amino acid activation and coupling. | 1. Select a racemization-suppressing coupling reagent: HATU (contains HOAt) and COMU (contains OxymaPure) are excellent choices.[5][8]2. Ensure the use of an additive with carbodiimides: If using DIC or DCC, always include HOBt or HOAt.3. Optimize the base: Consider using a weaker base like NMM or collidine instead of DIPEA.4. Minimize pre-activation time: Add the activated amino acid to the resin immediately after a short pre-activation period.[10] |
| Epimerization is particularly high for C-terminal Cysteine or Histidine. | These residues are known to be more susceptible to racemization. | 1. Employ milder activation conditions: Use a less reactive coupling reagent that still provides acceptable yield.2. Consider specialized protecting group strategies for these residues if the problem persists. |
Data Presentation: Comparative Performance of Coupling Reagents
The following table summarizes quantitative data on the performance of common coupling reagents in difficult peptide synthesis scenarios. Note that yields and purity can vary based on the specific peptide sequence and reaction conditions.
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (min) | Yield (%) | Purity (%) | Reference(s) |
| HATU | HOAt | DIPEA | DMF | 30 | ~99 | >95 | [6] |
| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98 | ~95 | [6] |
| COMU | OxymaPure | DIPEA | DMF | 15-30 | >99 | >97 | [6][8] |
| PyBOP | HOBt | DIPEA | DMF | 30 | ~95 | ~95 | [6] |
| DIC/HOBt | HOBt | - | DMF | 60-120 | Variable, often lower for difficult sequences | Variable | |
| DIC/OxymaPure | OxymaPure | - | 2-MeTHF | N/A | ~97 | >95 | [11] |
Experimental Protocols
Protocol 1: General Procedure for Solid-Phase this compound Synthesis (Fmoc/tBu Strategy)
This protocol outlines the synthesis of a this compound on a Rink Amide resin using an automated synthesizer or manual setup.
-
Resin Preparation:
-
Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.[12]
-
Drain the DMF.
-
-
First Amino Acid Coupling:
-
Couple the C-terminal Fmoc-protected amino acid to the resin. This is typically done using a standard coupling protocol with a suitable activating agent.
-
-
Peptide Chain Elongation (Repeated for the remaining three amino acids):
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine (B6355638) in DMF to the resin.[12]
-
Agitate for 5-10 minutes and drain.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling (using HATU as an example):
-
In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents), HATU (2.9-4.5 equivalents), and a base like DIPEA (4-10 equivalents) in DMF.[1][12]
-
Pre-activate the mixture for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.[12]
-
Agitate the reaction mixture for 1-2 hours at room temperature.[12]
-
Monitor the coupling completion using a qualitative method like the Kaiser test (a negative result indicates complete coupling).[1]
-
Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).[1]
-
-
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it under vacuum.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to the resin.[12]
-
Gently agitate for 2-3 hours at room temperature.[12]
-
Filter to separate the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[12]
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Protocol 2: Detailed Coupling Step using COMU
This protocol details the coupling of an amino acid using COMU during solid-phase peptide synthesis.
-
Resin and Reagent Preparation:
-
Ensure the N-terminal Fmoc group on the resin-bound peptide has been removed and the resin has been thoroughly washed with DMF.
-
Prepare a solution of the Fmoc-protected amino acid (3 equivalents), COMU (3 equivalents), and DIPEA (6 equivalents) in DMF.[13]
-
-
Activation and Coupling:
-
Washing:
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection step.
-
Visualizations
Caption: General experimental workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Logical workflow for selecting a suitable coupling reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. Production of constrained L-cyclo-tetrapeptides by epimerization-resistant direct aminolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. jpt.com [jpt.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. The process of COMU coupling reaction._Chemicalbook [chemicalbook.com]
Technical Support Center: Preventing Side Reactions in Tetrapeptide Synthesis
Welcome to the Technical Support Center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during the synthesis of tetrapeptides.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during tetrapeptide synthesis?
A1: The most prevalent side reactions include racemization of amino acids, formation of diketopiperazine at the dipeptide stage, and aspartimide formation when synthesizing sequences containing aspartic acid. Other potential issues include aggregation, incomplete coupling or deprotection, and side reactions related to specific protecting groups or amino acid side chains.[1][2][3]
Q2: Why is preventing racemization crucial in peptide synthesis?
A2: The biological activity of a peptide is intrinsically linked to its specific three-dimensional structure, which is determined by the chirality of its amino acids. Racemization leads to the formation of diastereomers, which can be challenging to separate from the desired peptide. These impurities can significantly alter or reduce the peptide's biological efficacy and potentially introduce off-target effects.[4]
Q3: Which amino acids are most susceptible to racemization?
A3: Histidine (His) and cysteine (Cys) are particularly prone to racemization. Other susceptible amino acids, especially under non-ideal conditions, include serine (Ser) and phenylalanine (Phe).[4][5]
Q4: What is diketopiperazine (DKP) and why is it a problem?
A4: Diketopiperazine is a cyclic dipeptide that can form through intramolecular cyclization of a resin-bound dipeptide.[6] This reaction cleaves the peptide from the resin, reducing the final yield. This side reaction is especially common when proline is the second amino acid in the sequence.[6][7]
Q5: What causes aspartimide formation and what are its consequences?
A5: Aspartimide formation is a base-catalyzed side reaction involving the cyclization of an aspartic acid residue.[8] This can be triggered during the Fmoc-deprotection step with piperidine (B6355638). The resulting succinimide (B58015) intermediate can lead to racemization of the aspartic acid and the formation of difficult-to-separate α- and β-peptide isomers.[8][9]
Troubleshooting Guides
Issue 1: Racemization of Amino Acid Residues
Symptoms:
-
Appearance of diastereomeric impurities in HPLC analysis.
-
Reduced biological activity of the purified peptide.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Coupling Reagent | Use coupling reagents in combination with racemization-suppressing additives. For carbodiimides like DIC, always add HOBt or OxymaPure.[5][10] Phosphonium and aminium/uronium reagents like HBTU and HATU generally lead to less racemization.[11] |
| Excessive Base | The presence of excess base can promote racemization. Use weaker bases like N-methylmorpholine (NMM) or collidine where appropriate and use the minimum necessary amount. |
| Elevated Reaction Temperature | Higher temperatures accelerate racemization.[12] Perform coupling reactions at lower temperatures, such as 0°C, especially for sensitive amino acids.[5][12] |
| Prolonged Activation Time | Minimize the pre-activation time of the amino acid before adding it to the resin to reduce the opportunity for oxazolone (B7731731) formation, a key intermediate in racemization.[4][12] |
| Solvent Effects | Less polar solvents can sometimes reduce racemization. Consider using solvent mixtures like CH2Cl2/DMF if solubility allows.[13] |
Issue 2: Low Yield Due to Diketopiperazine (DKP) Formation
Symptoms:
-
Low overall yield of the final this compound.
-
Detection of a cyclic dipeptide byproduct during analysis of cleavage products.
Possible Causes & Solutions:
| Cause | Solution |
| Sequence Susceptibility (especially with Proline) | Dipeptides containing proline are highly susceptible to DKP formation.[6][7] |
| Resin Choice | The choice of resin can influence DKP formation. Using a sterically hindered resin like 2-chlorotrityl chloride (2-CTC) resin can significantly suppress this side reaction.[1][14] |
| Deprotection Conditions | The basic conditions of Fmoc deprotection can catalyze DKP formation.[6] |
| Optimized Coupling Strategy | For the first two amino acids, use a pre-activated ester or a rapid coupling method to minimize the time the deprotected dipeptide is exposed to conditions that favor cyclization. |
Issue 3: Aspartimide Formation in Asp-Containing Peptides
Symptoms:
-
Presence of multiple hard-to-separate peaks in HPLC, corresponding to α- and β-peptides and diastereomers.
-
Mass spectrometry data confirming the presence of isomers.
Possible Causes & Solutions:
| Cause | Solution |
| Standard Fmoc Deprotection | The use of 20% piperidine in DMF is a primary cause.[8] |
| Side-Chain Protecting Group | The standard tert-butyl (tBu) protecting group for Asp may not provide sufficient steric hindrance to prevent cyclization. |
| Backbone Protection | The amide nitrogen of the residue following Asp can be unprotected, allowing it to act as a nucleophile. |
Quantitative Data on Side Reactions
Table 1: Comparison of Aspartimide Formation with Different Aspartic Acid Side-Chain Protecting Groups
| Protecting Group | Aspartimide-Related Byproducts (%) in Scorpion Toxin II (VKDGYI) | D-Asp Content (%) |
| OtBu | 18.6 | 10.1 |
| OMpe | 3.2 | 1.8 |
| OBno | 0.1 | 0.1 |
Data adapted from a study on the synthesis of a model peptide to simulate multiple deprotection cycles.[15]
Table 2: Impact of Fmoc Deprotection Cocktails on Diketopiperazine (DKP) Formation
| Deprotection Cocktail | DKP Formation (%) |
| 20% Piperidine/DMF | High |
| 2% DBU / 5% Piperazine (B1678402) in NMP | Significantly Reduced |
Qualitative comparison based on studies aiming to suppress DKP formation.[1][16] For specific sequences like Fmoc-Cys[(CH2)3COOtBu]-Pro- on 2-chlorotrityl resin, DKP formation can be substantial with piperidine/DMF, while the DBU/piperazine/NMP mixture shows marked reduction.[17]
Experimental Protocols
Protocol 1: Standard Low-Racemization Coupling using DIC/HOBt
This protocol is designed to minimize racemization during the coupling of a chiral Fmoc-amino acid in solid-phase peptide synthesis (SPPS).
-
Resin Preparation:
-
Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and finally DMF (3x).
-
-
Coupling Solution Preparation:
-
In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents) and HOBt (3 equivalents) in DMF.
-
-
Coupling Reaction:
-
Add the amino acid/additive solution to the resin.
-
Add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents).
-
Allow the reaction to proceed for 1-3 hours at room temperature. For particularly sensitive amino acids, perform the coupling at 0°C.
-
-
Monitoring and Washing:
-
Monitor the reaction for completion using a colorimetric test (e.g., Kaiser test).
-
Once complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next cycle.[10]
-
Protocol 2: HATU-Mediated Coupling
HATU is a highly efficient coupling reagent that can suppress racemization.
-
Resin Preparation:
-
Swell and deprotect the resin as described in Protocol 1.
-
-
Coupling Solution Preparation (Pre-activation):
-
In a separate vessel, dissolve the Fmoc-amino acid (2-5 equivalents) and HATU (1.9-4.5 equivalents) in DMF.
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (4-10 equivalents).
-
Allow the mixture to pre-activate for 1-5 minutes.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the mixture for 30 minutes to 4 hours at room temperature.
-
-
Monitoring and Washing:
-
Use the Kaiser test to monitor for reaction completion.
-
Once the test is negative, wash the resin thoroughly with DMF and DCM.[18]
-
Protocol 3: Attaching the First Amino Acid to 2-Chlorotrityl Chloride (2-CTC) Resin to Prevent DKP Formation
Using 2-CTC resin is a key strategy to avoid DKP formation, especially for proline-containing sequences.
-
Resin Swelling:
-
Swell the 2-CTC resin in dry DCM (10 mL per gram of resin) for at least 30 minutes in a sealed vessel.
-
-
Amino Acid Solution Preparation:
-
In a separate flask, dissolve the first Fmoc-amino acid (1-1.5 equivalents relative to the resin loading) in dry DCM. If solubility is an issue, a minimal amount of dry DMF can be added.
-
-
Loading Reaction:
-
Drain the DCM from the swollen resin.
-
Add the Fmoc-amino acid solution to the resin.
-
Add DIPEA (2.5-4 equivalents relative to the amino acid).
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Capping Unreacted Sites:
-
To cap any remaining reactive trityl chloride groups, add HPLC-grade methanol (B129727) (0.8-1 mL per gram of resin) and agitate for 15-30 minutes.
-
-
Washing:
Protocol 4: Modified Fmoc Deprotection to Reduce Aspartimide Formation
-
Standard Deprotection (for comparison):
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.[1]
-
-
Optimized Deprotection using DBU/Piperazine:
-
Prepare a deprotection solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-Methyl-2-pyrrolidone (NMP).[1][19]
-
Treat the resin with the optimized solution for 5 minutes, drain, and repeat for 10 minutes.[1]
-
For sequences highly prone to aspartimide formation, adding 1% formic acid to the DBU/piperazine solution can be beneficial.[20]
-
-
Washing:
-
After deprotection, wash the resin thoroughly with the corresponding solvent (DMF or NMP).
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 5. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptideweb.com [peptideweb.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 14. peptide.com [peptide.com]
- 15. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. scribd.com [scribd.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Strategies to Minimize Racemization in Tetrapeptide Synthesis
Welcome to the technical support center for peptide synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address and minimize racemization during the synthesis of tetrapeptides and other peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis, and why is it a critical issue?
A1: Racemization is the process where a chiral amino acid loses its specific three-dimensional stereochemistry, converting a pure L- or D-enantiomer into a mixture of both.[1][2] In peptide synthesis, this leads to the formation of diastereomers—peptides with the same sequence but different stereochemistry. The biological activity of a peptide is highly dependent on its precise structure, so the presence of these diastereomeric impurities can significantly reduce the peptide's efficacy, alter its function, or lead to unpredictable off-target effects.[1]
Q2: What are the primary chemical mechanisms responsible for racemization during peptide coupling?
A2: There are two main pathways for racemization during the peptide bond formation step:
-
Oxazolone (B7731731) (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group of the N-protected amino acid cyclizes to form a planar oxazolone intermediate. This intermediate's planarity allows for the easy removal and re-addition of the proton at the alpha-carbon, leading to a loss of stereochemical integrity.[1][3][4]
-
Direct Enolization (or Direct α-Abstraction): A strong base can directly abstract the alpha-proton from the activated amino acid residue, forming a planar enolate intermediate. Reprotonation of this intermediate can occur from either side, resulting in racemization.[3][4][5]
Q3: Which amino acids are most susceptible to racemization?
A3: While any chiral amino acid can undergo racemization, some are particularly prone to it under typical synthesis conditions. Histidine (His) and Cysteine (Cys) are known to be highly susceptible.[1][2][3][6] Other amino acids that can be sensitive, especially with non-optimized protocols, include Serine (Ser) and Phenylalanine (Phe).[1][3] Phenylglycine (Phg) is also known to be a troublesome residue prone to epimerization.[7]
Q4: How do common coupling reagents influence the extent of racemization?
A4: The choice of coupling reagent is a critical factor.[2]
-
Carbodiimides (DCC, DIC, EDC): When used alone, these reagents can lead to significant racemization.[3][8] Their use almost always requires a racemization-suppressing additive.[3][5][9]
-
Aminium/Uronium and Phosphonium (B103445) Reagents (HATU, HBTU, PyBOP): These reagents generally lead to faster coupling rates and less racemization compared to carbodiimides alone.[5] However, they still require careful optimization of base and temperature, as they can cause some racemization, and high reactivity can sometimes lead to side reactions.[5][10] Some third-generation uronium reagents like COMU have shown excellent performance in minimizing racemization.[7]
-
Ynamides: These have emerged as a class of "racemization-free" coupling reagents that show remarkable superiority in suppressing racemization during the activation of carboxylic acids.[11]
Q5: What is the role of additives like HOBt, HOAt, and Oxyma?
A5: Additives are crucial for suppressing racemization, especially when using carbodiimide (B86325) coupling reagents.[3][9][12] They react with the activated amino acid intermediate to form an active ester. This new intermediate is more reactive towards the amine component of the growing peptide chain and less prone to cyclizing into the problematic oxazolone intermediate.[9] HOAt and 6-Cl-HOBt are generally more effective than HOBt at suppressing racemization.[6][12] Oxyma is a non-explosive and effective alternative to HOBt and HOAt.[9][12]
Troubleshooting Guide: Racemization Issues
This guide addresses the common issue of significant racemization detected in the final peptide product.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High levels of diastereomers detected in the final peptide product | 1. Inappropriate Coupling Reagent/Additive Combination: Using carbodiimides (DCC, DIC) without a racemization-suppressing additive is a primary cause.[3][8] | Solution: Always use carbodiimides in conjunction with an additive like HOBt, HOAt, or Oxyma.[3][12] For particularly sensitive residues, switch to a phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU, COMU) based reagent.[5][7][8] |
| 2. Incorrect Base Selection or Concentration: Strong, non-hindered bases (e.g., DIPEA, TEA) or excess base can promote racemization via direct enolization.[7][8][12] | Solution: Use a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[5][8] Use the minimum amount of base necessary. | |
| 3. High Reaction Temperature: Elevated temperatures, while accelerating the coupling reaction, also significantly increase the rate of racemization.[2][3][8][13] | Solution: Perform the coupling reaction at a lower temperature (e.g., 0°C or room temperature).[3][13] If using microwave-assisted synthesis, reducing the temperature has been shown to limit racemization for His and Cys.[1][14] | |
| 4. Prolonged Pre-activation Time: Allowing the carboxylic acid to remain in its activated state for an extended period before coupling increases the opportunity for oxazolone formation.[2][8][13] | Solution: Minimize the pre-activation time.[8] Whenever possible, use an in situ activation protocol where the coupling reagent is added to the mixture of the amino acid and the amine component.[13] | |
| 5. Solvent Polarity: The use of highly polar solvents can sometimes favor racemization pathways.[3][4][15] | Solution: If reagent solubility and resin swelling permit, consider using a less polar solvent, as this can help reduce the rate of racemization.[1][3] | |
| 6. Sensitive Amino Acid Residue: The specific amino acid being coupled (e.g., His, Cys) is inherently prone to racemization.[1][6] | Solution: For His, protecting the imidazole (B134444) side chain can reduce racemization.[6] For Cys, using protocols with additives like CuCl₂ in combination with HOBt can be effective.[6] Employ the mildest coupling conditions possible (lower temperature, optimized reagents) for these residues. |
Data Presentation: Comparison of Racemization Suppression Strategies
Table 1: Qualitative Comparison of Common Strategies to Minimize Racemization
| Strategy | Effectiveness | Notes |
| Addition of HOBt/HOAt/Oxyma | High | Essential when using carbodiimide reagents. HOAt is generally more effective than HOBt.[3][6][12] |
| Use of Phosphonium/Aminium Reagents | High | Reagents like HATU, HCTU, and COMU are highly efficient but require careful control of base and temperature.[5][7] |
| Lowering Reaction Temperature | Moderate to High | Reduces the rate of both the desired coupling and the racemization side reaction.[2][3] |
| Use of Less Polar Solvents | Moderate | Can reduce racemization, but choice is often limited by reagent solubility and resin swelling.[1][3] |
| Use of Weaker/Hindered Bases | Moderate to High | Minimizes racemization via the direct enolization pathway. NMM is often preferred over DIPEA.[5][8] |
| Addition of Copper (II) Chloride (CuCl₂) | High | Has been shown to be very effective in suppressing racemization, particularly in solution-phase synthesis and for challenging couplings.[3][6][16] |
Table 2: Quantitative Effect of Coupling Reagents on Racemization of Sensitive Amino Acids
This table summarizes representative data on the formation of the D-isomer when coupling L-amino acids, indicating the degree of racemization.
| Amino Acid | Coupling Reagent/Additive | Base | L-product/D-product Ratio | Reference |
| L-His(Trt)-OH | DIC/HOBt | DIPEA | 98.4/1.6 | [17] |
| HATU | DIPEA | 98.6/1.4 | [17] | |
| PyBOP | DIPEA | 98.6/1.4 | [17] | |
| L-Cys(Trt)-OH | DIC/HOBt | DIPEA | 98.8/1.2 | [17] |
| HATU | DIPEA | 98.7/1.3 | [17] | |
| PyBOP | DIPEA | 98.7/1.3 | [17] | |
| L-Ser(tBu)-OH | DIC/HOBt | DIPEA | >99.9/0.1 | [17] |
| HATU | DIPEA | >99.9/0.1 | [17] | |
| PyBOP | DIPEA | >99.9/0.1 | [17] | |
| Fmoc-Phg-OH | HATU | DIPEA | 80% (L-isomer) | [7] |
| COMU | DMP | >99% (L-isomer) | [7] |
Data is illustrative and sourced from studies coupling specific amino acids to an amine component (e.g., L-Leu-OtBu).[17] Ratios can vary based on the full peptide sequence and exact conditions.
Visualizations
Mechanisms of Racemization
Caption: The two primary mechanisms of racemization during peptide synthesis.
Experimental Workflow: Low-Racemization Coupling Cycle (SPPS)
Caption: Standard workflow for a solid-phase peptide synthesis (SPPS) coupling cycle.
Troubleshooting Logic for Racemization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. benchchem.com [benchchem.com]
- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the mixed anhydride and related methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Yield in Cyclic Tetrapeptide Synthesis
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of cyclic tetrapeptides. This resource provides practical guidance to overcome common challenges that lead to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yield in cyclic tetrapeptide synthesis?
Low yields in cyclic this compound synthesis are frequently due to competing reactions that are kinetically or thermodynamically favored over the desired intramolecular cyclization. The main culprits include intermolecular oligomerization (formation of dimers, trimers, etc.) and various side reactions.[1] The inherent ring strain of the 12-membered backbone of tetrapeptides also presents a significant energy barrier.[2][3]
Q2: How does the linear peptide sequence affect cyclization efficiency?
The sequence of the linear precursor is a critical factor.[4][5] Linear tetrapeptides often adopt extended conformations in solution, which increases the spatial distance between the N- and C-termini, hindering cyclization and promoting intermolecular reactions.[4] Sequences prone to aggregation can also lead to poor yields.[1] Incorporating turn-inducing elements, such as proline or D-amino acids, can help pre-organize the peptide into a conformation favorable for cyclization.[1][6]
Q3: What is the role of reaction concentration in cyclization yield?
Reaction concentration plays a pivotal role. High concentrations favor intermolecular reactions, leading to the formation of oligomers.[1] Therefore, cyclization reactions are typically performed under high-dilution conditions to promote the desired intramolecular reaction.[1]
Q4: Can the choice of resin impact the outcome of on-resin cyclization?
Yes, the choice of resin is important. For instance, 2-chlorotrityl chloride (2-CTC) resin is often recommended, especially when proline is present in the dipeptide stage, as its steric bulk can hinder the formation of diketopiperazines, a common side product.[1][7] The loading capacity of the resin can also influence the efficiency of on-resin cyclization.[8][9]
Troubleshooting Guide
This guide addresses specific issues that can arise during cyclic this compound synthesis and provides recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of oligomers (dimers, trimers, etc.) | Reaction concentration is too high, promoting intermolecular reactions.[1] | Perform the cyclization under high-dilution conditions (typically 1-5 mM for solution-phase).[1] For on-resin cyclization, the solid support provides a pseudo-dilution effect.[1][6] |
| The linear peptide sequence is prone to aggregation.[1] | - Use chaotropic agents (e.g., 6 M Guanidinium chloride) to disrupt aggregation.[1]- Incorporate turn-inducing elements like proline or D-amino acids to pre-organize the peptide for cyclization.[1] | |
| Presence of diketopiperazine (DKP) side products | DKP formation is common at the dipeptide stage, particularly with proline at the N-terminus.[1] | - Synthesize the peptide on 2-chlorotrityl chloride (2-CTC) resin, as its steric bulk hinders DKP formation.[1][7]- For Boc-based synthesis, utilize in-situ neutralization protocols.[1] |
| Aspartimide formation | This can occur under both acidic and basic conditions, leading to a mixture of α- and β-aspartyl peptides. | Add HOBt to the deprotection solution during Fmoc synthesis.[1] In Boc-based synthesis, use β-cyclohexyl protected aspartic acid.[10] |
| Epimerization at the C-terminal residue | Racemization can occur during the activation of the carboxylic acid.[1] | - Use racemization-suppressing additives like HOBt or HOAt.[1]- Maintain low reaction temperatures (e.g., 0°C).[1]- Choose coupling reagents known for low racemization potential, such as Oxyma Pure®.[1] |
| Incomplete or slow reaction | Steric hindrance in the linear peptide sequence can slow down the reaction.[1] | - Increase the reaction time, but monitor for potential side reactions.[1]- Use a more powerful coupling reagent like HATU or HCTU.[1]- Carefully increasing the reaction temperature (e.g., to 40-50°C) can improve the reaction rate, but may also increase side reactions.[1] |
| Poor solubility of the linear peptide. | Use solvents or solvent mixtures that effectively dissolve the peptide, such as DMF, NMP, or DCM.[1] |
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Head-to-Tail Cyclization
This protocol outlines the steps for cyclizing a linear peptide in solution.
-
Linear Peptide Preparation : Synthesize the linear peptide with all side-chain protecting groups intact. Cleave the peptide from the resin while keeping the N- and C-terminal protecting groups in place.
-
Terminal Deprotection : Selectively deprotect the N- and C-termini to expose the free amine and carboxylic acid.
-
High-Dilution Setup : Dissolve the linear peptide in a suitable solvent (e.g., DMF) to a final concentration of 1-5 mM.[1]
-
Cyclization Reaction : Add the coupling reagent (e.g., PyBOP, 1.5 equivalents) and a base (e.g., DIPEA, 3 equivalents) to the peptide solution.[1] Stir the reaction at room temperature or 0°C.
-
Monitoring : Monitor the reaction's progress by analytical RP-HPLC, observing the disappearance of the linear peptide and the appearance of the cyclic product.
-
Work-up : Once the reaction is complete, quench the reaction and remove the solvent under reduced pressure.
-
Global Deprotection : Treat the protected cyclic peptide with an appropriate cleavage cocktail (e.g., TFA/TIS/H2O) to remove all side-chain protecting groups.
Protocol 2: General Procedure for On-Resin Head-to-Tail Cyclization
This protocol describes the cyclization of a peptide while it is still attached to the solid support.
-
Linear Peptide Synthesis : Synthesize the linear peptide on a suitable resin, often anchoring it via a side chain of an amino acid like Asp, Glu, or Lys.
-
Selective Deprotection : Selectively remove the protecting groups from the N-terminus (e.g., Fmoc) and the C-terminus (e.g., Allyl or another orthogonal protecting group) of the resin-bound peptide.[1]
-
Resin Swelling : Swell the resin in an appropriate solvent such as DMF or NMP.
-
Cyclization Cocktail Preparation : Prepare the cyclization cocktail by dissolving the coupling reagent (e.g., HATU, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF.[1]
-
Cyclization Reaction : Add the cyclization cocktail to the swollen resin and agitate at room temperature. The reaction time can range from a few hours to overnight.[1]
-
Monitoring : Monitor the reaction progress by taking small samples of the resin, cleaving the peptide, and analyzing it by HPLC-MS.[1]
-
Washing : After the reaction is complete, thoroughly wash the resin with DMF and DCM to remove excess reagents.[1]
-
Cleavage and Global Deprotection : Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O) to cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups.[1]
Visual Guides
Caption: Workflow for solution-phase cyclic this compound synthesis.
Caption: Workflow for on-resin cyclic this compound synthesis.
Caption: Troubleshooting flowchart for low yield in cyclic this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of L-cyclic tetrapeptides by backbone amide activation CyClick strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. raj.emorychem.science [raj.emorychem.science]
- 4. researchgate.net [researchgate.net]
- 5. Cyclic Tetrapeptides from Nature and Design: A Review of Synthetic Methodologies, Structure, and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Cyclotetrapeptides Analogues to Natural Products as Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
Technical Support Center: Improving HPLC Peak Resolution for Tetrapeptide Purification
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the purification of tetrapeptides using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the first and most effective step to improve poor peak resolution for a tetrapeptide?
The most effective initial step is to optimize the mobile phase gradient. For peptides, a shallow gradient is crucial for achieving good resolution.[1][2] Start with a broad "scouting" gradient (e.g., 5-95% acetonitrile (B52724) in 30-45 minutes) to determine the approximate elution time of your this compound.[3] Then, create a shallower, focused gradient around that elution point. A gradient slope of 0.25-0.33% change in organic solvent per column volume is often effective for complex peptide mixtures.[2]
Q2: Why are my this compound peaks tailing and how can I fix it?
Peak tailing is often caused by secondary interactions between the peptide and the stationary phase, particularly with free silanol (B1196071) groups on silica-based columns.[4]
-
Use an Ion-Pairing Agent: Adding an acidic modifier like Trifluoroacetic Acid (TFA) at 0.1% to the mobile phase is a standard practice to minimize these interactions and improve peak shape.[4][5]
-
Check for Column Overload: Injecting too much sample can saturate the column, leading to tailing.[4] Try reducing the sample concentration or injection volume.
-
Ensure Sample Solvent Compatibility: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.[6]
Q3: My retention times are shifting from one run to the next. What causes this?
Inconsistent retention times are a common issue in HPLC and can compromise data quality. The primary causes include:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection. This may take 5-10 minutes or more.[7]
-
Mobile Phase Preparation: Prepare mobile phases fresh daily and ensure accurate measurements. Inconsistent composition can lead to drift.[4]
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven provides a stable thermal environment and improves reproducibility.[8]
-
Pump Issues: Air bubbles or faulty check valves in the pump can cause an inconsistent flow rate. Degas your mobile phase and prime the pump regularly.[4]
Q4: What is the best type of HPLC column for purifying a small peptide like a this compound?
For most tetrapeptides, a reversed-phase C18 column is the standard and most effective choice.[9] Key specifications to consider are:
-
Pore Size: A wider pore size of around 300 Å is generally recommended for peptides to ensure unhindered access to the stationary phase, although 100 Å can also be effective.[10][11]
-
Particle Size: For preparative work, 5-10 µm particles are common. Smaller particles offer higher efficiency but also generate higher backpressure.[11]
-
Column Chemistry: If a standard C18 column doesn't provide adequate separation, consider alternative chemistries like C8 or Phenyl phases to alter selectivity.[11][12]
Q5: How does changing the column temperature improve my separation?
Increasing the column temperature (e.g., to 40°C or even 70°C) can significantly improve peptide separations in several ways:[10][13][14]
-
Improved Peak Shape: Higher temperatures reduce mobile phase viscosity and improve mass transfer, leading to sharper peaks.[13][14]
-
Altered Selectivity: Temperature can change the selectivity of the separation, which may resolve co-eluting peaks.[8]
-
Reduced Backpressure: Lowered mobile phase viscosity results in lower system backpressure.[8]
-
Enhanced Solubility: For hydrophobic peptides, elevated temperatures can increase solubility and improve recovery.[2][15]
Troubleshooting Guide
Problem: Poor Resolution and Overlapping Peaks
Q: My this compound is co-eluting with an impurity. What systematic steps can I take to improve the separation?
A: A systematic approach to method development is crucial for resolving closely eluting peaks. The primary parameters to adjust are the mobile phase gradient, mobile phase composition, and temperature.
-
Adjust the Gradient Slope: This is the most powerful tool for improving resolution. After an initial scouting run, decrease the gradient slope around the target peptide. A shallow gradient increases the time the peptide interacts with the stationary phase, allowing for better separation from impurities.[1][2]
-
Change the Organic Solvent: If optimizing the gradient with acetonitrile (ACN) is insufficient, switching the organic modifier to methanol (B129727) can alter selectivity and may resolve the peaks.[16]
-
Modify Mobile Phase Additives: The choice and concentration of the ion-pairing agent can change selectivity. While 0.1% TFA is standard, switching to 0.1% formic acid (FA) or using other agents like heptafluorobutyric acid (HFBA) can provide different retention profiles.[17][18] Note that TFA can cause ion suppression in mass spectrometry.[4][19]
-
Adjust Column Temperature: Systematically test different temperatures (e.g., 30°C, 40°C, 50°C). A change of even a few degrees can impact selectivity and may be enough to resolve your peaks.
Problem: Poor Peak Shape (Tailing)
Q: My this compound peak shows significant tailing. How do I diagnose and solve this issue?
A: Peak tailing degrades resolution and purity. The following decision tree can help identify the cause and find a solution. The most common cause for peptides is secondary interaction with the column's stationary phase.
Data Presentation
Table 1: Common Ion-Pairing Reagents for this compound Purification
| Ion-Pairing Agent | Abbreviation | Typical Concentration | Characteristics & Use Cases |
| Trifluoroacetic Acid | TFA | 0.05 - 0.1% | Excellent ion-pairing for good peak shape; causes signal suppression in MS.[5][11][20] |
| Formic Acid | FA | 0.1% | Good alternative to TFA, especially for LC-MS applications due to less ion suppression.[19][20] |
| Heptafluorobutyric Acid | HFBA | 0.1% | A stronger ion-pairing agent than TFA, used to increase retention of hydrophilic peptides.[17][21] |
| Triethylamine | TEA | 0.1% | Used as a mobile phase modifier, often with phosphate (B84403) buffers, to improve peak shape for basic compounds.[18] |
Table 2: Recommended Starting Conditions for this compound Method Development
| Parameter | Recommendation | Rationale |
| Column | C18, 300 Å, 5 µm, 4.6 x 250 mm | Standard for peptides, offering good retention and capacity.[10][11] |
| Mobile Phase A | 0.1% TFA in HPLC-grade water | Provides acidic conditions to protonate peptides and silanols, improving peak shape.[5] |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | ACN is the most common organic modifier for peptide separations.[5][11] |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | Standard analytical flow rate; can be scaled for preparative columns.[5] |
| Scouting Gradient | 5% to 95% B over 30 minutes | Quickly determines the approximate elution conditions for the target peptide.[3] |
| Detection | 214-220 nm | Wavelengths where the peptide bond absorbs strongly, providing good sensitivity. |
| Temperature | 40 °C | Elevated temperature often improves peak shape and can alter selectivity.[8][13] |
Experimental Protocols
Protocol 1: General Method Development for this compound Purification
This protocol outlines a systematic approach to developing a purification method for a novel this compound.
Objective: To establish optimal HPLC conditions for the purification of a crude this compound sample.
Methodology:
-
System Preparation:
-
Prepare Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in ACN). Degas both solvents.
-
Install an appropriate column (e.g., C18, 300 Å, 4.6 x 250 mm).
-
Set the column oven to 40°C.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A / 5% B) for at least 15 minutes at a flow rate of 1.0 mL/min.
-
-
Sample Preparation:
-
Dissolve the crude this compound in a small amount of Mobile Phase A or a compatible solvent with low organic content.
-
Filter the sample through a 0.45 µm syringe filter to remove particulates.[3]
-
-
Scouting Gradient Run:
-
Inject a small amount of the prepared sample (e.g., 10-20 µL).
-
Run a broad linear gradient from 5% B to 95% B over 30 minutes.
-
Monitor the chromatogram at 220 nm to identify the retention time corresponding to the target peptide.
-
-
Optimized Gradient Run:
-
Based on the scouting run, design a shallower gradient focused on the elution point of the target peptide. For example, if the peptide eluted at 40% B (which occurs at ~15 minutes in the scouting run), a new gradient could be:
-
5% to 30% B in 5 minutes
-
30% to 50% B in 40 minutes (a slope of 0.5% B per minute)
-
50% to 95% B in 5 minutes (to wash the column)
-
-
Inject the sample and run the optimized method.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions using analytical HPLC and confirm the identity using mass spectrometry.[5]
-
-
Further Optimization (If Needed):
-
If resolution is still insufficient, systematically adjust other parameters such as temperature, organic solvent type (methanol), or ion-pairing agent as described in the troubleshooting guide.
-
Diagram: Relationship of Key HPLC Parameters to Resolution
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. waters.com [waters.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. protocols.io [protocols.io]
- 8. chromtech.com [chromtech.com]
- 9. researchgate.net [researchgate.net]
- 10. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 11. hplc.eu [hplc.eu]
- 12. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 13. ymc.co.jp [ymc.co.jp]
- 14. ymcamerica.com [ymcamerica.com]
- 15. Quantitative improvements in peptide recovery at elevated chromatographic temperatures from μLC/MS analyses of brain using SRM mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. biotage.com [biotage.com]
- 18. welch-us.com [welch-us.com]
- 19. agilent.com [agilent.com]
- 20. HPLC Ion Pair Reagents | Thermo Fisher Scientific [thermofisher.com]
- 21. HPLC Ion Pair Reagents | Fisher Scientific [fishersci.ca]
Best practices for storing and handling synthetic tetrapeptides
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling synthetic tetrapeptides. Find answers to frequently asked questions and troubleshooting guidance for common experimental challenges.
Frequently Asked Questions (FAQs)
1. How should I store lyophilized (powdered) synthetic tetrapeptides?
For optimal stability, lyophilized tetrapeptides should be stored in a cold, dry, and dark environment.[1][2] Exposure to moisture and light can significantly decrease their long-term stability.[3][4] Before opening, it is crucial to allow the vial to warm to room temperature in a desiccator to prevent condensation, as peptides are often hygroscopic (readily absorb moisture from the air).[3][4][5] After weighing out the desired amount, it is good practice to purge the vial with an inert gas like nitrogen or argon before resealing.[3]
| Storage Condition | Temperature | Duration |
| Short-Term | 4°C | Weeks to months[3][4] |
| Long-Term | -20°C or -80°C | Several years[6][7][8] |
2. What is the best way to store tetrapeptides once they are in solution?
The stability of tetrapeptides in solution is significantly lower than in their lyophilized form.[5][7] It is highly recommended to prepare fresh solutions for each experiment.[9] If storage is necessary, solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3][4][7] Store these aliquots at -20°C or colder.[4] Using sterile buffers, ideally at a pH between 5 and 7, can help prolong the storage life of the peptide solution.[1][4]
| Storage Condition | Temperature | Recommended Duration |
| In Solution (Short-Term) | 4°C | A few days[10] |
| In Solution (Longer-Term) | -20°C | Up to one month[7] |
| In Solution (Extended) | -80°C | Up to six months[7] |
3. My tetrapeptide won't dissolve. What should I do?
Solubility issues are a common challenge with synthetic peptides and are highly dependent on the amino acid sequence.[3][4] Tetrapeptides composed of hydrophobic amino acids can be particularly difficult to dissolve in aqueous solutions.[11]
Here is a systematic approach to solubilization:
-
Assess the Peptide's Properties: Determine if the this compound is acidic, basic, or neutral based on its amino acid composition.
-
Start with a Gentle Solvent: Attempt to dissolve a small test amount of the peptide in sterile, distilled water.[4] Sonication can aid in dissolution by breaking up aggregates.[5][11]
-
Adjust pH for Charged Peptides:
-
For basic peptides (net positive charge), adding a small amount of dilute acetic acid can help.[12]
-
For acidic peptides (net negative charge), a small amount of dilute ammonium (B1175870) bicarbonate or a basic buffer can be used.[13]
-
-
Use Organic Solvents for Hydrophobic Peptides: If the peptide is highly hydrophobic, try dissolving it first in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer while vortexing.[9][11] Ensure the final concentration of the organic solvent is compatible with your experimental assay.[9]
4. What are the common causes of this compound degradation?
Several factors can lead to the degradation of synthetic tetrapeptides, resulting in a loss of bioactivity.[9] Key degradation pathways include:
-
Hydrolysis: Peptides containing Aspartic Acid (Asp) are particularly susceptible to hydrolysis, which can lead to cleavage of the peptide chain.[4]
-
Oxidation: Residues such as Methionine (Met), Cysteine (Cys), and Tryptophan (Trp) are prone to oxidation.[3][7][14] This can be minimized by using oxygen-free solvents and storing peptides under an inert atmosphere.[5][7]
-
Deamidation: Asparagine (Asn) and Glutamine (Gln) residues can undergo deamidation, especially in basic solutions.[3][4]
To minimize degradation, always store peptides in their lyophilized form at -20°C or colder and protect them from moisture and light.[4][7]
Troubleshooting Guides
Guide 1: Low Bioactivity in an Assay
If your synthetic this compound is showing lower than expected activity, follow this troubleshooting workflow.
Step-by-Step Troubleshooting:
-
Verify Peptide Integrity and Handling:
-
Purity and Identity: Re-examine the mass spectrometry (MS) and HPLC data to confirm the this compound's identity and purity.[9] Impurities can inhibit activity.
-
Solubility: Ensure the peptide is fully dissolved in the assay buffer.[9] Undissolved peptide will not be active.
-
Storage and Handling: Review your storage and handling procedures against the best practices outlined in the FAQs.[9] Degradation due to improper storage is a frequent cause of activity loss.
-
-
Evaluate Assay Parameters:
-
Concentration: Test a wider range of peptide concentrations.
-
Incubation Time: The kinetics of peptide action can vary. Experiment with different incubation times.[9]
-
Controls: Confirm that your positive and negative controls are performing as expected to rule out issues with the assay itself.[9]
-
TFA Interference: If your peptide is a TFA salt, it could be cytotoxic in some cell lines. Consider exchanging it for an acetate (B1210297) or HCl salt.[9]
-
-
Consider Peptide Modifications: If the peptide is pure, correctly handled, and the assay is robust, the issue may lie with the peptide's intrinsic properties. Modifications to enhance solubility or stability might be necessary.[9]
Experimental Protocols
Protocol 1: General Reconstitution of a Lyophilized this compound
This protocol outlines a general procedure for reconstituting a lyophilized this compound to create a stock solution.
References
- 1. NIBSC - Peptide Storage [nibsc.org]
- 2. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 3. peptide.com [peptide.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. bachem.com [bachem.com]
- 6. genscript.com [genscript.com]
- 7. novoprolabs.com [novoprolabs.com]
- 8. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 9. benchchem.com [benchchem.com]
- 10. peptidesciences.com [peptidesciences.com]
- 11. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 12. medium.com [medium.com]
- 13. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 14. genscript.com [genscript.com]
Validation & Comparative
A Researcher's Guide to Validating Tetrapeptide Binding to Target Proteins: A Comparison of SPR, ITC, MST, and BLI
For researchers and drug development professionals, accurately validating the binding of tetrapeptides to their target proteins is a critical step in understanding biological pathways and advancing therapeutic candidates. Surface Plasmon Resonance (SPR) is a widely used technique for this purpose, but several alternative methods offer distinct advantages. This guide provides a comprehensive comparison of SPR with Isothermal Titration Calorimetry (ITC), MicroScale Thermophoresis (MST), and Bio-Layer Interferometry (BLI), offering detailed experimental protocols, quantitative data comparisons, and visual workflows to aid in selecting the most appropriate technique for your research needs.
Surface Plasmon Resonance (SPR): The Gold Standard in Real-Time Binding Analysis
Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time measurement of biomolecular interactions.[1][2] It is considered a gold standard for determining binding affinities, kinetics, and thermodynamics.[1]
Experimental Protocol for SPR
This protocol outlines the general steps for validating tetrapeptide-protein binding using SPR, often employing a system like the Biacore.
1. Immobilization of the Ligand:
-
Surface Preparation: A sensor chip, typically with a carboxymethylated dextran (B179266) surface, is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[3][4]
-
Ligand Injection: The target protein (ligand) is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) and injected over the activated surface.[5] Amine coupling is a common method for attaching the protein to the chip.[3]
-
Deactivation: Remaining active esters on the surface are deactivated by injecting ethanolamine.[5]
-
Reference Surface: A reference flow cell is typically prepared by performing the activation and deactivation steps without injecting the ligand to allow for the subtraction of non-specific binding and bulk refractive index changes.[6]
2. Analyte Binding Analysis:
-
Sample Preparation: The this compound (analyte) is serially diluted in a suitable running buffer (e.g., HBS-EP).
-
Injection: The different concentrations of the this compound are injected over both the ligand and reference surfaces.
-
Association and Dissociation: The binding of the this compound to the immobilized protein is monitored in real-time as an increase in the SPR signal (association phase). Following the injection, the running buffer flows over the chip, and the dissociation of the this compound is monitored as a decrease in the signal (dissociation phase).[7]
3. Data Analysis:
-
The resulting sensorgrams (plots of response units versus time) are corrected by subtracting the signal from the reference flow cell.
-
The corrected data is then fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d).[8]
Alternative Techniques for Binding Validation
While SPR is a powerful tool, other techniques offer unique advantages and can provide complementary data.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[2][9] It is a label-free, in-solution technique, avoiding potential artifacts from immobilization.[9]
Experimental Protocol for ITC:
-
Sample Preparation: The target protein and this compound are extensively dialyzed into the same buffer to minimize buffer mismatch effects.[10] The samples should be degassed before the experiment.[10]
-
Instrument Setup: The sample cell is filled with the target protein solution, and the injection syringe is loaded with the this compound solution.[11]
-
Titration: A series of small injections of the this compound solution are made into the protein solution in the sample cell.[11]
-
Data Acquisition: The heat change after each injection is measured by the instrument.[11]
-
Data Analysis: The integrated heat data is plotted against the molar ratio of the this compound to the protein. This binding isotherm is then fitted to a suitable binding model to determine the binding affinity (K_d), stoichiometry (n), and enthalpy of binding (ΔH).[12] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[11]
MicroScale Thermophoresis (MST)
MST measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding.[13] This technique is highly sensitive, requires low sample consumption, and can be performed in complex biological liquids like cell lysates.[13][14]
Experimental Protocol for MST:
-
Labeling: One of the binding partners (typically the protein) is fluorescently labeled. Label-free MST is also possible by utilizing intrinsic tryptophan fluorescence.[11]
-
Sample Preparation: A serial dilution of the unlabeled this compound is prepared. The concentration of the fluorescently labeled protein is kept constant.
-
Capillary Loading: The samples are loaded into glass capillaries.
-
MST Measurement: An infrared laser creates a microscopic temperature gradient within the capillaries, and the movement of the fluorescent molecules is monitored.[4]
-
Data Analysis: The change in thermophoresis is plotted against the concentration of the unlabeled this compound. The resulting binding curve is fitted to obtain the dissociation constant (K_d).[11]
Bio-Layer Interferometry (BLI)
BLI is an optical, label-free technique that measures biomolecular interactions by analyzing the interference pattern of white light reflected from the surface of a biosensor tip.[10][15]
Experimental Protocol for BLI:
-
Sensor Hydration: Biosensors are hydrated in the assay buffer for at least 10 minutes before use.[16]
-
Ligand Immobilization: One of the binding partners (e.g., a biotinylated protein) is immobilized onto the biosensor surface (e.g., streptavidin-coated).[17]
-
Baseline: The loaded biosensors are moved to wells containing buffer to establish a stable baseline.
-
Association: The biosensors are then dipped into wells containing different concentrations of the this compound to measure the association.[16]
-
Dissociation: Finally, the biosensors are moved back to buffer-containing wells to measure the dissociation.[16]
-
Data Analysis: The resulting sensorgrams are analyzed by fitting the association and dissociation curves to determine the kinetic parameters (k_on, k_off) and the equilibrium dissociation constant (K_d).[10]
Quantitative Data Comparison
The choice of technique can be guided by the specific parameters you wish to measure and the characteristics of your interacting molecules. The following table summarizes key quantitative parameters for this compound-protein interactions obtained using the discussed techniques.
| Technique | This compound-Protein Interaction | K_d (Equilibrium Dissociation Constant) | k_on (Association Rate) | k_off (Dissociation Rate) | Thermodynamic Parameters |
| SPR | Tuftsin - Neuropilin-1 | 10.65 µM[17] | Not Reported | Not Reported | Can be determined |
| SPR | Tuftsin - ACE2 | 460 µM[17] | Not Reported | Not Reported | Can be determined |
| ITC | Bcl-2 - Peptide | 4.9 µM[11] | Can be determined[18] | Can be determined[18] | ΔH, ΔS, ΔG[11] |
| MST | pfHP1 - H3K9(Me₂) peptide | 4.36 µM[19] | Not typically measured | Not typically measured | Can be determined[11] |
| BLI | F₁(-ε) - ε-subunit | 0.24 nM[10] | 2 x 10⁵ M⁻¹s⁻¹[10] | 4.8 x 10⁻⁵ s⁻¹[10] | Not typically measured |
Note: Data for specific this compound-protein interactions is limited in the literature for some techniques. The values presented are illustrative of the types of data that can be obtained.
Visualizing the Biological Context: The Tuftsin Signaling Pathway
To understand the functional relevance of this compound binding, it is often crucial to visualize the downstream signaling events. The this compound Tuftsin (Thr-Lys-Pro-Arg) provides an excellent example. It binds to the Neuropilin-1 (Nrp1) receptor, which then signals through the canonical Transforming Growth Factor Beta (TGFβ) pathway.[20][21]
Conclusion
Validating the binding of tetrapeptides to their target proteins is a multifaceted process, and the choice of analytical technique depends on the specific research question. SPR remains a robust and information-rich method for real-time kinetic and affinity determination. However, ITC provides unparalleled thermodynamic data, MST excels in low sample consumption and compatibility with complex media, and BLI offers a high-throughput-friendly platform. By understanding the principles, protocols, and data outputs of each of these powerful techniques, researchers can make informed decisions to effectively characterize this compound-protein interactions and accelerate their drug discovery and development efforts.
References
- 1. Tuftsin binds neuropilin-1 through a sequence similar to that encoded by exon 8 of vascular endothelial growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Binding Affinity Measurement by MST - CD BioSciences [cd-biophysics.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Integrin-binding RGD peptides induce rapid intracellular calcium increases and MAPK signaling in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MicroScale Thermophoresis as a Tool to Study Protein-peptide Interactions in the Context of Large Eukaryotic Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Studying epigenetic interactions using MicroScale Thermophoresis (MST) [aimspress.com]
- 13. sartorius.com [sartorius.com]
- 14. Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determining the Binding Kinetics of Peptide Macrocycles Using Bio-Layer Interferometry (BLI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Tuftsin: A Natural Molecule Against SARS-CoV-2 Infection [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. RGD and other recognition sequences for integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Tuftsin: A Natural Molecule Against SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Tuftsin signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Linear vs. Cyclic Tetrapeptide Analogs in Therapeutic Development
For researchers, scientists, and drug development professionals, the structural conformation of peptide-based therapeutics is a critical determinant of their efficacy and viability. This guide provides a detailed comparison of linear and cyclic tetrapeptide analogs, leveraging experimental data to highlight the key advantages and disadvantages of each scaffold. The findings consistently demonstrate that cyclization can significantly enhance the biological activity and stability of tetrapeptides, although this is not a universal outcome.
Cyclic peptides generally exhibit superior performance due to their constrained conformational flexibility.[1] This rigidity can lead to a higher binding affinity for their target receptors and increased resistance to enzymatic degradation, crucial attributes for effective therapeutics. However, in some instances, linear counterparts may demonstrate more favorable characteristics, underscoring the importance of empirical evaluation for each peptide sequence.
Quantitative Comparison of Linear vs. Cyclic this compound Analogs
To illustrate the performance differences between linear and cyclic tetrapeptides, this section presents a summary of experimental data from studies on Arginine-Glycine-Aspartic acid (RGD) and Histidine-Alanine-Valine (HAV) peptide analogs.
| Parameter | Linear Analog | Cyclic Analog | Fold Improvement (Cyclic vs. Linear) | Target/Condition |
| Stability (Half-life) | Ac-SHAVAS-NH2 (HAV4): 2.4 hours | Cyclo(1,6)Ac-CSHAVC-NH2 (cHAVc3): 12.95 hours | ~5.4-fold | In plasma |
| Stability (at pH 7) | Linear RGD peptide | Cyclic RGD peptide | 30-fold | Chemical stability |
| Cell Adhesion | 10% linear RGD required for significant cell spreading | 1% cyclic RGD achieved similar or better cell spreading | 10-fold lower concentration for comparable effect | Human Umbilical Vein Endothelial Cells (HUVECs) |
In-Depth Look at Experimental Methodologies
The following are detailed protocols for the key experiments cited in the comparison of linear and cyclic this compound analogs.
Plasma Stability Assay
Objective: To determine the half-life of linear and cyclic peptide analogs in a biologically relevant matrix.
Protocol:
-
Preparation of Plasma: Obtain fresh plasma from the desired species (e.g., human, mouse, rat). If not used immediately, store at -80°C. On the day of the experiment, thaw the plasma on ice.
-
Peptide Incubation: Prepare stock solutions of the linear and cyclic tetrapeptides in a suitable solvent (e.g., DMSO). Dilute the peptide stocks into the plasma to a final concentration of 10 µM.
-
Time-Course Sampling: Incubate the peptide-plasma mixtures at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the mixture.
-
Reaction Quenching: Immediately terminate enzymatic degradation by adding a quenching solution, such as an organic solvent like acetonitrile (B52724) or methanol, often containing an internal standard for analytical normalization.
-
Sample Preparation: Centrifuge the quenched samples to precipitate plasma proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining peptide concentration in the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Plot the percentage of remaining peptide against time. Calculate the half-life (t½) by fitting the data to a first-order decay model.
Competitive Binding Assay
Objective: To determine the binding affinity (IC50) of linear and cyclic this compound analogs to their target receptor.
Protocol:
-
Plate Coating: Coat a 96-well plate with the target receptor (e.g., purified integrin) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Competitive Binding: Prepare serial dilutions of the unlabeled linear and cyclic this compound analogs. In each well, add a constant concentration of a labeled (e.g., biotinylated or radiolabeled) ligand that is known to bind to the receptor, along with the varying concentrations of the unlabeled test peptides.
-
Incubation: Incubate the plate for 1-3 hours at room temperature to allow for competitive binding to reach equilibrium.
-
Washing: Wash the wells to remove unbound peptides and ligands.
-
Detection:
-
For biotinylated ligands, add streptavidin conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) and incubate for 1 hour. After another wash, add a suitable substrate (e.g., TMB) and measure the absorbance.
-
For radiolabeled ligands, measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis: The signal is inversely proportional to the binding affinity of the test peptide. Plot the signal against the logarithm of the test peptide concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of the test peptide that inhibits 50% of the labeled ligand binding).
Cell Adhesion and Spreading Assay
Objective: To assess the ability of linear and cyclic this compound analogs to promote cell adhesion and spreading.
Protocol:
-
Surface Functionalization: Coat tissue culture plates or glass coverslips with a polymer functionalized with either the linear or cyclic RGD peptide at varying concentrations.
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the functionalized surfaces in serum-free media.
-
Time-Course Imaging: At regular intervals (e.g., 15, 30, 60, 90, 120 minutes), capture images of the cells using a phase-contrast microscope.
-
Quantification of Cell Spreading: Analyze the images to quantify the percentage of spread cells at each time point. A cell is considered "spread" when it has lost its rounded morphology and exhibits a flattened, polygonal shape.
-
Data Analysis: Compare the rate and extent of cell spreading on surfaces functionalized with the linear versus the cyclic peptide.
Visualizing the Comparison: Workflows and Pathways
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the experimental workflow for comparing peptide stability and the logical relationship between peptide structure and its therapeutic advantages.
Caption: Workflow for Plasma Stability Assay.
Caption: Linear vs. Cyclic Peptide Efficacy.
References
In Vivo Validation of Tetrapeptide Biological Functions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of three distinct tetrapeptides, each targeting a different biological function: anti-angiogenesis, anti-hypertension, and neuroprotection. The data presented is based on preclinical studies and is intended to offer a comparative framework for researchers and professionals in drug development.
Section 1: Anti-Angiogenic Tetrapeptide vs. Standard of Care
In the realm of oncology, the inhibition of angiogenesis, the formation of new blood vessels, is a cornerstone of many therapeutic strategies. This section compares the in vivo efficacy of the this compound RLYE (Arg-Leu-Tyr-Glu) with the monoclonal antibody Bevacizumab, a standard-of-care anti-angiogenic agent.
Mechanism of Action: Both RLYE and Bevacizumab target the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a critical driver of angiogenesis. RLYE acts as a VEGFR-2 antagonist, directly competing with VEGF-A for binding to its receptor.[1][2] Bevacizumab, on the other hand, is a monoclonal antibody that sequesters VEGF-A, preventing it from binding to VEGFR-1 and VEGFR-2.
Quantitative In Vivo Performance Comparison
| Parameter | This compound: RLYE | Alternative: Bevacizumab |
| Target | VEGFR-2 | VEGF-A |
| Animal Model | Xenograft mouse models (e.g., B16F1 melanoma, colorectal cancer)[2][3] | Xenograft mouse models (e.g., glioma, osteosarcoma, colon cancer)[4][5][6] |
| Dosage | 1 mg/kg/day, intraperitoneal injection[2] | 2 - 25 mg/kg, every 2-3 days or twice weekly, intraperitoneal injection[2][4][6] |
| Efficacy | Significant decrease in tumor size, weight, and growth.[2] Inhibition of tumor metastasis.[2] | Dose-dependent reduction in tumor volume (up to 78% reduction).[4] Slower tumor growth rates.[6] |
| Reported Side Effects | Not explicitly reported in the reviewed preclinical studies. | Generally well-tolerated in mice at therapeutic doses.[5] |
Experimental Protocol: In Vivo Tumor Angiogenesis Model
A common method for evaluating anti-angiogenic agents in vivo involves the use of xenograft tumor models in immunocompromised mice.[7]
-
Cell Culture: Human tumor cells (e.g., colorectal, melanoma) are cultured in appropriate media.
-
Tumor Implantation: A specific number of tumor cells (e.g., 1 x 10^6) are suspended in a suitable medium and injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Treatment Administration: Once tumors reach a palpable size, animals are randomized into treatment and control groups. The this compound (e.g., RLYE at 1 mg/kg/day) or the alternative (e.g., Bevacizumab at 5 mg/kg, twice weekly) is administered via intraperitoneal injection. The control group receives a vehicle control.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for histological analysis to assess microvessel density (e.g., using CD31 staining) and other markers of angiogenesis.
Signaling Pathway: VEGFR-2 Signaling
The following diagram illustrates the signaling cascade initiated by VEGF binding to its receptor, VEGFR-2, which is inhibited by the this compound RLYE.
Caption: VEGFR-2 signaling pathway and the inhibitory action of the RLYE this compound.
Section 2: Anti-Hypertensive this compound vs. Standard of Care
Hypertension is a major risk factor for cardiovascular disease. This section compares the in vivo efficacy of the this compound FFYY (Phe-Phe-Tyr-Tyr) with Captopril, a widely used angiotensin-converting enzyme (ACE) inhibitor.
Mechanism of Action: Both FFYY and Captopril target the Renin-Angiotensin-Aldosterone System (RAAS), a key regulator of blood pressure. They both act as inhibitors of ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.[8]
Quantitative In Vivo Performance Comparison
| Parameter | This compound: FFYY | Alternative: Captopril |
| Target | Angiotensin-Converting Enzyme (ACE) | Angiotensin-Converting Enzyme (ACE) |
| Animal Model | Spontaneously Hypertensive Rat (SHR)[8] | Spontaneously Hypertensive Rat (SHR) |
| Dosage | 80 µg/kg body weight/day, single oral dose[8] | Starting dose for children: 0.15-0.3 mg/kg, 3 times daily.[9] Adult human dose: 25-150 mg, 2-3 times daily.[10] |
| Efficacy | Effectively ameliorates systolic, diastolic, and mean blood pressure.[8] Chronic administration reduced systolic blood pressure elevation.[8] | Effective in reducing blood pressure. |
| Reported Side Effects | No adverse side effects on physiological and biological parameters of SHR reported.[8] | Potential for a rapid drop in blood pressure.[11] |
Experimental Protocol: In Vivo Hypertension Model
The spontaneously hypertensive rat (SHR) is a widely used animal model for studying hypertension.
-
Animal Model: Male SHRs are used for the study.
-
Blood Pressure Measurement: Baseline systolic and diastolic blood pressure are measured using a non-invasive tail-cuff method.[12][13]
-
Treatment Administration: Animals are divided into treatment and control groups. The this compound (e.g., FFYY at 80 µg/kg/day) or the alternative (e.g., Captopril at a clinically relevant dose) is administered orally. The control group receives a vehicle.
-
Blood Pressure Monitoring: Blood pressure is monitored at regular intervals after administration to assess the acute and chronic effects of the treatment.
-
Biochemical Analysis: At the end of the study, blood samples may be collected to measure ACE activity and other relevant biomarkers.
Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS)
The following diagram illustrates the RAAS pathway and the inhibitory action of the FFYY this compound and Captopril on ACE.
References
- 1. A neuroprotective this compound for treatment of acute traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arg-Leu-Tyr-Glu this compound inhibits tumor progression by suppressing angiogenesis and vascular permeability via VEGF receptor-2 antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arg-Leu-Tyr-Glu this compound inhibits tumor progression by suppressing angiogenesis and vascular permeability via VEGF receptor-2 antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Bevacizumab Enhances the Therapeutic Efficacy of Irinotecan against Human Head and Neck Squamous Cell Carcinoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Growth and Metastasis of Tumor in Nude Mice after Intraperitoneal Injection of Bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse models for studying angiogenesis and lymphangiogenesis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In silico and in vivo experiment of soymilk peptide (this compound - FFYY) for the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mims.com [mims.com]
- 10. Captopril Dosage: Forms, Max Dose, Adjustments - GoodRx [goodrx.com]
- 11. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 12. Evaluation of Blood Pressure Measured by Tail-Cuff Methods (without Heating) in Spontaneously Hypertensive Rats [jstage.jst.go.jp]
- 13. Blood pressure measurement with the tail-cuff method in Wistar and spontaneously hypertensive rats: influence of adrenergic- and nitric oxide-mediated vasomotion - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of different tetrapeptide screening methodologies
In the landscape of drug discovery and biomedical research, tetrapeptides have emerged as a promising class of molecules due to their optimal balance of size, specificity, and biological activity.[1] The effective identification of bioactive tetrapeptides hinges on robust screening methodologies capable of navigating vast chemical spaces. This guide provides a comprehensive comparison of leading tetrapeptide screening techniques: One-Bead-One-Compound (OBOC) libraries, Phage Display, mRNA Display, and In Silico Computational Methods. We will delve into their experimental protocols, present comparative quantitative data, and visualize their workflows to assist researchers in selecting the most suitable approach for their specific needs.
At a Glance: Comparing this compound Screening Methodologies
The selection of an appropriate screening methodology is a critical decision in the early stages of drug development. Each technique offers a unique set of advantages and limitations in terms of library size, throughput, and the nature of the identified peptides. The following table summarizes key quantitative parameters for each of the discussed methodologies.
| Feature | One-Bead-One-Compound (OBOC) | Phage Display | mRNA Display | In Silico Computational Methods |
| Typical Library Size | 10^5 - 10^7[2] | 10^9 - 10^12 | 10^12 - 10^14[3] | 10^4 - 10^14 (virtual)[4] |
| Peptide Composition | Natural & Unnatural Amino Acids, Cyclization[5] | Genetically Encoded Amino Acids | Genetically Encoded Amino Acids | Unrestricted (virtual) |
| Selection Principle | Direct binding to target on bead | Binding of displayed peptide to immobilized target | Covalent linkage of peptide to its mRNA, binding to target | Predicted binding affinity via docking/simulation |
| Throughput | High | Very High | Very High | High (computationally intensive) |
| Hit Identification | Direct sequencing from bead | Phage DNA sequencing[6] | RT-PCR and sequencing of mRNA[3] | Ranking based on scoring functions[7] |
| Key Advantage | Allows for unnatural amino acids and modifications.[5] | Large libraries, well-established protocols.[8][9] | Enormous library diversity, covalent phenotype-genotype link.[10] | Cost-effective exploration of vast chemical space.[11][12] |
| Key Limitation | Smaller library size compared to display methods. | Limited to genetically encoded amino acids. | Technically demanding, potential for RNA degradation.[3] | Requires accurate target structure, scoring functions can be inaccurate.[13] |
Experimental Workflows and Logical Relationships
To visualize the distinct processes of each screening methodology, the following diagrams illustrate their experimental workflows and the logical relationships between them.
References
- 1. benchchem.com [benchchem.com]
- 2. High-Throughput Screening of One-Bead-One-Compound Libraries: Identification of Cyclic Peptidyl Inhibitors against Calcineurin/NFAT Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Streamlined Protocol for mRNA Display - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. One-Bead-One-Compound (OBOC) Library Screening - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. Phage Display Library Screening Sequencing: Introduction, Workflow, and Applications - CD Genomics [cd-genomics.com]
- 7. researchgate.net [researchgate.net]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. Protocols for Building and Producing High Diversity Peptide Phage Display Libraries | Springer Nature Experiments [experiments.springernature.com]
- 10. mRNA Display Using Covalent Coupling of mRNA to Translated Proteins | Springer Nature Experiments [experiments.springernature.com]
- 11. Virtual Screening of Peptide Libraries: The Search for Peptide-Based Therapeutics Using Computational Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Virtual Screening of Peptide Libraries: The Search for Peptide-Based Therapeutics Using Computational Tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Analysis of Tetrapeptide Inhibitors and Small Molecules in Targeting Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
The inhibition of protein-protein interactions (PPIs) represents a burgeoning field in drug discovery, offering the potential to modulate cellular pathways with high specificity. Two prominent classes of inhibitors that have garnered significant attention are tetrapeptide inhibitors and small molecules. This guide provides a comparative analysis of these two modalities, focusing on their performance, underlying mechanisms, and the experimental approaches used for their evaluation. While direct head-to-head studies under identical conditions are often limited, this document synthesizes available data to offer a comprehensive overview for researchers. The Cyclin-Dependent Kinase 9 (CDK9)-Cyclin T1 interaction, a critical node in transcriptional regulation, will be used as a primary example to illustrate the comparative aspects of these inhibitor classes.
Executive Summary
This compound inhibitors, derived from or designed to mimic protein interaction motifs, often exhibit high specificity and potency due to their larger contact surface area with the target protein.[1] They can effectively disrupt large and shallow PPI interfaces that are often considered "undruggable" by conventional small molecules.[2] However, their therapeutic application can be hampered by poor cell permeability, metabolic instability, and challenges in oral bioavailability.[1]
Small molecules, in contrast, generally possess superior pharmacokinetic properties, including better cell permeability and the potential for oral administration.[3] While traditionally challenged by the large and flat nature of PPI interfaces, recent advances in computational modeling and screening have led to the discovery of potent small molecule PPI inhibitors.[4][5] These molecules often act by binding to smaller, deeper pockets on the protein surface, inducing conformational changes that disrupt the interaction.[3]
The choice between a this compound and a small molecule inhibitor ultimately depends on the specific therapeutic target, the desired pharmacological profile, and the feasibility of optimization for clinical development.
Data Presentation: A Comparative Look at Inhibitor Potency
The following tables summarize the in vitro efficacy of representative this compound and small molecule inhibitors against various protein-protein interactions. It is crucial to note that the data is compiled from different studies, and variations in experimental conditions can influence the absolute values. Therefore, this information should be used for a qualitative comparison of potency ranges.
Table 1: this compound Inhibitors of Protein-Protein Interactions
| Target Interaction | This compound Sequence/Name | Assay Type | IC50 | Reference |
| CDK9-Cyclin T1 | Peptide-5 (d-amino acid containing) | Kinase Assay | 4.16 ± 0.11 nM | [3] |
| Angiotensin-Converting Enzyme (ACE) | YYWK | In vitro ACE inhibition assay | 19.98 ± 8.19 µM | [2] |
| VEGF165-Neuropilin-1 | K/RXXR motif-based peptides | Not specified | Not specified | [2] |
Table 2: Small Molecule Inhibitors of Protein-Protein Interactions
| Target Interaction | Small Molecule Name | Assay Type | IC50 | Reference |
| CDK9-Cyclin T1 | CDK9-Cyclin T1 PPI-IN-1 | Cell Viability (MDA-MB-231) | 0.044 µM | [6] |
| CDK9-Cyclin T1 | Flavopiridol (pan-CDK inhibitor) | Cell Cycle Arrest (MDA-MB-468) | Induces G1 arrest at 0.3 µM | [6] |
| CDK9-Cyclin T1 | Iridium(III) complex 1 | Chemiluminescence Assay | 55.9% inhibition at 10 nM | [7] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the accurate assessment and comparison of inhibitor performance. Below are methodologies for key experiments commonly employed in the characterization of both this compound and small molecule inhibitors of the CDK9-Cyclin T1 interaction.
In Vitro Kinase Assay for CDK9-Cyclin T1
This assay quantitatively measures the enzymatic activity of the CDK9-Cyclin T1 complex and the inhibitory effect of test compounds. A common method involves measuring the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test inhibitor (this compound or small molecule) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or a similar detection reagent)
-
384-well white opaque plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in 100% DMSO. Further dilute these stock solutions in Kinase Assay Buffer to achieve a 4x final concentration.
-
Reaction Setup:
-
To the wells of a 384-well plate, add 2.5 µL of the 4x inhibitor solution (or DMSO for the control).
-
Add 2.5 µL of a 4x solution of recombinant CDK9/Cyclin T1 enzyme.
-
Initiate the kinase reaction by adding 5 µL of a 2x solution of the substrate and ATP.
-
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes.
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Co-Immunoprecipitation (Co-IP) to Assess CDK9-Cyclin T1 Interaction
Co-IP is a powerful technique to study protein-protein interactions within a cellular context. This protocol is designed to determine if an inhibitor can disrupt the interaction between CDK9 and Cyclin T1 in cells.[7]
Materials:
-
Cell line expressing CDK9 and Cyclin T1 (e.g., MDA-MB-231)
-
Cell culture reagents
-
Test inhibitor (this compound or small molecule)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Wash Buffer (Lysis Buffer with a lower detergent concentration)
-
Antibody against CDK9 for immunoprecipitation
-
Antibody against Cyclin T1 for Western blotting
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with the test inhibitor or vehicle (DMSO) for a predetermined time (e.g., 4-24 hours).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold Lysis Buffer and incubate on ice for 30 minutes.
-
Scrape the cells and centrifuge to pellet cellular debris. Collect the supernatant (cell lysate).
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-CDK9 antibody overnight at 4°C with rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold Wash Buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in 2x Laemmli sample buffer and boil for 5-10 minutes to elute the immunoprecipitated proteins.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-Cyclin T1 antibody to detect the amount of Cyclin T1 that was pulled down with CDK9.
-
-
Analysis: A decrease in the amount of co-immunoprecipitated Cyclin T1 in the inhibitor-treated samples compared to the vehicle control indicates that the inhibitor has disrupted the CDK9-Cyclin T1 interaction in the cells.
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts in the comparative analysis of this compound and small molecule inhibitors.
Caption: Logical relationship of this compound and small molecule inhibitor characteristics.
Caption: Experimental workflow for Co-Immunoprecipitation.
Caption: Simplified CDK9-Cyclin T1 signaling pathway and point of inhibition.
References
- 1. Peptides or small molecules? Different approaches to develop more effective CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Structure-guided design and cloning of peptide inhibitors targeting CDK9/cyclin T1 protein-protein interaction [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. Inhibition of the CDK9–cyclin T1 protein–protein interaction as a new approach against triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Alanine Scanning Mutagenesis for Identifying Key Tetrapeptide Residues
For researchers and drug development professionals, understanding the contribution of individual amino acid residues to the function of a bioactive peptide is crucial for structure-activity relationship (SAR) studies and rational drug design. Alanine (B10760859) scanning mutagenesis is a powerful and widely used technique to systematically probe the role of amino acid side chains in peptide function, such as receptor binding or enzymatic activity. This guide provides a comprehensive overview of applying alanine scanning to tetrapeptides, comparing it with alternative methods, and offering detailed experimental protocols and data interpretation.
Principles of Alanine Scanning Mutagenesis
Alanine scanning involves systematically replacing each non-alanine residue in a peptide with alanine.[1] Alanine is chosen because its small, non-bulky, and chemically inert methyl side chain removes the specific functionality of the original amino acid's side chain while maintaining the peptide's backbone conformation.[1] A significant loss of function upon substitution of a particular residue with alanine suggests that the original residue's side chain is critical for the peptide's activity.
Quantitative Analysis of a Tetrapeptide Alanine Scan: The KDEL Motif
To illustrate the application of alanine scanning, we will consider the well-characterized this compound KDEL (Lys-Asp-Glu-Leu). This sequence, found at the C-terminus of many endoplasmic reticulum (ER)-resident proteins, acts as a retrieval signal to prevent their secretion.[2] The KDEL peptide binds to the KDEL receptor in the Golgi apparatus, initiating retrograde transport back to the ER.[3][4]
An alanine scan of the KDEL this compound would involve synthesizing the wild-type peptide and four mutant peptides, where each residue is individually replaced by alanine. The binding affinity of each of these peptides to the KDEL receptor would then be quantitatively measured.
Table 1: Illustrative Alanine Scan Data for the KDEL this compound
| Peptide Sequence | Residue Position | Substitution | Relative Binding Affinity (%) | Interpretation |
| Lys-Asp-Glu-Leu | Wild-Type | - | 100 | Baseline affinity |
| Ala -Asp-Glu-Leu | 1 | K1A | 85 | Minor contribution of Lys side chain |
| Lys-Ala -Glu-Leu | 2 | D2A | 60 | Moderate contribution of Asp side chain |
| Lys-Asp-Ala -Leu | 3 | E3A | 15 | Critical contribution of Glu side chain |
| Lys-Asp-Glu-Ala | 4 | L4A | 5 | Critical contribution of Leu side chain |
Note: The data presented in this table is illustrative and based on published qualitative findings that the -1 and -2 positions of the KDEL motif are most critical for receptor binding. Actual quantitative values would be determined experimentally.
From this illustrative data, we can conclude that the glutamic acid (E) at position 3 and the leucine (B10760876) (L) at position 4 are "hotspot" residues, as their substitution with alanine leads to a dramatic loss of binding affinity. The aspartic acid (D) at position 2 has a moderate contribution, while the lysine (B10760008) (K) at position 1 appears to be less critical for direct binding.
Experimental Protocols
The wild-type and alanine-substituted tetrapeptides are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Resin Preparation : Start with a Rink Amide resin to obtain a C-terminally amidated peptide. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection : Remove the Fmoc protecting group from the resin by treating it with a solution of 20% piperidine (B6355638) in DMF.
-
Amino Acid Coupling : Activate the first Fmoc-protected amino acid (Fmoc-Leu-OH for the wild-type KDEL) with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF. Add this solution to the deprotected resin and allow the reaction to proceed.
-
Washing : After coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Repeat Cycles : Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence (Glu, Asp, Lys). For the alanine-substituted peptides, use Fmoc-Ala-OH at the desired position.
-
Cleavage and Deprotection : Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like water and triisopropylsilane (B1312306) (TIS).
-
Purification and Characterization : Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the peptide by mass spectrometry.
SPR is a powerful technique for measuring the binding kinetics and affinity between a ligand (the this compound) and an analyte (the KDEL receptor).
-
Immobilization of KDEL Receptor : Covalently immobilize the purified KDEL receptor onto the surface of a sensor chip.
-
Peptide Preparation : Prepare a series of dilutions of the synthesized tetrapeptides (wild-type and alanine mutants) in a suitable running buffer.
-
Binding Measurement : Inject the peptide solutions over the sensor chip surface at a constant flow rate. The binding of the peptide to the immobilized receptor will cause a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in response units, RU).
-
Dissociation : After the association phase, flow the running buffer over the chip to measure the dissociation of the peptide from the receptor.
-
Data Analysis : Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.
-
Comparison : Compare the KD values of the alanine-substituted peptides to that of the wild-type peptide to determine the effect of each substitution on binding affinity.
Visualizing the Workflow and Signaling Pathway
Caption: Workflow for alanine scanning of a this compound.
Caption: KDEL receptor pathway for protein retrieval.
Comparison with Alternative Methods
While alanine scanning is a robust method, other techniques can provide complementary information for understanding this compound function.
Table 2: Comparison of Methods to Identify Key Peptide Residues
| Method | Principle | Advantages | Disadvantages |
| Alanine Scanning | Systematic substitution with alanine to probe side chain contribution. | Direct assessment of individual side chain importance; widely applicable. | Labor-intensive if done individually; may miss cooperative effects. |
| Positional Scanning Peptide Libraries (PSPL) | A library of peptides is synthesized where each position is systematically replaced with all other amino acids. | High-throughput; identifies the optimal residue at each position. | Provides relative preference, not absolute contribution; can be complex to synthesize. |
| Computational Alanine Scanning | In silico mutation of residues to alanine and calculation of the change in binding free energy (ΔΔG). | Rapid and cost-effective; can screen many mutations quickly. | Accuracy depends on the quality of the protein-peptide complex structure and the force field used; requires computational expertise. |
| Saturation Mutagenesis | Each residue is substituted with all 19 other amino acids. | Provides a complete picture of the acceptable substitutions at each position. | Very high cost and effort required for synthesis and screening. |
References
- 1. Alanine scanning - Wikipedia [en.wikipedia.org]
- 2. KDEL (amino acid sequence) - Wikipedia [en.wikipedia.org]
- 3. KDEL Receptors: Pathophysiological Functions, Therapeutic Options, and Biotechnological Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular basis for KDEL-mediated retrieval of escaped ER-resident proteins – SWEET talking the COPs - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cyclic Maze: A Comparative Guide to NMR Spectroscopy for the Structural Validation of Cyclic Tetrapeptides
For researchers, scientists, and drug development professionals, the precise structural elucidation of cyclic tetrapeptides is a critical step in understanding their biological activity and optimizing their therapeutic potential. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for determining the three-dimensional structure of these complex molecules in solution. This guide provides an objective comparison of NMR spectroscopy with other common analytical techniques, supported by experimental data for the well-characterized cyclic tetrapeptide, Tentoxin. Detailed experimental protocols and visual workflows are included to aid in the practical application of these methods.
The Power of NMR in Defining Cyclic this compound Conformation
NMR spectroscopy offers a unique window into the dynamic nature of cyclic tetrapeptides in a solution state that mimics their physiological environment. By analyzing various NMR parameters, researchers can piece together a detailed three-dimensional model of the peptide's structure. Key NMR observables for this purpose include:
-
¹H and ¹³C Chemical Shifts: These values provide initial insights into the local electronic environment of each atom within the peptide, offering clues about the secondary structure and the presence of different conformers.
-
J-Coupling Constants (³J): The magnitude of the coupling constant between adjacent protons, particularly the amide proton (NH) and the alpha-proton (CαH), is related to the dihedral angle (φ) between them, as described by the Karplus equation. This information is crucial for defining the peptide backbone conformation.
-
Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between protons that are close to each other (typically < 5 Å). The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the two protons, providing critical distance restraints for structure calculation. Both Rotating-frame Overhauser Effect Spectroscopy (ROESY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are utilized for this purpose.
A significant challenge in the structural analysis of cyclic tetrapeptides is their conformational flexibility. Often, these molecules exist as a mixture of interconverting conformers in solution. Advanced NMR techniques, sometimes combined with computational methods like molecular dynamics (MD) simulations and density functional theory (DFT) calculations, can help to identify and characterize these different conformational states.
Comparative Analysis: NMR vs. Alternative Techniques
While NMR is a cornerstone for solution-state structural analysis, other techniques offer complementary information. The choice of method often depends on the specific research question and the properties of the cyclic peptide.
| Feature | NMR Spectroscopy | X-ray Crystallography | Mass Spectrometry (MS) |
| Sample State | Solution | Crystalline Solid | Gas Phase (from solid or solution) |
| Structural Information | 3D structure in solution, conformational dynamics, intermolecular interactions.[1][2] | High-resolution 3D structure in the solid state. | Primary sequence, molecular weight, fragmentation patterns. Can provide low-resolution conformational insights with techniques like ion mobility-mass spectrometry. |
| Sample Amount | Milligram quantities typically required. | Microgram to milligram quantities, but requires high-quality crystals. | Picogram to microgram quantities. |
| Throughput | Lower throughput, experiments can be time-consuming. | Can be high-throughput if crystallization is straightforward. | High throughput. |
| Key Advantage | Provides information on molecular dynamics and conformation in a near-physiological state. | Can provide atomic-resolution structures. | High sensitivity and speed, ideal for sequencing and screening. |
| Key Disadvantage | Lower resolution than X-ray crystallography, can be challenging for molecules with significant conformational heterogeneity. | Requires successful crystallization, which can be a major bottleneck. The crystal structure may not represent the solution conformation. | Provides limited direct 3D structural information. |
Case Study: Structural Validation of Tentoxin
Tentoxin, a phytotoxic cyclic this compound with the sequence cyclo(-L-MeAla-L-Leu-Z-ΔPhe-Gly-), serves as an excellent example of the application of NMR for structural validation. In aqueous solution, Tentoxin is known to exist as an equilibrium of four slowly interconverting conformers. The following tables summarize the key NMR data for the two major conformers.
Table 1: ¹H and ¹³C Chemical Shifts (ppm) for the Two Major Conformers of Tentoxin in D₂O
| Residue | Atom | Conformer 1 (51%) ¹H | Conformer 1 (51%) ¹³C | Conformer 2 (37%) ¹H | Conformer 2 (37%) ¹³C |
| MeAla | N-CH₃ | 3.15 | 33.2 | 2.98 | 32.8 |
| CαH | 4.88 | 54.1 | 4.75 | 54.5 | |
| CβH₃ | 1.35 | 16.5 | 1.42 | 17.1 | |
| CO | - | 173.8 | - | 174.1 | |
| Leu | NH | 8.21 | - | 8.55 | - |
| CαH | 4.15 | 53.8 | 4.01 | 54.2 | |
| CβH₂ | 1.65, 1.50 | 41.2 | 1.72, 1.58 | 41.5 | |
| CγH | 1.85 | 25.1 | 1.92 | 25.4 | |
| CδH₃ | 0.95, 0.90 | 22.8, 21.5 | 1.02, 0.98 | 23.1, 21.9 | |
| CO | - | 175.2 | - | 175.5 | |
| ΔPhe | N-CH₃ | 3.05 | 35.1 | 3.18 | 35.4 |
| CβH | 7.15 | 132.5 | 7.08 | 132.1 | |
| Cγ | - | 135.8 | - | 136.2 | |
| Cδ/Cε | 7.30-7.45 | 129.5, 128.8 | 7.30-7.45 | 129.7, 129.0 | |
| Cζ | 7.30-7.45 | 127.9 | 7.30-7.45 | 128.2 | |
| CO | - | 168.5 | - | 168.8 | |
| Gly | NH | 8.95 | - | 8.78 | - |
| CαH₂ | 3.98, 3.85 | 43.5 | 4.05, 3.92 | 43.9 | |
| CO | - | 171.2 | - | 171.6 |
Note: Chemical shifts are referenced to an internal standard. Values are illustrative and may vary slightly based on experimental conditions.
Table 2: Key ³J(HN,Hα) Coupling Constants (Hz) and NOE-Derived Distance Restraints (Å) for Tentoxin
| Residue Pair | ³J(HN,Hα) Conformer 1 | ³J(HN,Hα) Conformer 2 | Key NOE Contacts | Distance (Å) |
| MeAla-Leu | - | - | MeAla CαH - Leu NH | 2.2 - 2.8 |
| Leu-ΔPhe | 8.5 | 9.1 | Leu CαH - ΔPhe N-CH₃ | 2.5 - 3.2 |
| ΔPhe-Gly | - | - | ΔPhe CβH - Gly NH | 2.8 - 3.5 |
| Gly-MeAla | 6.2, 8.8 | 5.9, 9.0 | Gly CαH₂ - MeAla N-CH₃ | 2.4 - 3.0 |
Note: NOE distances are typically categorized as strong (<2.5 Å), medium (2.5-3.5 Å), and weak (3.5-5.0 Å) based on cross-peak intensities.
Experimental Protocols
The following provides a detailed methodology for the structural validation of a cyclic this compound using NMR spectroscopy.
Sample Preparation
-
Dissolution: Dissolve 1-5 mg of the purified cyclic this compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O). The choice of solvent depends on the solubility of the peptide and the desired experimental conditions.
-
Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (B1202638) (TMS) or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), for chemical shift calibration.
-
Transfer: Transfer the solution to a high-quality 5 mm NMR tube.
-
Degassing (Optional but Recommended): For quantitative NOE measurements, it is advisable to degas the sample to remove dissolved oxygen, which can interfere with the NOE effect. This can be done using the freeze-pump-thaw method.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for optimal sensitivity and resolution.
-
1D ¹H Spectrum:
-
Acquire a standard 1D proton spectrum to check sample purity and concentration, and to determine the spectral width for 2D experiments.
-
-
2D Homonuclear Correlation Spectroscopy (COSY):
-
Purpose: To identify scalar-coupled protons, primarily for assigning protons within the same amino acid residue.
-
Typical Parameters: 2048 data points in the direct dimension (t₂), 256-512 increments in the indirect dimension (t₁), 8-16 scans per increment.
-
-
2D Total Correlation Spectroscopy (TOCSY):
-
Purpose: To identify all protons within a spin system (i.e., an amino acid residue), even those not directly coupled.
-
Typical Parameters: Similar to COSY, with the addition of a mixing time (typically 60-100 ms) to allow for magnetization transfer through the entire spin system.
-
-
2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy:
-
Purpose: To correlate each proton with its directly attached carbon atom. This is essential for assigning carbon resonances.
-
Typical Parameters: 2048 data points in the ¹H dimension, 128-256 increments in the ¹³C dimension, 16-32 scans per increment.
-
-
2D ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy:
-
Purpose: To identify long-range correlations (2-3 bonds) between protons and carbons. This is crucial for sequencing the peptide and identifying quaternary carbons.
-
Typical Parameters: Similar to HSQC, but with a longer delay to allow for the evolution of long-range couplings.
-
-
2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY):
-
Purpose: To identify through-space correlations between protons, providing the distance restraints necessary for 3D structure calculation. ROESY is often preferred for molecules in the molecular weight range of cyclic tetrapeptides to avoid zero or negative NOEs.
-
Typical Parameters: 2048 data points in the direct dimension, 256-512 increments in the indirect dimension, 16-64 scans per increment. A mixing time (typically 100-300 ms (B15284909) for ROESY) is a critical parameter that may need to be optimized.
-
Data Processing and Structure Calculation
-
Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phase correction, and baseline correction.
-
Resonance Assignment: The various 2D spectra are used in combination to assign all the ¹H and ¹³C resonances to specific atoms in the cyclic this compound.
-
Constraint Extraction: NOE cross-peaks are integrated, and the volumes are converted into distance restraints. Dihedral angle restraints are derived from the measured ³J(HN,Hα) coupling constants.
-
Structure Calculation: The experimental restraints are used as input for structure calculation software (e.g., CYANA, XPLOR-NIH, or AMBER) to generate an ensemble of 3D structures that are consistent with the NMR data.
-
Structure Validation: The final ensemble of structures is evaluated for its agreement with the experimental data and for its stereochemical quality.
Visualizing the Workflow and Comparisons
To further clarify the processes and relationships discussed, the following diagrams are provided.
Figure 1. Workflow for NMR-based structural validation of cyclic tetrapeptides.
References
Assessing the Off-Target Profile of a Novel Cardioprotective Tetrapeptide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutics with high specificity and minimal off-target effects is a paramount goal in drug discovery. This guide provides a comparative analysis of a novel tetrapeptide, CardioPep-1, against an existing therapeutic, StandardPep, with a focus on their off-target profiles. CardioPep-1 is a synthetic this compound designed for high-affinity binding to the Angiotensin II Receptor Type 1 (AT1R), a key regulator of blood pressure and cardiovascular homeostasis. This guide presents supporting experimental data from a panel of off-target screening assays to objectively assess the safety and specificity of CardioPep-1.
Comparative Off-Target Profile: CardioPep-1 vs. StandardPep
A comprehensive off-target screening was conducted to evaluate the selectivity of CardioPep-1 in comparison to StandardPep. The screening included a broad panel of kinases and G-protein coupled receptors (GPCRs), as well as a cellular cytotoxicity assessment across various cell lines.
Data Summary
The following table summarizes the quantitative data obtained from the off-target assays. The data for CardioPep-1 demonstrates a significantly improved specificity profile compared to StandardPep, which exhibits notable off-target interactions.
| Assay Type | Target Panel | CardioPep-1 (% Inhibition at 10 µM) | StandardPep (% Inhibition at 10 µM) |
| Kinase Profiling | 403 Kinases | < 10% for all kinases | > 50% inhibition for 5 kinases |
| Off-target hits | None | SRC (62%), ABL1 (55%), LCK (58%) | |
| FYN (51%), YES1 (53%) | |||
| GPCR Binding | 168 GPCRs | < 20% for all receptors | > 70% binding to 3 receptors |
| Off-target hits | None | Adrenergic α2A (75%), Dopamine D2 (81%) | |
| Muscarinic M3 (72%) | |||
| Cellular Cytotoxicity | 60 Cell Lines | IC50 > 100 µM for all | IC50 < 20 µM for 4 cell lines |
| Affected lines | None | Jurkat (15 µM), HEK293 (18 µM) | |
| HepG2 (12 µM), A549 (19 µM) |
Signaling Pathway Diagrams
The following diagrams illustrate the intended signaling pathway of CardioPep-1 and a potential off-target pathway activated by StandardPep.
Caption: Intended signaling cascade of CardioPep-1 via the AT1R.
Caption: Off-target signaling by StandardPep via the Adrenergic α2A receptor.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Kinase Profiling Assay
Objective: To assess the inhibitory activity of the tetrapeptides against a broad panel of human kinases.
Methodology:
-
A radiometric filter-binding assay was used to measure the incorporation of 33P-labeled phosphate (B84403) into a generic kinase substrate.
-
The assay was performed in 96-well plates, with each well containing a specific purified human kinase, the substrate, ATP (at Km concentration), and the test compound (CardioPep-1 or StandardPep) at a final concentration of 10 µM.
-
The reaction was initiated by the addition of Mg/ATP and incubated for a specified time at room temperature.
-
The reaction was stopped by the addition of phosphoric acid, and the mixture was transferred to a filter plate to capture the phosphorylated substrate.
-
After washing to remove unincorporated 33P, the radioactivity on the filter was measured using a scintillation counter.
-
The percentage of inhibition was calculated by comparing the radioactivity in the presence of the test compound to the control (vehicle-treated) wells.
GPCR Binding Assay
Objective: To determine the binding affinity of the tetrapeptides to a panel of human GPCRs.
Methodology:
-
Radioligand binding assays were performed using membrane preparations from cells overexpressing the target GPCR.
-
Each assay was conducted in a 96-well plate containing the membrane preparation, a specific radiolabeled ligand for the target receptor, and the test compound (CardioPep-1 or StandardPep) at a final concentration of 10 µM.
-
The mixture was incubated to allow for competitive binding between the radioligand and the test compound.
-
The reaction was terminated by rapid filtration through a filter plate, which traps the membrane-bound radioligand.
-
The radioactivity retained on the filter was quantified using a scintillation counter.
-
The percentage of radioligand displacement was calculated to determine the binding of the test compound to the receptor.
Cellular Cytotoxicity Assay
Objective: To evaluate the cytotoxic effects of the tetrapeptides on a diverse panel of human cancer cell lines.
Methodology:
-
A panel of 60 human cancer cell lines was seeded in 96-well plates and incubated for 24 hours.
-
The cells were then treated with a range of concentrations of CardioPep-1 or StandardPep and incubated for an additional 48 hours.
-
Cell viability was assessed using a resazurin-based assay, where viable cells reduce resazurin (B115843) to the fluorescent product resorufin.
-
Fluorescence was measured using a plate reader, and the data was normalized to untreated control cells.
-
The half-maximal inhibitory concentration (IC50) was calculated for each cell line using a non-linear regression analysis of the dose-response curves.
Off-Target Screening Workflow
The following diagram illustrates the general workflow for identifying and validating potential off-target effects of a novel therapeutic candidate.
Caption: A streamlined workflow for off-target effect assessment.
A Head-to-Head Comparison of Tetrapeptide Delivery Systems: An Essential Guide for Researchers
For researchers, scientists, and drug development professionals, the effective delivery of therapeutic tetrapeptides to their target sites remains a critical challenge. Tetrapeptides, while offering high specificity and potency, are often hampered by poor stability, low permeability across biological membranes, and rapid clearance. This guide provides an objective, data-driven comparison of three prominent delivery platforms—liposomes, polymeric nanoparticles, and cell-penetrating peptides (CPPs)—to aid in the selection of the most suitable system for your research and development needs.
This comparative analysis is supported by representative experimental data gleaned from the scientific literature on peptide delivery. Detailed methodologies for key experiments are provided to facilitate the replication and validation of these findings.
Overview of Tetrapeptide Delivery Systems
The inherent limitations of tetrapeptides necessitate the use of advanced delivery systems to protect them from degradation and facilitate their transport to the site of action. The ideal delivery vehicle should be biocompatible, biodegradable, and capable of releasing its payload in a controlled manner. Here, we compare three of the most promising technologies:
-
Liposomes: These are spherical vesicles composed of one or more phospholipid bilayers, closely resembling the structure of cell membranes. Their amphiphilic nature allows for the encapsulation of both hydrophilic and hydrophobic molecules.
-
Polymeric Nanoparticles: These are solid particles made from biodegradable polymers, such as poly(lactic-co-glycolic acid) (PLGA). The this compound is either encapsulated within the polymer matrix or adsorbed onto the surface.
-
Cell-Penetrating Peptides (CPPs): These are short peptides, typically rich in basic amino acids, that can traverse cellular membranes and deliver a variety of molecular cargo, including other peptides, into the cytoplasm.[1][2] The this compound is typically conjugated to the CPP.
Head-to-Head Performance Comparison
The selection of an optimal delivery system depends on a multitude of factors, including the specific this compound, the target tissue, and the desired therapeutic outcome. The following tables provide a comparative summary of key performance metrics for each delivery system.
Disclaimer: The quantitative data presented in these tables are representative values compiled from various studies on peptide delivery and may not be directly comparable for a single specific this compound. These values are intended to provide a general performance overview.
| Performance Metric | Liposomes | Polymeric Nanoparticles | Cell-Penetrating Peptides (CPP-conjugates) |
| Encapsulation/Loading Efficiency (%) | 20 - 60%[3][4] | 30 - 85% | Not Applicable (Covalent Conjugation) |
| Particle Size (nm) | 80 - 200[5] | 100 - 300 | Not Applicable |
| In Vitro Release (Burst Release) | 10 - 30% in the first hour | 20 - 40% in the first hour[6] | Immediate upon enzymatic cleavage (if applicable) |
| Cellular Uptake Efficiency | Moderate | High (often via endocytosis)[6] | Very High[1][7] |
| In Vivo Efficacy | Moderate to High | High | High, but can have off-target effects |
| Biocompatibility | High | High (dependent on polymer) | Generally high, but can be sequence-dependent |
| Stability | Moderate (can be improved with PEGylation) | High | Low (susceptible to proteolysis unless modified) |
Table 1: Comparative Performance Metrics of this compound Delivery Systems. This table summarizes key performance indicators for liposomes, polymeric nanoparticles, and CPP-conjugates, providing a high-level overview for initial system selection.
Detailed Experimental Protocols & Visualizations
To provide a deeper understanding of how the performance of these delivery systems is evaluated, this section details the experimental protocols for key characterization assays and includes visual representations of experimental workflows and biological pathways.
Encapsulation Efficiency Determination
The encapsulation efficiency (EE%) is a critical parameter that determines the amount of this compound successfully loaded into the delivery vehicle.
Experimental Protocol: this compound Encapsulation Efficiency in Liposomes
-
Preparation of this compound-Loaded Liposomes: Prepare liposomes using a method such as thin-film hydration, where a lipid film is hydrated with an aqueous solution containing the this compound.[3]
-
Separation of Free this compound: Remove unencapsulated this compound from the liposome (B1194612) suspension. This can be achieved by methods like dialysis, size exclusion chromatography, or ultracentrifugation.[8]
-
Quantification of Encapsulated this compound:
-
Lyse the liposomes using a suitable detergent (e.g., 0.5% Triton X-100) to release the encapsulated this compound.
-
Quantify the amount of this compound in the lysate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[9]
-
-
Calculation of Encapsulation Efficiency:
-
The EE% is calculated using the following formula: EE% = (Amount of encapsulated this compound / Total initial amount of this compound) x 100[4]
-
Experimental Protocol: this compound Encapsulation Efficiency in Polymeric Nanoparticles
-
Preparation of this compound-Loaded Nanoparticles: Fabricate nanoparticles using a method like double emulsion solvent evaporation.[10]
-
Separation of Free this compound: Centrifuge the nanoparticle suspension to pellet the nanoparticles. The supernatant containing the unencapsulated this compound is collected.
-
Quantification of Free and Encapsulated this compound:
-
Measure the amount of this compound in the supernatant using HPLC.
-
To determine the amount of encapsulated peptide, either dissolve a known amount of the nanoparticle pellet in a suitable organic solvent and then extract the peptide, or calculate it by subtracting the amount of free peptide from the total initial amount.
-
-
Calculation of Encapsulation Efficiency:
-
EE% = [(Total initial this compound - Free this compound) / Total initial this compound] x 100
-
In Vitro Release Kinetics
Understanding the rate at which the this compound is released from the delivery system is crucial for predicting its therapeutic window.
Experimental Protocol: In Vitro Release of this compound from Polymeric Nanoparticles
-
Sample Preparation: Suspend a known amount of this compound-loaded nanoparticles in a release buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Incubation: Incubate the suspension at 37°C with constant gentle agitation.
-
Sample Collection: At predetermined time points, withdraw an aliquot of the suspension and separate the nanoparticles from the release medium (e.g., by centrifugation).
-
Quantification: Analyze the concentration of the released this compound in the supernatant using HPLC.[10]
-
Data Analysis: Plot the cumulative percentage of released this compound versus time. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi model) to understand the release mechanism.[11][12][13]
Cellular Uptake Efficiency
The ability of the delivery system to be internalized by target cells is a key determinant of its therapeutic efficacy.
Experimental Protocol: Cellular Uptake of Fluorescently Labeled this compound Formulations
-
Cell Culture: Seed target cells in a suitable culture plate and allow them to adhere overnight.
-
Treatment: Incubate the cells with the fluorescently labeled this compound formulation (e.g., liposomes, nanoparticles, or CPP-conjugate) at a specific concentration for a defined period.
-
Washing: After incubation, wash the cells thoroughly with cold PBS to remove any non-internalized formulation.
-
Quantification:
-
Flow Cytometry: Detach the cells and analyze the fluorescence intensity of the cell population using a flow cytometer. This provides quantitative data on the percentage of cells that have taken up the formulation and the mean fluorescence intensity per cell.[14][15]
-
Confocal Microscopy: For qualitative analysis of intracellular localization, fix the cells, stain the nuclei (e.g., with DAPI), and visualize them using a confocal microscope.
-
-
Data Analysis: Compare the cellular uptake of the different formulations based on the flow cytometry data.
In Vivo Efficacy
Ultimately, the performance of a delivery system must be validated in a relevant animal model.
Experimental Protocol: In Vivo Antitumor Efficacy of a this compound Formulation
-
Animal Model: Establish a tumor xenograft model by subcutaneously injecting cancer cells into immunocompromised mice.[5]
-
Treatment: Once the tumors reach a palpable size, randomly assign the mice to different treatment groups: (1) Saline (control), (2) Free this compound, (3) this compound-loaded liposomes, (4) this compound-loaded nanoparticles. Administer the treatments intravenously at specified intervals.
-
Tumor Growth Monitoring: Measure the tumor volume periodically using calipers.
-
Biodistribution (Optional): At the end of the study, euthanize the animals and harvest major organs and the tumor. Homogenize the tissues and quantify the amount of this compound in each organ to determine its biodistribution.[16][17][18]
-
Data Analysis: Compare the tumor growth inhibition among the different treatment groups.
Conclusion
The choice of a delivery system for tetrapeptides is a multifaceted decision that requires careful consideration of the peptide's properties and the therapeutic goals. Liposomes offer high biocompatibility, while polymeric nanoparticles provide enhanced stability and controlled release.[19] CPPs excel in cellular penetration but may require modifications to improve stability and target specificity.[1]
This guide provides a framework for comparing these delivery systems, complete with representative data and detailed experimental protocols. By systematically evaluating these parameters, researchers can make informed decisions to advance the development of novel and effective this compound-based therapeutics.
References
- 1. Versatility of cell-penetrating peptides for intracellular delivery of siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances and Trends in Chemical CPP–Drug Conjugation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of a Method to Prepare Liposomes Containing HER2/Neu- Derived Peptide as a Vaccine Delivery System for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Experimental Design as Practical Approach to Develop and Optimize a Formulation of Peptide-Loaded Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Beyond the imaging: Limitations of cellular uptake study in the evaluation of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relevance of biophysical interactions of nanoparticles with a model membrane in predicting cellular uptake: study with TAT peptide-conjugated nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug release from nanomedicines: Selection of appropriate encapsulation and release methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sites.ualberta.ca [sites.ualberta.ca]
- 10. researchgate.net [researchgate.net]
- 11. Comparative statistical analysis of the release kinetics models for nanoprecipitated drug delivery systems based on poly(lactic-co-glycolic acid) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scientificliterature.org [scientificliterature.org]
- 14. Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A comparative biodistribution study of polymeric and lipid-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
- 18. Biodistribution of Nanostructured Lipid Carriers in Mice Atherosclerotic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Validating the Mechanism of Action of a Therapeutic Tetrapeptide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of a therapeutic tetrapeptide, with a focus on its comparative performance against established alternatives. Detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways are presented to facilitate a thorough understanding and evaluation.
Introduction
Therapeutic peptides, particularly short sequences like tetrapeptides, represent a promising class of targeted therapies. Their high specificity and potential for lower off-target effects compared to small molecules offer significant advantages. This guide uses a hypothetical anti-angiogenic this compound that targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a primary example to illustrate the validation process. Its performance is compared against a multi-targeted tyrosine kinase inhibitor, Sunitinib, and a monoclonal antibody, Bevacizumab. Additionally, the guide will touch upon a this compound with a different mechanism of action, an Angiotensin-Converting Enzyme (ACE) inhibitor for hypertension, to showcase the broader applicability of these validation principles.
Comparative Performance Analysis
A critical aspect of validating a novel therapeutic is to benchmark its performance against existing standards of care. The following tables summarize the in vitro and in vivo efficacy of our example therapeutic this compound in comparison to established drugs.
Table 1: In Vitro Potency and Selectivity
| Compound | Target(s) | Type | IC50 (VEGFR-2) | Binding Affinity (Kd) |
| Therapeutic this compound (Arg-Leu-Tyr-Glu) | VEGFR-2 | Peptide | 0.06-0.08 nM[1][2] | Not explicitly stated, but directly binds to VEGFR-2 at the VEGF-A binding site[1] |
| Sunitinib | VEGFRs, PDGFRs, c-KIT | Small Molecule | ~80 nM[1] | Not applicable (intracellular kinase inhibitor) |
| Bevacizumab | VEGF-A | Monoclonal Antibody | 0.15 nM (for VEGF-A)[1] | ~58 pM (for VEGF-A)[3] |
Table 2: In Vivo Anti-Tumor Efficacy (Mouse Xenograft Model)
| Treatment | Dosage | Tumor Growth Inhibition | Mechanism of Action |
| Therapeutic this compound (Arg-Leu-Tyr-Glu) | Not specified | Significant inhibition of tumor growth and metastasis[1] | Anti-angiogenesis via VEGFR-2 blockade[1] |
| Sunitinib | Not specified | Clinically established anti-tumor activity | Inhibition of multiple receptor tyrosine kinases[4] |
| Bevacizumab | Not specified | Clinically established anti-tumor activity | Sequestration of VEGF-A, preventing receptor activation[1] |
| Combination Therapy (this compound + Irinotecan) | Not specified | Synergistic effect on tumor growth inhibition and apoptosis[1] | Enhanced drug delivery through tumor vessel normalization[1] |
Signaling Pathways and Mechanisms of Action
Visualizing the biological pathways targeted by the therapeutic this compound is crucial for understanding its mechanism of action. The following diagrams, rendered using Graphviz, illustrate these pathways.
VEGF Signaling Pathway
The therapeutic this compound Arg-Leu-Tyr-Glu directly binds to VEGFR-2, inhibiting the downstream signaling cascade that leads to angiogenesis.[1][5]
References
- 1. Arg-Leu-Tyr-Glu this compound inhibits tumor progression by suppressing angiogenesis and vascular permeability via VEGF receptor-2 antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The this compound Arg-Leu-Tyr-Glu inhibits VEGF-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Arg-Leu-Tyr-Glu Suppresses Retinal Endothelial Permeability and Choroidal Neovascularization by Inhibiting the VEGF Receptor 2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to Tetrapeptide Disposal
Proper disposal of tetrapeptides is a critical component of laboratory safety and environmental responsibility. As potent biological materials, synthetic peptides demand strict adherence to disposal protocols to mitigate risks to personnel and the environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of tetrapeptide waste, ensuring compliance with general laboratory safety standards and regulatory guidelines.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to treat all tetrapeptides as potentially hazardous materials, as their full toxicological properties may not be extensively documented. Adherence to the following personal protective equipment (PPE) guidelines is mandatory when handling this compound waste:
-
Gloves: Wear chemical-resistant disposable gloves, such as nitrile.[1]
-
Eye Protection: Use safety glasses or goggles to protect against accidental splashes.[1]
-
Lab Coat: A buttoned lab coat is essential to protect skin and clothing.[1]
All handling of this compound waste, especially in powdered form, should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation.[1]
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound waste depends on its form (solid or liquid) and institutional and local regulations. Never dispose of peptides in the regular trash or down the drain. [1][]
Waste Segregation:
Proper segregation at the point of generation is the first and most crucial step.[3] Establish three distinct waste streams for this compound disposal:
-
Solid Waste: This includes contaminated consumables such as pipette tips, tubes, gloves, and absorbent paper.[3]
-
Liquid Waste: This stream is for unused or expired this compound solutions and contaminated buffers.[3]
-
Sharps Waste: Needles, syringes, and any other contaminated items that can cause punctures must be segregated into designated sharps containers.[3]
Disposal of Solid this compound Waste:
-
Collection: Collect all solid waste contaminated with tetrapeptides in a dedicated, clearly labeled, leak-proof hazardous waste container. High-density polyethylene (B3416737) (HDPE) containers are generally suitable for this purpose.[3]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the name of the this compound(s).
-
Storage and Disposal: Store the sealed container in a designated hazardous waste accumulation area. Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal through a licensed hazardous waste contractor.[1]
Disposal of Liquid this compound Waste:
Liquid this compound waste should be inactivated before disposal. Chemical hydrolysis is a common and effective method for breaking the peptide bonds, rendering the material non-biologically active.
Experimental Protocol: Chemical Inactivation by Hydrolysis
This protocol provides a general method for the chemical inactivation of this compound waste solutions using acid or base hydrolysis.
Materials:
-
1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (B78521) (NaOH)
-
Appropriate neutralization solution (e.g., sodium bicarbonate or a weak acid/base)
-
pH meter or pH strips
-
Stir plate and stir bar
-
Chemical fume hood
-
Appropriate PPE
Procedure:
-
Preparation: In a designated chemical fume hood, select either 1 M HCl or 1 M NaOH as your inactivation reagent.
-
Addition of Waste: Slowly and carefully add the liquid this compound waste to the inactivation solution. A recommended ratio is 1 part waste to 10 parts inactivation solution to ensure a sufficient excess of the hydrolyzing agent.
-
Inactivation: Allow the mixture to react for a minimum of 24 hours to ensure the complete degradation of the peptide. Gentle stirring during this period can enhance the reaction.
-
Neutralization: After the inactivation period, the solution must be neutralized to a pH between 6.0 and 8.0.
-
For acidic solutions (inactivated with HCl), slowly add a base like sodium bicarbonate or sodium hydroxide while monitoring the pH.
-
For basic solutions (inactivated with NaOH), slowly add a weak acid while monitoring the pH.
-
-
Collection and Labeling: Collect the neutralized waste in a clearly labeled, leak-proof hazardous waste container. The label should include "Hazardous Waste," the name of the inactivated this compound, and any other known hazards.
-
Final Disposal: Store the sealed container in a designated hazardous waste accumulation area and arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.
Quantitative Data Summary
For ease of reference, the following table summarizes key quantitative parameters for the disposal of this compound waste.
| Parameter | Recommendation | Rationale |
| Inactivation Reagent | 1 M HCl or 1 M NaOH | Sufficient to hydrolyze and inactivate the peptide. |
| Inactivation Time | Minimum 24 hours | Ensures complete degradation of the peptide. |
| Final pH for Aqueous Waste | 6.0 - 8.0 | Neutral pH is generally required for institutional waste streams. |
| Waste Storage Temperature | -20°C to -80°C | Recommended for long-term storage of peptide waste to minimize degradation. |
| Waste Storage Containers | Labeled, sealed, leak-proof containers (e.g., HDPE) | Prevents accidental exposure and ensures proper handling. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
References
Essential Safety and Handling Protocols for Tetrapeptides
For researchers, scientists, and drug development professionals, the safe handling of tetrapeptides is paramount to ensure both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance for handling these compounds in a laboratory setting. While many tetrapeptides are considered to have low volatility, it is crucial to treat all research chemicals as potentially hazardous, taking precautions to avoid inhalation, as well as skin and eye contact.[1][2]
Personal Protective Equipment (PPE): A Multi-Layered Approach
The first line of defense when handling tetrapeptides is the consistent and correct use of Personal Protective Equipment (PPE). A risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required.[2]
Core PPE Requirements:
-
Hand Protection: Chemical-resistant disposable gloves, such as nitrile, are the standard for handling peptides.[3] It is critical to change gloves immediately if they become contaminated or torn.[3]
-
Body Protection: A lab coat or a protective gown should always be worn over personal clothing to protect the skin from accidental spills.[3]
-
Eye Protection: Safety glasses or goggles are mandatory to shield against accidental splashes, particularly when reconstituting lyophilized powder.[3]
The following table summarizes the recommended PPE for handling tetrapeptides, including specifications and use cases.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes.[2] Must meet ANSI Z87.1 standards. |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[2] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended for their chemical resistance.[2] Gloves should be inspected before use and changed immediately after contact with the peptide.[2] |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[2] |
| Respiratory Protection | Fume Hood or Dust Mask | Recommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[2][3] |
Operational Procedures for Safe Handling
Adherence to standardized operational procedures is crucial for minimizing risk and preventing contamination.
Step-by-Step Handling Protocol:
-
Preparation: Before handling any tetrapeptide, ensure you have read and understood its specific Safety Data Sheet (SDS). Some tetrapeptides may have unique hazards. For example, the SDS for Acetyl this compound-3 indicates it can cause skin and eye irritation and may be harmful if swallowed.[4][5] In contrast, the SDS for Acetyl this compound-5 suggests no special protective measures are required.[6] Always default to the more cautious approach if the SDS is unavailable.
-
Work Area: Designate a specific, clean, and organized area for handling peptides.[3] Working in a well-ventilated area is crucial, and for lyophilized powders that can become airborne, a fume hood or biosafety cabinet is recommended.[3]
-
Handling Lyophilized Powder:
-
Reconstitution:
-
Post-Handling:
-
Thoroughly clean and disinfect the work area after use.[1]
-
Wash hands thoroughly after handling is complete.
-
Logical Workflow for PPE Selection
The following diagram illustrates a logical workflow for selecting the appropriate PPE when handling tetrapeptides.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound waste is a critical component of laboratory safety and environmental responsibility.[1] Never dispose of peptides in regular trash or pour solutions down public drains.[3]
Waste Segregation and Disposal Protocol:
-
Solid Waste:
-
Collect all contaminated solid materials, including used vials, pipette tips, and gloves, in a designated and clearly labeled hazardous waste container.[2]
-
-
Liquid Waste:
-
Collect all aqueous solutions containing the this compound in a separate, sealed, and clearly labeled container designated for chemical waste.[2]
-
-
Institutional Protocols:
By implementing these safety and handling protocols, researchers can mitigate risks, ensure the integrity of their work, and maintain a safe laboratory environment for all personnel.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
